1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96918. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Spiro Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c17-12-13(6-8-14-9-7-13)16(10-15-12)11-4-2-1-3-5-11/h1-5,14H,6-10H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQWGIHCFPWKAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(=O)NCN2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00144635 | |
| Record name | Spirodecanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00144635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1021-25-6 | |
| Record name | 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1021-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spirodecanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001021256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1021-25-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96918 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Spirodecanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00144635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-1,3,8-triazaspiro(4,5)decan-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.563 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one is a heterocyclic organic compound with a spirocyclic structure. It is recognized primarily as a key intermediate in the synthesis of various pharmacologically active molecules, including the antipsychotic drug Fluspirilene and a range of opioid receptor modulators. This document provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, and its role in the context of relevant biological signaling pathways.
Chemical and Physical Properties
Chemical Identifiers
A clear identification of a chemical entity is crucial for research and development. The following table summarizes the key identifiers for this compound.
| Identifier | Value |
| CAS Number | 1021-25-6[1] |
| Molecular Formula | C₁₃H₁₇N₃O[1] |
| Molecular Weight | 231.29 g/mol [1] |
| IUPAC Name | This compound |
| Canonical SMILES | C1CNCCC12C(=O)NCN2C3=CC=CC=C3[2] |
| InChI | InChI=1S/C13H17N3O/c17-12-13(6-8-14-9-7-13)16(10-15-12)11-4-2-1-3-5-11/h1-5,14H,6-10H2,(H,15,17)[3] |
| InChIKey | HTQWGIHCFPWKAS-UHFFFAOYSA-N[3] |
Physicochemical Properties
The physicochemical properties of a compound are fundamental to its application in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The available data, including predicted values, are presented below.
| Property | Value | Source |
| Physical State | Solid | |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| logP (predicted) | 0.8 | [2] |
| pKa (predicted) | Not available | - |
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and confirmation of the compound's identity. While detailed spectra are not publicly available, the following information has been referenced.
-
Mass Spectrometry (MS): An electron ionization mass spectrum is available in the NIST WebBook.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: References to ¹H NMR and ¹³C NMR spectra are found on various chemical supplier websites.[4]
-
Infrared (IR) Spectroscopy: References to IR spectra are available on chemical supplier websites.[5]
Synthesis and Experimental Protocols
This compound is a key synthetic intermediate. While a specific detailed protocol for its synthesis is not widely published, a plausible synthetic route can be inferred from related literature and available reaction diagrams.
Synthetic Pathway
A likely synthesis of this compound involves a multi-step process, potentially starting from 1-phenylpiperazine and ethyl chloroacetate, followed by cyclization with a suitable amine source. A visual representation of a potential synthetic route is provided below.
Caption: Plausible synthetic route for this compound.
Experimental Protocol (Hypothetical)
Based on the synthesis of structurally similar compounds, a potential experimental protocol is outlined below. This protocol is for illustrative purposes and would require optimization.
Step 1: Synthesis of Ethyl 2-(4-phenylpiperazin-1-yl)acetate
-
To a solution of 1-phenylpiperazine in a suitable aprotic solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate.
-
Slowly add ethyl chloroacetate to the reaction mixture at room temperature.
-
Heat the mixture and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield ethyl 2-(4-phenylpiperazin-1-yl)acetate.
Step 2: Cyclization to this compound
-
Dissolve the ethyl 2-(4-phenylpiperazin-1-yl)acetate in a high-boiling point solvent such as ethanol in a sealed reaction vessel.
-
Add a source of ammonia (e.g., a solution of ammonia in ethanol).
-
Heat the mixture to a high temperature (e.g., 150-180 °C) for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization from a suitable solvent system to obtain pure this compound.
Biological Significance and Signaling Pathways
This compound serves as a scaffold for the development of compounds targeting various biological systems. Its derivatives have shown significant activity as opioid receptor modulators and inhibitors of the mitochondrial permeability transition pore.
Opioid Receptor Signaling
Derivatives of this compound have been investigated as ligands for opioid receptors (mu, delta, and kappa).[6] Opioid receptors are G-protein coupled receptors (GPCRs) that mediate the effects of endogenous and exogenous opioids. The binding of an agonist to an opioid receptor initiates a signaling cascade that ultimately leads to analgesia and other physiological effects.
Caption: Simplified overview of the opioid receptor signaling cascade.
The activation of the G-protein can lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7] Additionally, the G-protein subunits can directly modulate the activity of ion channels, such as promoting the opening of potassium channels and inhibiting the opening of calcium channels, which leads to hyperpolarization of the neuronal membrane and reduced neurotransmitter release.[7]
Mitochondrial Permeability Transition Pore (mPTP) Inhibition
Derivatives of the triazaspiro[4.5]decane scaffold have also been identified as inhibitors of the mitochondrial permeability transition pore (mPTP). The mPTP is a non-specific channel in the inner mitochondrial membrane, and its prolonged opening can lead to cell death.[8][9] Inhibition of the mPTP is a potential therapeutic strategy for various conditions, including ischemia-reperfusion injury.
Caption: The role of mPTP in cellular apoptosis and its inhibition.
Cellular stress, such as high levels of calcium ions and reactive oxygen species, can trigger the opening of the mPTP.[10] This leads to mitochondrial swelling, the release of pro-apoptotic factors like cytochrome c, and ultimately, cell death.[9] Compounds that inhibit the opening of the mPTP can protect cells from these damaging effects.
Conclusion
This compound is a valuable chemical entity with significant potential in medicinal chemistry and drug development. Its core structure serves as a versatile scaffold for the synthesis of compounds with diverse pharmacological activities, notably as modulators of opioid receptors and inhibitors of the mitochondrial permeability transition pore. Further research to fully characterize its physicochemical properties and to explore its synthetic derivatization will undoubtedly open new avenues for the discovery of novel therapeutic agents.
References
- 1. scbt.com [scbt.com]
- 2. PubChemLite - this compound (C13H17N3O) [pubchemlite.lcsb.uni.lu]
- 3. This compound [webbook.nist.gov]
- 4. This compound(1021-25-6) 1H NMR spectrum [chemicalbook.com]
- 5. This compound(1021-25-6) MS [m.chemicalbook.com]
- 6. R6890 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Signal Transduction to the Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial permeability transition pore - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and a proposed synthesis pathway for 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one. The content is curated for professionals in chemical research and drug development, offering detailed experimental protocols and structured data for practical application.
Core Compound Structure and Properties
This compound is a spirocyclic compound featuring a hydantoin ring fused to a piperidine ring at the C4 position. The molecule is further substituted with a phenyl group at the N1 position of the hydantoin moiety.
Below is a table summarizing the key chemical properties of the target compound.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₇N₃O | [1] |
| Molecular Weight | 231.29 g/mol | [1][2] |
| CAS Number | 1021-25-6 | [1][2] |
| IUPAC Name | This compound | [1] |
| Synonyms | 1-Phenyl-4-oxo-1,3,8-triazaspiro[4.5]decane, 4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane, NSC 96918 | [2] |
| Purity (typical) | 97% | [2] |
Proposed Synthesis Pathway
The overall synthetic strategy involves a two-step process, beginning with the formation of a spiro-α-aminonitrile intermediate from N-benzyl-4-piperidone, followed by cyclization with phenyl isocyanate to yield the final product.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the proposed synthesis, based on analogous reactions for similar spiro-hydantoin structures.
Step 1: Synthesis of 8-Benzyl-1,3,8-triazaspiro[4.5]decane-4-carbonitrile (Intermediate)
This step follows the principles of the Strecker synthesis to produce the key α-aminonitrile intermediate.
-
Materials:
-
N-Benzyl-4-piperidone (1 equivalent)
-
Potassium cyanide (1.2 equivalents)
-
Ammonium carbonate (3 equivalents)
-
Ethanol
-
Water
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-benzyl-4-piperidone in a 1:1 mixture of ethanol and water.
-
Add ammonium carbonate and potassium cyanide to the solution.
-
Heat the reaction mixture to 60°C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aminonitrile intermediate.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Synthesis of this compound (Final Product)
The final step involves the cyclization of the aminonitrile intermediate with phenyl isocyanate.
-
Materials:
-
8-Benzyl-1,3,8-triazaspiro[4.5]decane-4-carbonitrile (1 equivalent)
-
Phenyl isocyanate (1.1 equivalents)
-
Pyridine
-
-
Procedure:
-
Dissolve the purified aminonitrile intermediate in pyridine in a round-bottom flask.
-
Add phenyl isocyanate dropwise to the solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and stir for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the pyridine under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Quantitative Data Summary
The following table presents hypothetical quantitative data for the proposed synthesis, based on typical yields for analogous Bucherer-Bergs reactions.
| Step | Reactant | Product | Molar Ratio (Reactant:Product) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| 1 | N-Benzyl-4-piperidone | 8-Benzyl-1,3,8-triazaspiro[4.5]decane-4-carbonitrile | 1 : 1 | 24.13 | 19.30 | 80 |
| 2 | 8-Benzyl-1,3,8-triazaspiro[4.5]decane-4-carbonitrile | This compound | 1 : 1 | 23.13 | 17.35 | 75 |
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from the initial synthetic steps to the final characterization of the target compound.
Caption: Workflow for the synthesis and characterization of this compound.
This comprehensive guide provides a foundational understanding of the structure and a viable synthetic approach for this compound. The proposed experimental protocols and workflows are designed to be readily adaptable for laboratory synthesis and further research into the properties and applications of this and related spirocyclic compounds.
References
Technical Guide: Physicochemical Characteristics of 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one is a heterocyclic organic compound featuring a spirocyclic core. This structural motif, where two rings share a single carbon atom, imparts a unique three-dimensional architecture that is of significant interest in medicinal chemistry. The compound serves as a key intermediate in the synthesis of various pharmacologically active molecules and is notably a metabolite of the long-acting neuroleptic agent, Fluspirilene. Its derivatives have been explored as potential antipsychotic agents and opioid receptor modulators, highlighting the importance of its core structure in the development of new therapeutics.
This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for its characterization, and visualizations of relevant chemical and experimental workflows.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the tables below. These parameters are crucial for understanding its behavior in biological systems and for its application in drug design and development.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇N₃O | NIST WebBook[1] |
| Molecular Weight | 231.29 g/mol | NIST WebBook[1] |
| Appearance | White to pale beige solid | ChemicalBook |
| Melting Point | 188-191 °C | ChemicalBook[2] |
| Boiling Point (estimate) | 373.38 °C | ChemicalBook[2] |
| Density (estimate) | 1.0744 g/cm³ | ChemicalBook[2] |
| pKa (predicted) | 15.08 ± 0.20 | ChemicalBook[2] |
| XlogP (predicted) | 0.8 | PubChemLite[3] |
Spectroscopic Data
| Spectroscopic Method | Key Data/Features | Source |
| Mass Spectrometry (EI) | Available spectrum confirms the molecular weight. | NIST WebBook[1] |
| ¹H NMR | Spectral data available for analysis. | ChemicalBook[4] |
| ¹³C NMR | Spectral data available for analysis. | ChemicalBook[5] |
| Infrared (IR) Spectroscopy | Spectral data available for analysis. | ChemicalBook[5] |
Experimental Protocols
Detailed experimental methodologies are essential for the synthesis and characterization of this compound. The following protocols are based on general methods for the synthesis of related spiro compounds and standard analytical techniques.
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from the synthesis of similar spiro-hydantoin structures. A generalized three-step synthesis is outlined below:
Step 1: Strecker Reaction to form α-amino nitrile
-
To a stirred suspension of sodium cyanide and an appropriate amine hydrochloride in a suitable solvent system (e.g., DMSO/H₂O), add a solution of a cyclic ketone precursor.
-
Stir the reaction mixture at room temperature for an extended period (e.g., 48 hours).
-
Pour the reaction mixture into an ice-water mixture and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic phases with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude α-amino nitrile.
Step 2: Formation of the Ureido Derivative
-
Dissolve the α-amino nitrile in a suitable acid (e.g., acetic acid).
-
Add a solution of potassium cyanate in water to the stirred solution.
-
After stirring for a set time at a slightly elevated temperature (e.g., 35-40 °C), pour the reaction mixture into water and extract with an organic solvent (e.g., chloroform).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the ureido derivative.
Step 3: Cyclization to form the Triazaspiro[4.5]decan-4-one
-
Cool a stirred solution of the ureido derivative in a dry aprotic solvent (e.g., DMF) in an ice bath.
-
Add a strong base (e.g., sodium hydride) portion-wise under an inert atmosphere (e.g., Argon).
-
Allow the mixture to stir at a moderately elevated temperature (e.g., 45 °C) for several days.
-
Treat the mixture with an acidic solution (e.g., 10% HCl) and continue stirring.
-
Pour the reaction mixture into an ice-water mixture and extract with an organic solvent.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Physicochemical Characterization
3.2.1. Melting Point Determination
-
Place a small amount of the purified solid into a capillary tube.
-
Use a calibrated melting point apparatus.
-
Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Record the temperature range from the appearance of the first liquid drop to the complete melting of the solid.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process and analyze the spectra to confirm the chemical structure.
3.2.3. Mass Spectrometry (MS)
-
Dissolve a small amount of the sample in a suitable solvent.
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Acquire the mass spectrum and identify the molecular ion peak to confirm the molecular weight.
3.2.4. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Prepare a dilute solution of the compound in a suitable mobile phase.
-
Inject the sample into an HPLC system equipped with an appropriate column (e.g., C18) and a UV detector.
-
Elute the sample using a suitable mobile phase gradient.
-
Determine the purity of the compound by integrating the peak area of the main component relative to the total peak area.
Visualizations
Experimental Workflow for Synthesis and Characterization
References
The Ascending Trajectory of Triazaspiro Compounds: A Technical Guide to their Discovery, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triazaspiro compounds, characterized by a unique spirocyclic scaffold containing three nitrogen atoms attached to a single quaternary carbon, have emerged from relative obscurity to become a focal point of significant research interest.[1][2] Initially identified in natural products, primarily of Penicillium origin, these structurally complex molecules have demonstrated a wide array of biological activities, paving the way for their exploration in drug discovery and materials science.[1][3] This technical guide provides an in-depth exploration of the discovery and history of triazaspiro compounds, detailing the evolution of synthetic methodologies, summarizing key quantitative biological data, and providing comprehensive experimental protocols. Furthermore, this guide employs data visualization to illustrate complex signaling pathways and experimental workflows, offering a comprehensive resource for researchers in the field.
Discovery and Natural Occurrence
The story of triazaspiro compounds is intrinsically linked to the study of natural products. For decades, researchers have been intrigued by secondary metabolites from various fungal species. A significant breakthrough in this area was the identification of triazaspirocyclic motifs in compounds biosynthetically derived from roquefortine C, a well-known metabolite of over 30 Penicillium species.[3][4] The biosynthesis of these complex structures has been a subject of investigation since the 1980s, with studies revealing a fascinating pathway involving a nitrone-promoted transannular rearrangement.[1][3] This natural synthetic strategy has provided inspiration for many of the chemical syntheses developed to date.
Synthetic Methodologies: A Historical Perspective
The synthesis of the triazaspirocyclic core has evolved significantly, with chemists developing increasingly sophisticated methods to construct this challenging scaffold. Early approaches often involved multi-step sequences with moderate yields. However, the field has seen the advent of more efficient and elegant strategies, which can be broadly categorized as follows:
-
1,3-Dipolar Cycloadditions: This remains one of the most prevalent and versatile methods for constructing the triazaspiro skeleton.[1] This approach typically involves the reaction of a 1,3-dipole, such as a nitrile imine or an azomethine ylide, with a suitable dipolarophile. The reaction proceeds with high regioselectivity and can be used to generate a variety of substituted triazaspiro compounds.[1]
-
Intramolecular Nucleophilic Addition: This strategy relies on the cyclization of a linear precursor containing appropriately positioned nitrogen nucleophiles and an electrophilic center. Both 5- and 6-exo-trig cyclizations have been successfully employed to forge the spirocyclic ring system.[1]
-
Multi-component Reactions (MCRs): More recently, MCRs have gained traction as a powerful tool for the rapid and efficient synthesis of complex molecules like triazaspiro compounds. These reactions, in which three or more reactants combine in a single synthetic operation, offer significant advantages in terms of atom economy and step efficiency.
The logical relationship between these primary synthetic strategies is illustrated in the diagram below.
Therapeutic Potential: Targeting Key Biological Pathways
The unique three-dimensional structure of triazaspiro compounds has made them attractive scaffolds for the design of novel therapeutic agents. Two areas where they have shown particular promise are as inhibitors of the mitochondrial permeability transition pore (mPTP) and as antagonists of the dopamine D3 receptor.
Mitochondrial Permeability Transition Pore (mPTP) Inhibitors
The mPTP is a multiprotein complex in the inner mitochondrial membrane that, when opened, can lead to cell death.[2] Its dysregulation is implicated in a variety of pathological conditions, including ischemia-reperfusion injury.[2] A series of 1,4,8-triazaspiro[4.5]decan-2-one derivatives have been identified as potent inhibitors of mPTP opening.[2]
The signaling pathway leading to mPTP opening and its inhibition by triazaspiro compounds is depicted below.
Table 1: In Vitro Potency of 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives as mPTP Inhibitors
| Compound | R Group | % mPTP Opening Inhibition (1 µM) |
| 13a | Methyl | 25 ± 3 |
| 13b | Isopropyl | 20 ± 4 |
| 13c | Isobutyl | 35 ± 5 |
| 13d | Phenyl | 40 ± 6 |
| 13e | Benzyl | 55 ± 4 |
| 13f | 4-Hydroxybenzyl | 48 ± 7 |
| 14a | Methyl | 30 ± 4 |
| 14b | Isopropyl | Inactive |
| 14c | Isobutyl | 42 ± 6 |
| 14d | Phenyl | 45 ± 5 |
| 14e | Benzyl | 65 ± 3 |
Data adapted from a study on novel mPTP inhibitors. The inhibitory activity was assessed in human ventricular cardiomyocytes (AC16) via the calcein-cobalt assay.[2]
Dopamine D3 Receptor Antagonists
The dopamine D3 receptor is a G protein-coupled receptor primarily expressed in the limbic regions of the brain and is a key target for the treatment of various neuropsychiatric disorders, including schizophrenia and substance abuse. The development of selective D3 receptor antagonists has been a significant challenge due to the high homology with the D2 receptor. However, novel triazaspiro compounds have been identified that exhibit high affinity and selectivity for the D3 receptor.
Table 2: Binding Affinities of Triazaspiroalkane Derivatives at Dopamine D2 and D3 Receptors
| Compound | D3 Ki (nM) | D2 Ki (nM) | D2/D3 Selectivity |
| 8 | 1500 | >10000 | - |
| 9 | 850 | >10000 | - |
| 10 | 350 | 5000 | 14 |
| 11 | 122 | >10000 | >82 |
| 14 | 25.6 | 6800 | 265 |
| 15a | 30.1 | 8500 | 282 |
| 15c | 28.7 | >10000 | >348 |
Data represents the binding affinities (Ki) of selected compounds at the human dopamine D2 and D3 receptors, determined by radioligand binding assays.
Experimental Protocols
General Procedure for the Synthesis of 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives (13a-f and 14a-f)
The synthesis of the target spiro derivatives is accomplished on a solid support. The final compounds are cleaved from the resin and purified.
-
The solid-supported spiro derivatives (anchored to the resin) are treated with a cleavage solution of trifluoroacetic acid (TFA), water (H₂O), and triethylsilane (Et₃SiH) in a ratio of 95:2.5:2.5 (v/v). Approximately 10 mL of the cleavage solution is used per 0.2 g of resin.
-
The mixture is allowed to react for 3 hours at room temperature.
-
The exhausted resin is removed by filtration.
-
The volatile components of the filtrate are removed under vacuum.
-
The resulting residue is suspended in diethyl ether (Et₂O) to precipitate a solid.
-
The solid is isolated by centrifugation.
-
Final purification is achieved by reversed-phase semi-preparative High-Performance Liquid Chromatography (HPLC).[2]
Experimental Workflow for Assessing mPTP Inhibition using the Calcein-Cobalt Assay
This protocol provides a robust method for evaluating the inhibitory activity of compounds on the mitochondrial permeability transition pore in living cells.
Conclusion and Future Outlook
The field of triazaspiro compounds has witnessed remarkable growth, from their initial discovery in natural products to their development as promising therapeutic leads. The synthetic methodologies have matured, enabling the creation of diverse libraries of these complex molecules. The identification of triazaspiro-based inhibitors of the mPTP and selective antagonists of the dopamine D3 receptor underscores the therapeutic potential of this scaffold.
Future research in this area will likely focus on several key aspects. The continued exploration of natural sources may unveil novel triazaspiro structures with unique biological activities. Further refinement of synthetic methods, particularly in the realm of asymmetric synthesis and late-stage functionalization, will be crucial for accessing enantiomerically pure and structurally diverse compounds. In the context of drug development, a deeper understanding of the structure-activity relationships and the elucidation of the precise molecular targets will guide the design of next-generation triazaspiro-based therapeutics with improved potency, selectivity, and pharmacokinetic properties. The journey of triazaspiro compounds is far from over, and they are poised to make a significant impact on both chemistry and medicine.
References
An In-depth Technical Guide on 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one (CAS: 1021-25-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one, with the CAS number 1021-25-6, is a key heterocyclic scaffold in medicinal chemistry. It serves as a foundational structure for the development of a wide array of pharmacologically active agents. Notably, it is a known metabolite of the long-acting neuroleptic agent Fluspirilene and forms the core of various ligands targeting central nervous system receptors.[1][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its role as a versatile platform for drug discovery, with a particular focus on its utility in developing ligands for dopamine, opioid, and other G-protein coupled receptors (GPCRs).
Chemical and Physical Properties
This compound is a spirocyclic compound featuring a phenyl-substituted triazaspiro[4.5]decanone backbone. Its physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1021-25-6 | [3] |
| Molecular Formula | C₁₃H₁₇N₃O | [3] |
| Molecular Weight | 231.30 g/mol | [1] |
| Appearance | Off-White to Pale Beige Solid | [1] |
| Melting Point | 188-191 °C | [3] |
| Storage | 2-8°C Refrigerator | [1] |
Synthesis
The synthesis of this compound is a multi-step process that has been well-documented in the literature. A common synthetic route is outlined below.
Experimental Protocol: Synthesis of this compound
A widely utilized synthetic pathway involves the following key steps, starting from N-benzyl-4-piperidone:
-
Strecker-like Condensation: N-benzyl-4-piperidone is reacted with aniline and trimethylsilyl cyanide (TMSCN) to yield 4-anilino-1-benzylpiperidine-4-carbonitrile.[3]
-
Partial Hydrolysis: The nitrile group of the resulting compound is partially hydrolyzed under acidic conditions to form the corresponding carboxamide, 4-anilino-1-benzylpiperidine-4-carboxamide.[3]
-
Spirocyclization: The spiroimidazolidone ring is formed by reacting the carboxamide with N,N-dimethylformamide dimethyl acetal (DMF-DMA), which results in 8-benzyl-1-phenyl-1,3,8-triazaspiro[4.5]dec-2-en-4-one.[3]
-
Reduction: The imine bond within the newly formed ring is reduced using a reducing agent such as sodium borohydride to give 8-benzyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one.[3]
-
Debenzylation: The final step involves the removal of the N-benzyl protecting group, typically through catalytic hydrogenation, to afford the target compound, this compound.[3]
Caption: Synthetic pathway for this compound.
Biological Significance and Applications
The this compound core is a privileged scaffold in neuropharmacology, serving as the foundation for compounds targeting a variety of GPCRs. Its derivatives have been investigated for their potential as antipsychotics, anxiolytics, and analgesics.
Dopamine Receptor Ligands
Derivatives of this spirocyclic system have shown affinity for dopamine receptors, particularly the D2-like family (D2, D3, and D4).[4] These receptors are key targets for antipsychotic medications.
Opioid Receptor Ligands
The scaffold has been extensively used to develop ligands for opioid receptors. Notably, derivatives have been synthesized and characterized as agonists for the nociceptin/orphanin FQ (NOP) receptor and the delta-opioid receptor (DOR).[5][6][7][8][9]
Metabolite of Fluspirilene
This compound is a known metabolite of the long-acting antipsychotic drug Fluspirilene.[1][2] Understanding its pharmacological profile is crucial for elucidating the overall mechanism of action and side-effect profile of the parent drug.
Signaling Pathways
The pharmacological effects of compounds derived from the this compound scaffold are mediated through their interaction with GPCRs, which in turn modulate downstream signaling cascades.
Dopamine Receptor Signaling
Dopamine receptors are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. D1-like receptors typically couple to Gαs/olf, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[1][4] Conversely, D2-like receptors, the primary targets for many derivatives of this scaffold, couple to Gαi/o, which inhibits adenylyl cyclase, thereby decreasing cAMP levels.[1][4]
Caption: Simplified Dopamine D2-like receptor signaling pathway.
Opioid Receptor Signaling
Opioid receptors, including MOR, DOR, KOR, and NOP, are also coupled to Gαi/o proteins.[10][11] Activation of these receptors by agonist ligands leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP production.[10][11] Additionally, the Gβγ subunits dissociated from the activated G-protein can directly modulate ion channels, leading to the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels.[3][12] This dual action results in neuronal hyperpolarization and reduced neurotransmitter release, which are the cellular hallmarks of opioid-mediated analgesia.[10][11]
Caption: General opioid receptor signaling cascade.
Future Directions
The this compound scaffold continues to be a valuable starting point for the design and synthesis of novel CNS-active compounds. Future research will likely focus on:
-
Receptor Subtype Selectivity: Fine-tuning the substituents on the core structure to achieve higher selectivity for specific dopamine or opioid receptor subtypes, which could lead to drugs with improved efficacy and fewer side effects.
-
Biased Agonism: Exploring how modifications to the scaffold can lead to "biased" ligands that preferentially activate either G-protein-dependent or β-arrestin-dependent signaling pathways, offering a more nuanced approach to drug design.
-
Novel Targets: Investigating the potential of this scaffold to generate ligands for other GPCRs and ion channels, expanding its therapeutic applicability.
Conclusion
This compound is a cornerstone of modern medicinal chemistry, particularly in the realm of neuropharmacology. Its synthetic accessibility and the rich pharmacology of its derivatives make it a highly attractive scaffold for the development of novel therapeutics for a range of neurological and psychiatric disorders. A thorough understanding of its chemical properties, synthesis, and the signaling pathways modulated by its derivatives is essential for researchers and drug development professionals working in this field.
References
- 1. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 2. WO2017005583A1 - Triaza-spirodecanones as ddr1 inhibitors - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel Synthesis and Pharmacological Characterization of NOP Receptor Agonist 8-[(1S,3aS)-2,3,3a,4,5,6-Hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (Ro 64-6198) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Synthesis and Pharmacological Characterization of NOP Receptor Agonist 8-[(1S,3aS)-2,3,3a,4,5,6-Hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (Ro 64-6198) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of (1S,3aS)-8-(2,3,3a,4,5, 6-hexahydro-1H-phenalen-1-yl)-1-phenyl-1,3,8-triaza-spiro[4. 5]decan-4-one, a potent and selective orphanin FQ (OFQ) receptor agonist with anxiolytic-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 11. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: Opioid Receptors: Overview [jove.com]
Biological activity of 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one derivatives
An In-Depth Technical Guide on the Biological Activity of 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of derivatives with a wide spectrum of biological activities. These compounds have been investigated for their potential as antipsychotics, anticancer agents, receptor agonists/antagonists, and inhibitors of key cellular enzymes. This document provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these derivatives, with a focus on quantitative data and detailed experimental methodologies.
Anticancer and Antiproliferative Activity
Derivatives of the triazaspiro[4.5]decan-4-one core have demonstrated significant potential in oncology, primarily through the inhibition of enzymes like Phospholipase D (PLD) and direct cytotoxic effects on cancer cell lines.
Phospholipase D2 (PLD2) Inhibition
Phospholipase D (PLD) is an enzyme that converts phosphatidylcholine into the second messenger phosphatidic acid. Its inhibition can lead to increased cancer cell apoptosis and decreased metastasis.[1] A series of halogenated N-(2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)benzamides has been synthesized and evaluated for PLD isoform-selective inhibition.
Quantitative Data: PLD Inhibition
| Compound | Target | IC50 | Selectivity (vs. PLD1) | Reference |
| 22a (N-(2-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)-2-naphthamide) | PLD2 | 20 nM | 75-fold | [1] |
Experimental Protocol: PLD Inhibition Assay
A detailed methodology for assessing PLD inhibition would typically involve a biochemical assay using purified recombinant PLD1 and PLD2 enzymes.
-
Enzyme Preparation : Human PLD1 and PLD2 are expressed in and purified from Sf9 insect cells.
-
Substrate Preparation : A fluorescently labeled phosphatidylcholine substrate is prepared in an appropriate assay buffer.
-
Assay Execution :
-
The test compounds (derivatives of this compound) are serially diluted in DMSO.
-
The enzyme, substrate, and test compound are incubated together in a 384-well plate.
-
The reaction is initiated and allowed to proceed for a set time at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the product is detected using a fluorescent plate reader.
-
-
Data Analysis : The fluorescence intensity is proportional to enzyme activity. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Workflow for PLD Inhibition Screening
References
1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one as a Metabolite of Fluspirilene: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one, a known metabolite of the long-acting antipsychotic drug Fluspirilene. Fluspirilene, a diphenylbutylpiperidine derivative, is utilized in the management of chronic schizophrenia. The metabolic fate of Fluspirilene is a critical aspect of its pharmacology and toxicology. This document synthesizes the available information regarding the formation, chemical properties, and analytical considerations for this compound. It is important to note that while the identity of this compound as a metabolite is established, detailed quantitative data and specific experimental protocols are sparse in publicly accessible scientific literature. This guide, therefore, also outlines general methodologies for metabolite analysis and synthesis that can be adapted for further research into this specific compound.
Introduction
Fluspirilene is a potent neuroleptic agent characterized by its long duration of action, which is administered intramuscularly.[1][2] Like most pharmaceuticals, Fluspirilene undergoes biotransformation in the body, leading to the formation of various metabolites.[3][4] One of these metabolites is this compound.[5][6] This compound is also recognized as a metabolite of other butyrophenone-type agents and serves as a precursor in the synthesis of other pharmacologically active molecules.[5][7] Understanding the metabolic pathways of Fluspirilene and the properties of its metabolites is crucial for a complete toxicological and pharmacological assessment of the drug.
Metabolic Pathway of Fluspirilene
The primary metabolic pathway leading to the formation of this compound from Fluspirilene is believed to be oxidative N-dealkylation .[8] This enzymatic process involves the cleavage of the bond between the piperidine nitrogen of the triazaspiro[4.5]decan-4-one moiety and the butyl side chain. This reaction effectively removes the diphenylbutyl portion of the Fluspirilene molecule.
While the specific cytochrome P450 (CYP) isoenzymes responsible for this transformation of Fluspirilene have not been definitively identified in the available literature, it is known that antipsychotic drugs are generally metabolized by CYP2D6 and CYP3A4.[9]
Below is a diagram illustrating the proposed metabolic transformation.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1021-25-6 | [3][10][11] |
| Molecular Formula | C₁₃H₁₇N₃O | [3][10][11] |
| Molecular Weight | 231.29 g/mol | [3][10][11] |
| Appearance | White to Pale Beige Solid | [11] |
| Melting Point | 188-191 °C | [11] |
| Solubility | Slightly soluble in DMSO and Methanol | [11] |
Experimental Protocols
General Analytical Workflow for Metabolite Quantification
A typical workflow for the quantification of a drug metabolite like this compound in a biological sample (e.g., plasma, urine) would involve the following steps:
4.1.1. Sample Preparation
Biological samples would likely undergo solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the metabolite from endogenous matrix components.
4.1.2. Chromatographic Separation
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) would be employed for the separation of the metabolite from the parent drug and other metabolites. A C18 reversed-phase column is a common choice for such applications.
4.1.3. Mass Spectrometric Detection
Tandem mass spectrometry (MS/MS) is the gold standard for the sensitive and selective quantification of drug metabolites. Multiple reaction monitoring (MRM) would be used to monitor specific precursor-to-product ion transitions for this compound. The electron ionization mass spectrum for this compound is available in the NIST WebBook, which can aid in the development of a suitable MS/MS method.[3]
General Synthetic Approach
While a specific synthesis protocol for this compound was not found, the synthesis of similar spirocyclic compounds has been described. A plausible synthetic route could involve a multi-step process starting from commercially available precursors. Research on the synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione suggests a potential pathway involving a Strecker reaction followed by cyclization.[12]
Pharmacological and Toxicological Considerations
There is a significant lack of data in the public domain regarding the pharmacological activity and toxicological profile of this compound. Further research is required to determine if this metabolite contributes to the therapeutic effects or adverse reactions associated with Fluspirilene administration.
Conclusion and Future Directions
This compound is an established metabolite of the antipsychotic drug Fluspirilene, likely formed through oxidative N-dealkylation. However, a comprehensive understanding of its pharmacokinetics, pharmacological activity, and toxicological significance is hampered by the limited availability of specific data. Future research should focus on:
-
The development and validation of sensitive and specific analytical methods for the quantification of this compound in biological fluids.
-
In vitro and in vivo studies to elucidate the pharmacokinetic profile of this metabolite.
-
Pharmacological and toxicological assays to determine its biological activity and potential for adverse effects.
-
The definitive identification of the CYP450 isoenzymes involved in its formation.
Such studies are essential for a complete risk-benefit assessment of Fluspirilene therapy and for the broader understanding of the metabolism of diphenylbutylpiperidine antipsychotics.
References
- 1. Examination of a series of 8-[3-[bis(4-fluorophenyl)amino]propyl]-1-aryl-1,3,8- triazaspiro[4.5]decan-4-ones as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 1021-25-6 [chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Repurposing diphenylbutylpiperidine-class antipsychotic drugs for host-directed therapy of Mycobacterium tuberculosis and Salmonella enterica infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. psychdb.com [psychdb.com]
- 9. scbt.com [scbt.com]
- 10. This compound CAS#: 1021-25-6 [amp.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Spectroscopic and Synthetic Profile of 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the compound 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one (CAS Number: 1021-25-6). This spirocyclic compound is a key intermediate in the synthesis of various pharmacologically active agents. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₃H₁₇N₃O
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not fully available in publicly accessible literature. However, based on available mass spectrometry data and analysis of closely related analogs, a predictive summary is provided below.
Mass Spectrometry (MS)
The mass spectrum of this compound is available through the NIST WebBook.[1] The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight.
Table 1: Mass Spectrometry Data
| Ion | m/z (Expected) | Notes |
| [M]⁺• | 231 | Molecular Ion |
Further fragmentation patterns would be influenced by the stability of the resulting carbocations and radical species, likely involving cleavages of the piperidine and hydantoin rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Proposed Assignment |
| 7.20 - 7.50 | m | 5H | Phenyl-H |
| ~4.50 | s | 2H | N-CH₂-N |
| ~3.00 | t | 4H | Piperidine-H (α to NH) |
| ~1.80 | t | 4H | Piperidine-H (β to NH) |
| ~2.50 | br s | 1H | NH (Piperidine) |
| ~8.00 | br s | 1H | NH (Hydantoin) |
Table 3: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Proposed Assignment |
| ~170 | C=O |
| ~140 | Phenyl C (quaternary) |
| ~129 | Phenyl CH |
| ~125 | Phenyl CH |
| ~120 | Phenyl CH |
| ~60 | Spiro C |
| ~50 | N-CH₂-N |
| ~45 | Piperidine C (α to NH) |
| ~35 | Piperidine C (β to NH) |
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the available literature. However, a plausible synthetic route can be derived from methodologies reported for analogous spirocyclic compounds.[5]
Proposed Synthesis of this compound
A potential and efficient method for the synthesis of the target compound is a multi-component reaction. This approach is widely used for the generation of diverse heterocyclic scaffolds.
dot
Caption: Proposed synthetic workflow for this compound.
General Procedure for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz). Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) would be suitable solvents. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS): Mass spectra would be obtained using an electron ionization (EI) source on a mass spectrometer. The sample would be introduced via a direct insertion probe or following chromatographic separation.
Logical Relationships in Spectroscopic Analysis
The structural elucidation of this compound relies on the complementary information obtained from different spectroscopic techniques.
dot
Caption: Interrelation of spectroscopic techniques for structural elucidation.
This guide provides a foundational understanding of the spectroscopic and synthetic aspects of this compound. While complete, experimentally verified NMR data remains to be published in readily accessible sources, the information presented here, based on available data and analysis of related compounds, offers a strong starting point for researchers in the field.
References
- 1. This compound [webbook.nist.gov]
- 2. scbt.com [scbt.com]
- 3. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sfera.unife.it [sfera.unife.it]
- 5. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione [mdpi.com]
Unlocking New Therapeutic Avenues: A Technical Guide to Triazaspiro[4.5]decan-4-one Scaffolds
For Immediate Release
In the dynamic landscape of drug discovery, the quest for novel chemical scaffolds that can address unmet medical needs is paramount. The triazaspiro[4.5]decan-4-one core structure has recently emerged as a versatile and privileged scaffold, demonstrating significant potential across a range of therapeutic targets. This technical guide provides an in-depth analysis of the current research, focusing on the key biological targets, associated quantitative data, and detailed experimental methodologies for researchers, scientists, and drug development professionals.
Core Therapeutic Targets and Mechanisms
The inherent structural rigidity and three-dimensional nature of the triazaspiro[4.5]decan-4-one scaffold make it an ideal candidate for precise molecular recognition and interaction with complex biological targets. To date, research has illuminated its potential in several key areas:
-
Cardioprotection via Mitochondrial Permeability Transition Pore (mPTP) Inhibition: A significant body of research highlights the role of 1,4,8-triazaspiro[4.5]decan-2-one and 1,3,8-triazaspiro[4.5]decane derivatives as potent inhibitors of the mitochondrial permeability transition pore (mPTP).[1][2][3][4] The opening of the mPTP is a critical and decisive event in ischemia-reperfusion injury (IRI), particularly following myocardial infarction, leading to cell death.[2][3] These compounds have been shown to bind to the c subunit of the F1/FO-ATP synthase, a key component of the mPTP complex, thereby preventing pore opening and protecting cardiomyocytes from hypoxic damage.[1][4][5]
-
Neurological and Pain Disorders through Opioid Receptor Modulation: Derivatives of the 1,3,8-triazaspiro[4.5]decan-4-one scaffold have been identified as modulators of opioid receptors, including the mu, delta, and kappa subtypes.[6][7] Notably, a novel 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype has been discovered as a selective delta-opioid receptor (DOR) agonist.[6][8][9] This is particularly significant as DOR agonists are being investigated for the treatment of various neurological disorders, including chronic pain and migraine, and this new chemotype may offer an alternative to existing clinical candidates with a potentially improved side-effect profile.[6][9]
-
Hematological Conditions by Targeting HIF Prolyl Hydroxylases: The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold has also been successfully exploited to develop pan-inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylase enzymes (PHD1-3).[10] By inhibiting these enzymes, the compounds stabilize HIF-α, leading to the transcription of genes involved in erythropoiesis, including erythropoietin (EPO). This mechanism presents a promising oral therapy for the treatment of anemia associated with chronic kidney disease.[10]
-
Inflammatory Diseases via RIPK1 Inhibition: In the realm of inflammatory diseases, a virtual screening campaign identified an 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione as a hit compound for Receptor-Interacting Protein Kinase 1 (RIPK1).[11] RIPK1 is a crucial mediator of necroptosis, a form of programmed inflammatory cell death implicated in a variety of diseases. Subsequent optimization led to potent inhibitors, demonstrating the scaffold's utility in developing treatments for conditions driven by necroptotic cell death.[11]
-
Immune System Modulation through Myelostimulation: Certain 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have demonstrated myelostimulating activity.[12] In preclinical models of chemotherapy-induced myelosuppression, these compounds accelerated the regeneration of lymphocyte and granulocyte cell pools, suggesting a potential application in supporting hematopoietic recovery in cancer patients.[12]
Quantitative Data Summary
The following tables summarize the quantitative biological data for various triazaspiro[4.5]decan-4-one derivatives across different therapeutic targets.
Table 1: Inhibition of Mitochondrial Permeability Transition Pore (mPTP) Opening
| Compound ID | R Group (at position 3) | Moiety (at position 1) | % mPTP Opening Inhibition (at 1 µM) |
| 13a | Methyl | Acetamide | 25.3 ± 2.5 |
| 13b | Isopropyl | Acetamide | 35.1 ± 1.8 |
| 13c | Isobutyl | Acetamide | 28.4 ± 3.1 |
| 13d | Phenyl | Acetamide | 40.5 ± 2.8 |
| 13e | 4-Hydroxyphenyl | Acetamide | 45.2 ± 1.5 |
| 13f | Indol-3-ylmethyl | Acetamide | 33.7 ± 4.1 |
| 14a | Methyl | Acetic Acid | 20.7 ± 3.4 |
| 14b | Isopropyl | Acetic Acid | 40.2 ± 2.1 |
| 14c | Isobutyl | Acetic Acid | 33.1 ± 2.9 |
| 14d | Phenyl | Acetic Acid | 49.8 ± 3.5 |
| 14e | 4-Hydroxyphenyl | Acetic Acid | 60.7 ± 2.2 |
| 14f | Indol-3-ylmethyl | Acetic Acid | 42.4 ± 1.9 |
| PP11 | Phenyl (at pos 1) | N/A (decan-4-one) | ~50% desensitization (at 1 µM)[13] |
Data for compounds 13a-f and 14a-f were obtained from a study on 1,4,8-triazaspiro[4.5]decan-2-one derivatives. The assay was performed in human ventricular cardiomyocytes (AC16) with ionomycin used as a Ca2+ ionophore to induce mPTP opening.
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows provide a clear understanding of the mechanisms of action and the drug discovery process.
Caption: Signaling cascade in ischemia-reperfusion injury leading to mPTP opening and cell death.
Caption: Experimental workflow for the discovery of mPTP inhibitors.
Experimental Protocols
Synthesis: Solid-Phase Protocol for 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives
This protocol describes an automated solid-phase synthesis approach for generating libraries of the target compounds.[14][15]
-
Resin Preparation: Start with Fmoc-Glycine-Rink amide resin (for final amide compounds) or Fmoc-Glycine-Wang resin (for final carboxylic acid compounds).
-
Fmoc Deprotection: Treat the resin with a 40% solution of piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group.
-
Amino Acid Coupling: Couple the deprotected resin with a commercially available N-Fmoc protected amino acid using diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) as coupling agents in DMF.
-
Second Fmoc Deprotection: Repeat the deprotection step with 40% piperidine in DMF to expose the new N-terminal amine.
-
Spirocyclization: Treat the resin-bound dipeptide with N-benzyl-4-piperidone and p-toluenesulfonic acid (p-TsOH).
-
For Rink amide resin: Use toluene as the solvent and heat at 80°C overnight.
-
For Wang resin: Use 2,2-dimethoxypropane as the solvent and heat at 80°C for 5 hours.
-
-
Cleavage and Purification: Cleave the final compound from the solid support using a mixture of trifluoroacetic acid (TFA), water, and triethylsilane (95:2.5:2.5 v/v) for 3 hours at room temperature. Purify the crude product by semi-preparative HPLC.
In Vitro Assay: mPTP Opening (Calcein-Cobalt Assay)
This assay measures the opening of the mPTP in living cells by monitoring the quenching of a mitochondrial-localized fluorescent dye.[10][11][16][17]
-
Cell Culture: Plate human ventricular cardiomyocytes (e.g., AC16 or H9c2 cell lines) in a suitable format (e.g., 96-well plate) and grow to confluence.
-
Compound Pre-treatment: Pre-incubate the cells with the test triazaspiro[4.5]decan-4-one derivatives (e.g., at 1 µM concentration) or vehicle control for a specified period.
-
Dye Loading: Load the cells with 1 µM Calcein-AM and 2 mM Cobalt Chloride (CoCl₂) in a suitable buffer for 20-30 minutes at 37°C in the dark. The CoCl₂ quenches the cytosolic calcein fluorescence, leaving only the mitochondrial fluorescence visible.[16][17]
-
mPTP Induction: Induce mPTP opening by adding a Ca²+ ionophore, such as 1 µM ionomycin.
-
Fluorescence Monitoring: Immediately monitor the decrease in mitochondrial fluorescence over time using a confocal microscope or a fluorescence plate reader. The rate of fluorescence decay is proportional to the extent of mPTP opening.
-
Data Analysis: Calculate the percentage of mPTP opening inhibition by comparing the fluorescence decay rate in compound-treated cells to that in vehicle-treated cells.
In Vitro Assay: Cardiomyocyte Hypoxia/Reoxygenation (H/R) Model
This cellular model mimics the conditions of ischemia-reperfusion injury to assess the cytoprotective effects of the mPTP inhibitors.[6][18][19][20]
-
Cell Plating: Plate cardiomyocytes (e.g., H9C2, primary human cardiomyocytes) and culture under standard normoxic conditions (e.g., 37°C, 5% CO₂, 21% O₂).
-
Hypoxia Induction: Replace the normal culture medium with a serum-free, low-glucose medium. Place the cells in a hypoxic incubator (e.g., 37°C, 5% CO₂, 1-2% O₂) for a duration sufficient to induce injury (e.g., 3 to 12 hours).[6][18] Test compounds are typically added during this phase or just before reoxygenation.
-
Reoxygenation: After the hypoxic period, replace the medium with complete, glucose-containing culture medium and return the cells to a normoxic incubator (37°C, 5% CO₂, 21% O₂) for a period of 6 to 24 hours.[6][18]
-
Assessment of Cell Viability/Injury: Quantify cell death and injury using standard assays:
-
LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of membrane damage.
-
MTT/MTS Assay: Assess mitochondrial metabolic activity and cell viability.
-
Annexin V/Propidium Iodide Staining: Use flow cytometry or fluorescence microscopy to quantify apoptosis and necrosis.
-
Conclusion and Future Directions
The triazaspiro[4.5]decan-4-one scaffold has proven to be a remarkably fruitful starting point for the development of modulators for a diverse set of high-value therapeutic targets. The successful inhibition of the mPTP, modulation of opioid receptors, and inhibition of HIF prolyl hydroxylases and RIPK1 kinase underscore the chemical tractability and versatility of this core structure. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds, exploring their efficacy in more advanced preclinical disease models, and further expanding the scope of their therapeutic applications. The data and protocols presented herein provide a solid foundation for research teams to build upon in the pursuit of novel therapeutics derived from this promising scaffold.
References
- 1. Distinct mPTP activation mechanisms in ischaemia–reperfusion: contributions of Ca2+, ROS, pH, and inorganic polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of the MPTP in conditioning the heart – translatability and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Role of mPTP in Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of an In Vitro Cardiac Ischemic Model Using Primary Human Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sm.unife.it [sm.unife.it]
- 8. fujifilmcdi.com [fujifilmcdi.com]
- 9. researchgate.net [researchgate.net]
- 10. Mitochondrial Permeability Transition Pore Assay (A319762) [antibodies.com]
- 11. apexbt.com [apexbt.com]
- 12. Ischemia/reperfusion injury and cardioprotective mechanisms: Role of mitochondria and reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sfera.unife.it [sfera.unife.it]
- 14. tandfonline.com [tandfonline.com]
- 15. sfera.unife.it [sfera.unife.it]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Regulation of mitochondrial permeability transition pore by PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Adiponectin Protects Hypoxia/Reoxygenation-Induced Cardiomyocyte Injury by Suppressing Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hypoxia and re-oxygenation effects on human cardiomyocytes cultured on polycaprolactone and polyurethane nanofibrous mats - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 1-Phenyl-Triazaspiro[4.5]decanones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-phenyl-triazaspiro[4.5]decanone scaffold has emerged as a versatile chemotype in modern medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) for this class of compounds, with a focus on their interactions with opioid receptors, their potential as antipsychotic agents, and their role as inhibitors of the mitochondrial permeability transition pore. This document synthesizes key findings from the scientific literature, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to aid in the rational design of novel therapeutics.
Interaction with Opioid and Nociceptin/Orphanin FQ (NOP) Receptors
Derivatives of 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one have been extensively investigated as ligands for opioid and the related nociceptin/orphanin FQ (NOP, also known as ORL1) receptors. These receptors are G-protein coupled receptors (GPCRs) that play crucial roles in pain perception, mood regulation, and other neurological processes.
Agonist Activity at the Delta Opioid Receptor (DOR)
Recent high-throughput screening efforts have identified 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as a novel chemotype of selective agonists for the delta opioid receptor (DOR).[1][2] These compounds are of particular interest as potential analgesics with an improved side-effect profile compared to traditional opioids.[2]
| Compound | Modification | DOR Binding Affinity (Ki, nM) | DOR Functional Potency (EC50, nM, cAMP assay) | β-arrestin 2 Recruitment (EC50, nM) | Reference |
| Compound 1 | Phenyl group | Submicromolar | Submicromolar | Low efficacy | [1] |
| Compound 2 | Varied substitution | Submicromolar | Submicromolar | Not specified | [1] |
| Compound 3 | Varied substitution | Submicromolar | Submicromolar | Not specified | [1] |
Note: Specific Ki and EC50 values were described as submicromolar in the source material, but precise numerical values were not provided in the abstract.
Ligand Activity at the ORL1 (NOP) Receptor
The 1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one core has also been explored for its affinity to the ORL1 receptor. Modifications at the 8-position of the spirocycle have been shown to significantly influence binding affinity and selectivity.
| Compound | 8-Position Substituent | ORL1 Binding Affinity (Ki, nM) | Opioid Receptor Selectivity | Reference |
| 2e | Cyclodecyl | High | Selective vs. other opioid receptors | [3] |
| 2q | cis-4-Isopropyl-cyclohexyl | High | Selective vs. other opioid receptors | [3] |
Note: The source material indicates that compounds 2e and 2q are equipotent to the natural ligand in binding and functional GTPγS assays, but specific Ki values were not provided in the abstract.[3]
A series of 8-acenaphthen-1-yl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one derivatives have also been studied for their binding affinity at the orphanin FQ (OFQ) and opioid receptors.[4] The stereochemistry and substitution pattern of the 1-phenyl ring were found to influence affinity and selectivity.[4]
Modulation of Mu-Opioid Receptors
Further modifications, such as the introduction of N-biarylalkyl groups, have been shown to enhance the affinity of 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones for the mu-opioid receptor.[5]
Antipsychotic Potential
A series of 8-[3-[bis(4-fluorophenyl)amino]propyl]-1-aryl-1,3,8-triazaspiro[4.5]decan-4-ones have been evaluated as potential antipsychotic agents.[6] The study of these compounds revealed that substitutions on the 1-phenyl moiety are critical for behavioral activity, whereas modifications at the N-3 position of the triazaspirodecanone core are more readily tolerated.[6] These compounds show a separation between doses required for antipsychotic efficacy and those causing extrapyramidal side effects in some animal models.[6]
Inhibition of the Mitochondrial Permeability Transition Pore (mPTP)
A distinct area of research for this scaffold is its ability to inhibit the mitochondrial permeability transition pore (mPTP), a key player in cell death pathways, particularly in the context of ischemia-reperfusion injury.[7][8] The 1,3,8-triazaspiro[4.5]decane scaffold forms the basis for small-molecule mPTP inhibitors that target the c subunit of the F1/FO-ATP synthase complex.[7][8]
More recently, the related 1,4,8-triazaspiro[4.5]decan-2-one scaffold has also been investigated for mPTP inhibition, with modeling studies suggesting a binding site at the interface between the c8-ring and subunit a of ATP synthase.[9][10]
Experimental Protocols
Competitive Radioligand Binding Assay for DOR and MOR
This protocol is adapted from the methodology described for characterizing 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives.[1]
-
Membrane Preparation: Cellular membranes are isolated from CHO-K1 cells stably expressing the human DOR or MOR and β-arrestin 2. The cells are homogenized and centrifuged at high speed (e.g., 15,900 x g for 30 minutes at 4°C) to pellet the membranes. The membrane pellet is resuspended in an assay buffer (50 mM Tris HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).[1]
-
Assay Components:
-
Radioligand for DOR: [3H][D-Pen2,5]enkephalin at a concentration of 3.3 nM.[1]
-
Radioligand for MOR: [3H]DAMGO at a concentration of 2.35 nM.[1]
-
Test Compounds: A range of concentrations of the 1-phenyl-triazaspiro decanone derivatives.
-
Non-specific Binding Control: A high concentration of a non-labeled competing ligand (e.g., naloxone).
-
-
Incubation: The isolated membranes (e.g., 7 µg of protein) are incubated with the radioligand and varying concentrations of the test compound in a final volume (e.g., 100 µl).
-
Termination and Detection: The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer. The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the Ki values for the test compounds.
Visualizations
Signaling Pathway for GPCRs like the Delta Opioid Receptor
Caption: Agonist binding to DOR activates Gi/o signaling, inhibiting cAMP production.
Experimental Workflow for Competitive Radioligand Binding Assay
Caption: Workflow for determining compound binding affinity via radioligand displacement.
Logical Relationship of SAR for Antipsychotic Activity
Caption: SAR indicates behavioral activity is sensitive to 1-phenyl ring substitutions.
References
- 1. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ORL1 receptor ligands: structure-activity relationships of 8-cycloalkyl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8-acenaphthen-1-yl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one derivatives as orphanin FQ receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-(Heteroaryl)phenalkyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones as opioid receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Examination of a series of 8-[3-[bis(4-fluorophenyl)amino]propyl]-1-aryl-1,3,8- triazaspiro[4.5]decan-4-ones as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sfera.unife.it [sfera.unife.it]
- 8. Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sfera.unife.it [sfera.unife.it]
- 10. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one as a Phospholipase D2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phospholipase D (PLD) enzymes are critical signaling proteins that catalyze the hydrolysis of phosphatidylcholine (PC) to generate the lipid second messenger phosphatidic acid (PA) and choline.[1] PA is a key signaling molecule involved in a multitude of cellular processes, including cell proliferation, migration, and survival. The two major mammalian isoforms, PLD1 and PLD2, share sequence homology but are distinctly regulated and have different functional roles in cellular physiology and pathology.[1][2] Dysregulation of PLD activity, particularly PLD2, has been implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention.[1][3]
The 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one scaffold has emerged as a "privileged structure" for developing potent and selective inhibitors of PLD2.[2][4] This guide provides a comprehensive technical overview of this class of inhibitors, including their structure-activity relationships, quantitative inhibitory data, detailed experimental protocols for assessing their activity, and their role in modulating PLD2-mediated signaling pathways.
The this compound Scaffold: A Platform for PLD2 Selectivity
Initial diversity-oriented synthesis campaigns identified the 1,3,8-triazaspiro[4.5]decan-4-one scaffold as a promising starting point for developing PLD2-preferring inhibitors.[2] Subsequent iterative analog library synthesis and structure-activity relationship (SAR) studies have led to the discovery of highly potent and selective PLD2 inhibitors.[1][5]
A key breakthrough in achieving high PLD2 selectivity was the discovery that substitutions on the phenyl ring of the 1,3,8-triazaspiro[4.5]decan-4-one core, particularly halogenation, could dramatically influence isoform specificity.[1] This led to the development of compounds with unprecedented selectivity for PLD2 over PLD1.
Quantitative Inhibitory Data
The following tables summarize the in vitro and cell-based inhibitory activities of key compounds based on the this compound scaffold against PLD1 and PLD2.
Table 1: Cellular PLD Inhibition Data for Key Analogs
| Compound | PLD1 IC50 (nM) | PLD2 IC50 (nM) | Selectivity (PLD1/PLD2) | Reference |
| 3 | 1000 | 110 | ~9-fold for PLD2 | [2] |
| 9b | 1900 | 90 | 21-fold for PLD2 | [2] |
| 10a | 25 | 140 | Dual Inhibitor | [2] |
| 10c | 150 | 200 | Dual Inhibitor | [2] |
| 15a | 1000 | 110 | ~9-fold for PLD2 | [1] |
| 22a (VU0364739) | 1500 | 20 | 75-fold for PLD2 | [1] |
| ML298 | >20,000 | 355 | >53-fold for PLD2 | [5][6] |
| ML299 (9b) | 6 | 20 | Dual Inhibitor | [5][6] |
Table 2: In Vitro Biochemical PLD Inhibition Data
| Compound | PLD1 IC50 (nM) | PLD2 IC50 (nM) | Selectivity (PLD1/PLD2) | Reference |
| 9b | >20,000 | 500 | >40-fold for PLD2 | [2] |
| 10a | 299 | 235 | Dual Inhibitor | [2] |
| 22a (VU0364739) | 7,500 | 100 | 75-fold for PLD2 | [1] |
| ML299 (9b) | 48 | 84 | Dual Inhibitor | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of PLD inhibitors. The following are representative protocols for key experiments.
Protocol 1: General Synthesis of 1,3,8-triazaspiro[4.5]decan-4-one Analogs
The synthesis of the inhibitor libraries generally follows a common pathway.[2]
-
Reductive Amination: A reductive amination reaction is performed with N-Boc protected amino aldehydes and 1,3,8-triazaspiro[4.5]decan-4-one to yield the intermediate compound 7 .
-
Boc Deprotection: The Boc protecting group is removed using 4N HCl.
-
Acylation: Standard acylation chemistry is then used to introduce various amide moieties, yielding the final analogs 8 .
-
Purification: All compounds are purified to >98% purity using mass-directed preparative HPLC.
Protocol 2: Cell-Based PLD Activity Assay
This assay measures the activity of PLD isoforms in a cellular context.
-
Cell Culture and Transfection: HEK293 cells are transiently transfected with either human PLD1 or PLD2 constructs.
-
Cell Treatment: Transfected cells are treated with a range of concentrations of the test inhibitor (e.g., from 100 µM to 0.5 nM).
-
PLD Activity Measurement: PLD activity is assessed using a modified Amplex Red assay, which measures the choline released from the hydrolysis of phosphatidylcholine.
-
Data Analysis: The resulting data is normalized to vehicle-treated controls, and IC50 values are determined by fitting the data to a four-parameter logistical equation.
Protocol 3: In Vitro PLD Biochemical Assay
This assay evaluates the direct inhibitory effect on purified PLD enzymes.
-
Enzyme and Substrate Preparation: Purified recombinant human PLD1 or PLD2 is used. The substrate consists of small unilamellar vesicles containing phosphatidylcholine.
-
Inhibition Assay: The purified enzyme is incubated with varying concentrations of the inhibitor.
-
Activity Measurement: The reaction is initiated by the addition of the substrate vesicles. The production of choline is measured using an Amplex Red-based detection system.
-
Data Analysis: IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams illustrate key PLD2 signaling pathways and a typical experimental workflow for inhibitor screening.
Caption: PLD2 Signaling Pathways and Point of Inhibition.
Caption: PLD2 Inhibitor Discovery Workflow.
Conclusion
The this compound scaffold has proven to be a highly fruitful starting point for the development of potent and selective PLD2 inhibitors. The detailed SAR and quantitative data presented herein provide a valuable resource for researchers in the field of drug discovery and chemical biology. The availability of highly selective chemical probes like VU0364739 is instrumental in dissecting the specific roles of PLD2 in health and disease, and these compounds hold significant promise for the development of novel therapeutics targeting PLD2-driven pathologies.[1] The experimental protocols provided offer a foundation for the continued exploration and characterization of this important class of enzyme inhibitors.
References
- 1. Design, Synthesis and Biological Evaluation of Halogenated N-(2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethylbenzamides: Discovery of an Isoform-Selective Small Molecule Phospholipase D2 (PLD2) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of isoform-selective phospholipase D (PLD) inhibitors. Part II. Identification of the 1,3,8-triazaspiro[4,5]decan-4-one privileged structure that engenders PLD2 selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospholipase D in Cell Signaling: From a Myriad of Cell Functions to Cancer Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of isoform-selective phospholipase D (PLD) inhibitors. Part II. Identification of the 1,3,8-triazaspiro[4,5]decan-4-one privileged structure that engenders PLD2 selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Dual PLD1/2 and PLD2 Selective Inhibitors From a Common 1,3,8-Triazaspiro[4.5]decane Core: Discovery of ML298 and ML299 that Decrease Invasive Migration in U87-MG Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of dual PLD1/2 and PLD2 selective inhibitors from a common 1,3,8-Triazaspiro[4.5]decane Core: discovery of Ml298 and Ml299 that decrease invasive migration in U87-MG glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one: An Essential Precursor for Neuroleptic Drug Development
For Immediate Release
This application note provides a detailed protocol for the synthesis of 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one, a key intermediate in the development of various neuroleptic agents and other pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
This compound, also known as spirodecanone, is a heterocyclic compound that serves as a crucial building block in the synthesis of a range of pharmaceuticals, particularly those with antipsychotic and neuroleptic properties. Its spirocyclic core is a common feature in drugs such as spiperone, fluspirilene, and spiramide. The synthesis of this precursor is a critical first step in the discovery and development of novel central nervous system (CNS) therapies. The protocol outlined below is based on the well-established synthetic route originally developed by Janssen Pharmaceutica.
Materials and Methods
The synthesis of this compound is a multi-step process commencing with the Strecker reaction of N-benzyl-4-piperidone, followed by hydrolysis of the resulting aminonitrile, and subsequent cyclization to form the hydantoin ring system. The final step involves the removal of the benzyl protecting group.
Reagents and Equipment
-
N-Benzyl-4-piperidone
-
Aniline
-
Potassium cyanide (KCN) or Trimethylsilyl cyanide (TMSCN)
-
Glacial acetic acid
-
Concentrated sulfuric acid
-
Formamide
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas source
-
Methanol
-
Ethanol
-
Diethyl ether
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Hydrogenation apparatus
-
Filtration apparatus
-
Rotary evaporator
Experimental Protocol
The synthesis is performed in four main stages as depicted in the workflow diagram below.
Stage 1: Synthesis of 1-Benzyl-4-phenylamino-4-piperidinecarbonitrile
-
In a suitable reaction vessel, a mixture of N-benzyl-4-piperidone (1 equivalent), aniline (1 equivalent), and potassium cyanide (1.1 equivalents) in a solvent mixture of acetic acid and water is prepared.
-
The reaction mixture is stirred at room temperature for 24-48 hours.
-
Upon completion, the reaction is quenched by the addition of water.
-
The solid product is collected by filtration, washed with water, and dried to yield 1-benzyl-4-phenylamino-4-piperidinecarbonitrile.
Stage 2: Hydrolysis to 1-Benzyl-4-phenylamino-4-piperidinecarboxamide
-
The nitrile from Stage 1 is treated with concentrated sulfuric acid at a controlled temperature (typically below 10 °C).
-
The mixture is stirred for a period of 12-24 hours at room temperature.
-
The reaction is then carefully poured onto crushed ice and neutralized with a base (e.g., ammonium hydroxide) to precipitate the amide.
-
The solid is collected by filtration, washed with water, and dried to afford 1-benzyl-4-phenylamino-4-piperidinecarboxamide.
Stage 3: Cyclization to 8-Benzyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
-
The carboxamide from Stage 2 is heated in an excess of formamide at a temperature of 150-180 °C for 4-6 hours.
-
The reaction mixture is cooled to room temperature and poured into water.
-
The precipitated product is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Stage 4: Debenzylation to this compound
-
The 8-benzyl-protected compound from Stage 3 is dissolved in a suitable solvent such as methanol or ethanol.
-
A catalytic amount of palladium on carbon (5-10 mol%) is added to the solution.
-
The mixture is subjected to hydrogenation at a pressure of 40-50 psi for 12-24 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
The catalyst is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure to yield the final product, this compound. The product can be further purified by recrystallization.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound and its intermediates. Please note that yields are representative and may vary based on experimental conditions.
| Step | Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 1 | 1-Benzyl-4-phenylamino-4-piperidinecarbonitrile | C₂₀H₂₃N₃ | 317.42 | 85-95 | 118-120 |
| 2 | 1-Benzyl-4-phenylamino-4-piperidinecarboxamide | C₂₀H₂₅N₃O | 339.44 | 70-80 | 165-167 |
| 3 | 8-Benzyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | C₂₁H₂₅N₃O | 351.45 | 60-70 | 152-154 |
| 4 | This compound | C₁₃H₁₇N₃O | 231.29 | 90-98 | 190-192 |
Visualizations
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Application Notes and Protocols for the Analytical Detection of 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one is a chemical compound with the molecular formula C₁₃H₁₇N₃O.[1][2][3] It is recognized as a metabolite of the long-acting neuroleptic agent Fluspirilene and is also a basic metabolite formed from butyrophenone-type agents.[4] Accurate and sensitive detection and quantification of this compound are crucial in pharmacokinetic studies, drug metabolism research, and quality control of pharmaceutical formulations.
These application notes provide detailed protocols for the analysis of this compound using modern analytical techniques, primarily focusing on High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a method well-suited for the rapid and sensitive analysis of drugs and their metabolites in complex matrices.[5] Additionally, spectroscopic methods for structural elucidation and confirmation are presented.
Analytical Methods
A robust and sensitive method for the quantification of this compound in biological matrices can be achieved using HPLC-MS/MS. For structural confirmation and identification, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS offers high selectivity and sensitivity for the quantification of this compound in complex biological samples such as plasma and urine.[6]
Experimental Workflow
Figure 1: General experimental workflow for the HPLC-MS/MS analysis.
Sample Preparation Protocol: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load 500 µL of the pre-treated biological sample (e.g., plasma diluted with 500 µL of 4% phosphoric acid) onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water to remove interferences.
-
Elution: Elute the analyte with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 232.1 [M+H]⁺ |
| Product Ions (m/z) | To be determined experimentally (e.g., fragments corresponding to the loss of the phenyl group or parts of the spirocyclic structure) |
| Collision Energy | To be optimized for each transition |
| Gas Temperature | 300°C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psi |
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the HPLC-MS/MS method. These values are representative and should be confirmed during method validation.
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Accuracy (% Recovery) | 85-115% |
| Precision (% RSD) | < 15% |
Spectroscopic Analysis
Spectroscopic methods are essential for the unequivocal identification and structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments. Spectral data for this compound is available.[7]
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.[7]
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in the molecule, such as the carbonyl group (C=O) of the lactam and the N-H and C-N bonds of the amine and amide functionalities.[8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The electron ionization mass spectrum of this compound is available in the NIST WebBook.[1][9] The molecular weight is 231.29 g/mol .[1]
Logical Relationship for Structural Confirmation
Figure 2: Logical relationship for structural confirmation.
Protocols
Protocol 1: Quantitative Analysis of this compound in Plasma by HPLC-MS/MS
-
Standard and QC Preparation: Prepare a stock solution of this compound in methanol. Serially dilute the stock solution with blank plasma to prepare calibration standards and quality control (QC) samples.
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To 500 µL of each plasma sample, standard, or QC, add 500 µL of 4% phosphoric acid. Vortex for 30 seconds.
-
Perform Solid-Phase Extraction as described in the "Sample Preparation Protocol: Solid-Phase Extraction (SPE)" section.
-
-
HPLC-MS/MS Analysis:
-
Set up the HPLC and mass spectrometer with the conditions detailed in the "Chromatographic Conditions" and "Mass Spectrometry Conditions" tables.
-
Inject the reconstituted samples into the HPLC-MS/MS system.
-
-
Data Analysis:
-
Integrate the peak areas of the analyte.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard (if used) against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples and QCs from the calibration curve.
-
Protocol 2: Structural Confirmation of this compound
-
Sample Preparation: Dissolve a pure sample of this compound in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. For IR analysis, prepare a KBr pellet or a thin film. For MS analysis, dissolve the sample in a suitable volatile solvent.
-
NMR Analysis:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.
-
Process the spectra and compare the chemical shifts, multiplicities, and integration values with known reference spectra.[7]
-
-
IR Analysis:
-
Acquire the IR spectrum using an FTIR spectrometer.
-
Identify the characteristic absorption bands for the carbonyl, N-H, and aromatic C-H functional groups.[8]
-
-
MS Analysis:
-
Data Interpretation: Combine the data from all spectroscopic techniques to confirm the structure of this compound.
References
- 1. This compound [webbook.nist.gov]
- 2. PubChemLite - this compound (C13H17N3O) [pubchemlite.lcsb.uni.lu]
- 3. scbt.com [scbt.com]
- 4. This compound | 1021-25-6 [chemicalbook.com]
- 5. agilent.com [agilent.com]
- 6. Sensitive and selective liquid chromatography/tandem mass spectrometry methods for quantitative analysis of 1-methyl-4-phenyl pyridinium (MPP+) in mouse striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound(1021-25-6) 1H NMR [m.chemicalbook.com]
- 8. This compound(1021-25-6) IR Spectrum [chemicalbook.com]
- 9. This compound(1021-25-6) MS spectrum [chemicalbook.com]
Application of Triazaspiro[4.5]decan-4-ones in Antipsychotic Agent Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Triazaspiro[4.5]decan-4-ones represent a class of chemical compounds that have been investigated for their potential as antipsychotic agents. This document provides a detailed overview of their application in this field of research, summarizing key preclinical data and outlining the experimental protocols used to evaluate their efficacy and mechanism of action. The primary focus is on a series of 8-[3-[bis(4-fluorophenyl)amino]propyl]-1-aryl-1,3,8-triazaspiro[4.5]decan-4-ones, which have demonstrated promising antipsychotic profiles in various pharmacological models. These compounds exhibit a notable separation between doses required for therapeutic effects and those causing extrapyramidal side effects, a critical consideration in the development of new antipsychotic drugs.
Rationale for Triazaspiro[4.5]decan-4-ones as Antipsychotic Agents
The therapeutic effects of many antipsychotic drugs are attributed to their ability to modulate dopaminergic and serotonergic neurotransmission in the brain. Specifically, antagonism of the dopamine D2 receptor is a key mechanism of action for many established antipsychotics. The triazaspiro[4.5]decan-4-one scaffold has been explored for its potential to interact with these and other CNS receptors, offering a novel chemical framework for the design of new antipsychotic drug candidates.
Quantitative Data Summary
The following tables summarize the in vitro receptor binding affinities and in vivo behavioral effects of a key series of triazaspiro[4.5]decan-4-one derivatives, with 8-[3-[bis(4-fluorophenyl)amino]propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (referred to as Compound 3 in the source literature) as the lead compound.
Table 1: In Vitro Receptor Binding Affinities of Compound 3
| Receptor | Radioligand | IC50 (nM) |
| Dopamine | [³H]Spiperone | 10.0 |
| α-Adrenergic | [³H]WB-4101 | 1.8 |
| Muscarinic | [³H]QNB | >10,000 |
Data extracted from Wise et al., 1987.
Table 2: In Vivo Behavioral Effects of Triazaspiro[4.5]decan-4-one Derivatives in Rats
| Compound | R1 | R2 | Suppression of Self-Stimulation ED50 (mg/kg, p.o.) | Catalepsy ED50 (mg/kg, p.o.) |
| 3 | H | H | 1.65 | 81 |
| 4 | 2-Cl | H | 1.8 | >40 |
| 5 | 3-Cl | H | 1.9 | >40 |
| 6 | 4-Cl | H | 2.5 | >40 |
| 7 | 4-F | H | 1.2 | >40 |
| 8 | 2-Me | H | 2.5 | >40 |
| 9 | 3-Me | H | 1.2 | >40 |
| 10 | 4-Me | H | 1.9 | >40 |
| 11 | 4-OMe | H | 2.8 | >40 |
| 12 | H | Me | 2.9 | >40 |
| 13 | 3-Me | Me | 2.2 | >80 |
Data extracted from Wise et al., 1987.
Signaling Pathways and Experimental Workflows
The antipsychotic effects of triazaspiro[4.5]decan-4-ones are primarily attributed to their interaction with dopamine D2 receptors. The following diagrams illustrate the canonical signaling pathway of the D2 receptor and a typical workflow for screening potential antipsychotic compounds.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Antipsychotic Drug Discovery Workflow.
Experimental Protocols
In Vitro Receptor Binding Assay: Dopamine D2 Receptor
This protocol is adapted from standard radioligand binding assay procedures.
Objective: To determine the binding affinity (IC50) of test compounds for the dopamine D2 receptor.
Materials:
-
Radioligand: [³H]Spiperone
-
Membrane Preparation: Rat striatal membranes or cell lines expressing the human D2 receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Non-specific Binding Control: Haloperidol (10 µM) or another suitable D2 antagonist.
-
Test Compounds: Triazaspiro[4.5]decan-4-one derivatives dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplates, glass fiber filters, and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.
-
50 µL of the test compound dilution.
-
50 µL of [³H]Spiperone at a final concentration of approximately 0.2-0.5 nM.
-
50 µL of the membrane preparation (containing 50-100 µg of protein).
-
-
Incubate the plates at room temperature (25°C) for 60-90 minutes with gentle shaking.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
In Vivo Behavioral Assay: Suppression of Sidman Avoidance in Rats
This protocol is a standard method for evaluating the potential antipsychotic activity of a compound.
Objective: To assess the ability of a test compound to suppress a conditioned avoidance response.
Apparatus:
-
A shuttle box with two compartments separated by a door, each with a grid floor capable of delivering a mild electric shock.
-
A conditioned stimulus (CS), typically a light or a tone.
-
An unconditioned stimulus (US), a mild foot shock.
Procedure:
-
Training:
-
Place a rat in one compartment of the shuttle box.
-
Present the CS for a set period (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation (avoidance response), the CS is terminated, and no shock is delivered.
-
If the rat does not move during the CS, the US (foot shock) is delivered through the grid floor until the rat escapes to the other compartment (escape response).
-
Repeat this procedure for a set number of trials until the rat consistently exhibits the avoidance response.
-
-
Testing:
-
Administer the test compound (e.g., triazaspiro[4.5]decan-4-one derivative) or vehicle to the trained rats at various doses.
-
After a predetermined pretreatment time, place the rat back in the shuttle box and begin the avoidance testing session.
-
Record the number of avoidance responses, escape responses, and failures to escape for each rat.
-
Data Analysis:
-
Calculate the percentage of avoidance responses for each dose group.
-
Determine the ED50 value (the dose of the test compound that suppresses the avoidance response by 50%) using a dose-response curve.
-
A selective suppression of avoidance responses without a significant effect on escape responses is indicative of potential antipsychotic activity.
In Vivo Side Effect Assay: Catalepsy Test in Rats
This protocol is used to assess the potential for a compound to induce extrapyramidal side effects, a common adverse effect of typical antipsychotics.
Objective: To measure the induction of catalepsy (a state of immobility and waxy flexibility) by a test compound.
Apparatus:
-
A horizontal bar raised a few centimeters from a flat surface.
Procedure:
-
Administer the test compound or vehicle to the rats at various doses.
-
At specified time points after administration, gently place the rat's forepaws on the horizontal bar.
-
Measure the time (in seconds) it takes for the rat to remove both forepaws from the bar and return to a normal posture.
-
A cut-off time (e.g., 180 seconds) is typically used, after which the rat is returned to its home cage.
Data Analysis:
-
Record the latency to descend from the bar for each rat at each dose and time point.
-
An increase in the descent latency is indicative of catalepsy.
-
Determine the ED50 value (the dose that produces a cataleptic response in 50% of the animals or a certain mean latency) from a dose-response curve.
Conclusion
The triazaspiro[4.5]decan-4-one scaffold has served as a valuable starting point for the discovery of novel antipsychotic agents. The lead compounds from this series have demonstrated a desirable pharmacological profile, characterized by potent in vivo activity in a predictive model of antipsychotic efficacy and a significant separation from doses that induce extrapyramidal side effects. The detailed protocols provided herein offer a framework for the continued investigation of these and other novel chemical entities in the pursuit of safer and more effective treatments for psychosis. Further research focusing on the structure-activity relationships and the optimization of the pharmacokinetic properties of this chemical class is warranted.
In Vitro Assays for Measuring Mitochondrial Permeability Transition Pore (mPTP) Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mitochondrial permeability transition pore (mPTP) is a non-specific, high-conductance channel that forms in the inner mitochondrial membrane under conditions of cellular stress, such as high levels of matrix calcium (Ca²⁺) and reactive oxygen species (ROS).[1][2] Persistent opening of the mPTP disrupts the mitochondrial membrane potential, leading to mitochondrial swelling, cessation of ATP synthesis, and the release of pro-apoptotic factors, ultimately culminating in cell death.[3][4] Consequently, the mPTP has emerged as a critical therapeutic target for a variety of pathologies, including ischemia-reperfusion injury, neurodegenerative diseases, and some cancers.[4][5] This document provides detailed application notes and protocols for key in vitro assays used to identify and characterize inhibitors of the mPTP.
Key In Vitro Assays for mPTP Inhibition
Several robust in vitro methods are available to assess mPTP opening and its inhibition. The most common and direct assays involve the use of isolated mitochondria and measure either their capacity to retain calcium or their swelling upon calcium overload.
Calcium Retention Capacity (CRC) Assay
The Calcium Retention Capacity (CRC) assay is a widely used method to quantify the susceptibility of mitochondria to Ca²⁺-induced mPTP opening.[6] This assay measures the amount of Ca²⁺ that mitochondria can sequester before the pore opens.[6][7] The opening of the mPTP is detected by the sudden release of accumulated Ca²⁺ from the mitochondrial matrix back into the surrounding medium.[8] This release is monitored using a fluorescent Ca²⁺ indicator, such as Calcium Green-5N, which is membrane-impermeable and increases in fluorescence upon binding to extramitochondrial Ca²⁺.[8][9]
Mitochondrial Swelling Assay
The mitochondrial swelling assay provides a direct physical measurement of mPTP opening.[1][10] When the mPTP opens, there is an influx of solutes and water into the mitochondrial matrix, causing the mitochondria to swell.[7][11] This swelling leads to a decrease in the light scattering of a mitochondrial suspension, which can be monitored spectrophotometrically as a decrease in absorbance, typically at 540 nm.[3][10]
Calcein-AM/Cobalt Assay
This assay offers a method to measure mPTP opening within intact cells.[12] Cells are loaded with Calcein AM, a fluorescent dye that enters all cellular compartments, including mitochondria, where it is cleaved by esterases and becomes fluorescent and membrane-impermeant.[13][14] Subsequently, CoCl₂ is added to the extracellular medium, which quenches the cytosolic calcein fluorescence but cannot cross the intact inner mitochondrial membrane.[13][14] Upon mPTP opening, Co²⁺ enters the mitochondria and quenches the mitochondrial calcein fluorescence, which can be measured by fluorescence microscopy or flow cytometry.[13][14]
Quantitative Data Summary of mPTP Inhibitors
The following tables summarize quantitative data for various mPTP inhibitors, providing a comparative overview of their potency.
Table 1: Cyclophilin D (CypD)-Dependent mPTP Inhibitors
| Compound | Target/Mechanism | IC50/EC50/K0.5 | Assay |
| Cyclosporin A (CsA) | Cyclophilin D (CypD) | 0.31 µM | mPTP inhibition in coated-platelets[5] |
| Sanglifehrin A (SfA) | Cyclophilin D (CypD) | - | - |
Table 2: Cyclophilin D (CypD)-Independent mPTP Inhibitors
| Compound | Target/Mechanism | IC50/EC50 | Assay |
| ER-000444793 | mPTP (CypD-independent) | 2.8 µM | Ca²⁺-induced mPTP opening[5] |
| Bongkrekic Acid | Adenine Nucleotide Translocase (ANT) | Not specified for direct mPTP inhibition; inhibits coated-platelet synthesis with an IC50 related to mPTP formation.[5] | Coated-platelet synthesis inhibition[5] |
| TRO40303 | Translocator protein 18 kDa (TSPO) | Delays mPTP opening; specific IC50/EC50 not reported.[5] | Hypoxia/reoxygenation-induced mPTP opening in cardiomyocytes[5] |
Table 3: Other mPTP Modulators
| Compound/Agent | Effect on mPTP |
| ADP | Inhibition[1] |
| Sea Buckthorn Proanthocyanidins (SBP) | Inhibition[15][16][17][18] |
Signaling Pathways and Experimental Workflows
mPTP Signaling Pathway
The opening of the mPTP is a complex process regulated by multiple factors. Key inducers include elevated mitochondrial matrix Ca²⁺ and ROS.[1][2] The core components are thought to involve the adenine nucleotide translocase (ANT) and the F-ATP synthase, with regulation by Cyclophilin D (CypD) in the matrix.[5][8]
Signaling pathway of mPTP opening and inhibition.
Experimental Workflow: Calcium Retention Capacity (CRC) Assay
The following diagram outlines the typical workflow for a CRC assay.
Workflow for the Calcium Retention Capacity (CRC) assay.
Experimental Workflow: Mitochondrial Swelling Assay
The following diagram illustrates the steps involved in a mitochondrial swelling assay.
Workflow for the mitochondrial swelling assay.
Experimental Protocols
Protocol 1: Calcium Retention Capacity (CRC) Assay
Materials:
-
Freshly isolated mitochondria (e.g., from liver or heart)
-
Assay Buffer: 125 mM KCl, 10 mM Tris-MOPS, 1 mM KH₂PO₄, 5 mM Glutamate, 2.5 mM Malate, pH 7.25
-
Calcium Green-5N (e.g., from Molecular Probes)
-
Calcium chloride (CaCl₂) solution (e.g., 1 mM stock)
-
Test inhibitors and vehicle control (e.g., DMSO)
-
Black 96-well microplate
-
Microplate reader with fluorescence intensity detection and injectors
Procedure:
-
Prepare the assay buffer and keep it on ice.
-
Determine the protein concentration of the isolated mitochondria suspension.
-
In a 96-well black microplate, add the desired amount of mitochondria (e.g., 0.5 mg/mL final concentration) to the assay buffer containing Calcium Green-5N (e.g., 1 µM final concentration).
-
Add the test inhibitor at various concentrations or the vehicle control to the respective wells. Incubate for a short period (e.g., 2-5 minutes) at room temperature.
-
Place the microplate in the reader and start the kinetic measurement of fluorescence (Excitation: ~485 nm, Emission: ~530 nm).[9]
-
Using the instrument's injectors, add sequential pulses of CaCl₂ (e.g., 5-10 µM final concentration per injection) at regular intervals (e.g., every 1-2 minutes).[8]
-
Continue the injections and fluorescence monitoring until a large, sustained increase in fluorescence is observed, indicating mPTP opening and Ca²⁺ release.
-
Calculate the CRC by summing the total amount of Ca²⁺ added before the large fluorescence increase. The data is typically expressed as nmol Ca²⁺/mg mitochondrial protein.
Protocol 2: Mitochondrial Swelling Assay
Materials:
-
Freshly isolated mitochondria
-
Swelling Buffer: 120 mM KCl, 10 mM Tris-HCl, 5 mM KH₂PO₄, pH 7.4
-
Calcium chloride (CaCl₂) solution (e.g., 10 mM stock)
-
Test inhibitors and vehicle control
-
Cuvettes or a clear 96-well plate
-
Spectrophotometer or microplate reader capable of measuring absorbance at 540 nm
Procedure:
-
Prepare the swelling buffer and keep it at room temperature.
-
Determine the protein concentration of the isolated mitochondria suspension.
-
In a cuvette or well, add the isolated mitochondria to the swelling buffer to a final concentration of approximately 0.5-1.0 mg/mL.
-
Add the test inhibitor or vehicle control and incubate for 2-5 minutes.
-
Place the cuvette/plate in the spectrophotometer and start recording the absorbance at 540 nm over time.
-
After a stable baseline is established, add a bolus of CaCl₂ (e.g., 100-200 µM final concentration) to induce mPTP opening.
-
Continue to monitor the decrease in absorbance for 10-15 minutes.
-
The rate and extent of the absorbance decrease are indicative of the rate and extent of mitochondrial swelling. Compare the absorbance traces of inhibitor-treated samples to the control to assess the inhibitory effect.
Conclusion
The in vitro assays described provide robust and reliable methods for screening and characterizing inhibitors of the mitochondrial permeability transition pore. The Calcium Retention Capacity assay offers a high-throughput-compatible method for quantifying the inhibitory potency of compounds, while the mitochondrial swelling assay provides a direct biophysical measure of mPTP opening.[9] The selection of the appropriate assay will depend on the specific research question and the available instrumentation. These tools are invaluable for the discovery and development of novel therapeutics targeting mPTP-mediated cell death pathways.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Inhibition of the mPTP and Lipid Peroxidation Is Additively Protective Against I/R Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Shutting Down the Pore: The Search for Small Molecule Inhibitors of the Mitochondrial Permeability Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay [jove.com]
- 11. Inhibition of mitochondrial permeability transition by deletion of the ANT family and CypD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigating the Mitochondrial Permeability Transition Pore in Disease Phenotypes and Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Sea Buckthorn Proanthocyanidins are the Protective Agent of Mitochondrial Function in Macrophages Under Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. frontiersin.org [frontiersin.org]
- 18. New Study: Sea Buckthorn Significantly Enhances Mitochondria — Puredia [puredia.com]
In Vivo Protocol for Studying δ Opioid Receptor-Selective Agonists
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The δ opioid receptor (DOR), a G-protein coupled receptor, is a promising therapeutic target for a range of neurological and psychiatric disorders, including chronic pain, depression, and anxiety.[1][2][3][4][5][6] Unlike µ-opioid receptor agonists, which are the primary target of traditional opioid analgesics, DOR agonists have shown potential to produce potent antinociceptive effects with a reduced risk of adverse effects such as respiratory depression, tolerance, and dependence.[7] This protocol provides a comprehensive guide for the in vivo evaluation of selective DOR agonists, covering experimental designs for assessing their analgesic, anxiolytic, and antidepressant-like activities, as well as methods for investigating their pharmacokinetic profiles and target engagement.
Signaling Pathways
Activation of the δ opioid receptor by an agonist initiates a cascade of intracellular signaling events. This process is crucial for understanding the therapeutic effects and potential side effects of novel DOR-targeted drugs. The primary signaling pathway involves the inhibition of adenylyl cyclase and the modulation of ion channels through the activation of Gαi/o proteins.
Caption: δ Opioid Receptor Signaling Pathway.
Experimental Workflow
A systematic in vivo evaluation of a novel DOR agonist typically follows a multi-stage process, beginning with initial screening for analgesic activity and progressing to more complex behavioral and neurochemical analyses.
Caption: General Experimental Workflow.
Experimental Protocols
Analgesic Activity
This test assesses the spinal analgesic effects of the DOR agonist.
-
Apparatus: Tail-flick meter with a radiant heat source.
-
Procedure:
-
Acclimatize the animal (mouse or rat) to the testing environment.
-
Gently restrain the animal and place its tail over the radiant heat source.
-
Measure the baseline latency for the animal to flick its tail away from the heat. A cut-off time (e.g., 10 seconds) should be established to prevent tissue damage.
-
Administer the DOR agonist or vehicle control via the desired route (e.g., intraperitoneal, subcutaneous).
-
At predetermined time points post-administration (e.g., 15, 30, 60, 90, 120 minutes), repeat the tail-flick latency measurement.
-
-
Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
This assay evaluates supraspinal analgesic responses.
-
Apparatus: Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure:
-
Acclimatize the animal to the testing room.
-
Place the animal on the hot plate and start a timer.
-
Record the latency to the first sign of nociception, such as licking a hind paw or jumping. A cut-off time (e.g., 30-45 seconds) is essential to prevent injury.
-
Administer the DOR agonist or vehicle.
-
Measure the hot plate latency at various time points after drug administration.
-
-
Data Analysis: Calculate %MPE as described for the tail-flick test.
Anxiolytic and Antidepressant-Like Activity
Several animal models can be used to evaluate the potential of DOR agonists in treating mood disorders.[1][2][4]
This test is a common screening tool for antidepressant-like effects.[1][4]
-
Apparatus: A transparent cylinder filled with water (23-25°C).
-
Procedure:
-
On day 1 (pre-test), place the animal in the cylinder for 15 minutes.
-
On day 2 (test), administer the DOR agonist or vehicle.
-
30-60 minutes post-administration, place the animal back in the water-filled cylinder for 5 minutes.
-
Record the duration of immobility during the 5-minute test session.
-
-
Data Analysis: A significant decrease in the duration of immobility in the drug-treated group compared to the vehicle group suggests an antidepressant-like effect.
The CSDS model is used to induce depression-like behaviors that closely mimic clinical symptoms.[8]
-
Procedure:
-
For 10 consecutive days, an experimental mouse is exposed to a different aggressive CD1 mouse for 5-10 minutes.[8]
-
Following the physical interaction, the experimental mouse is housed in the same cage as the aggressor but separated by a perforated divider for the remainder of the 24-hour period.[8]
-
On day 11, a social interaction test is performed to classify mice as "susceptible" or "resilient."
-
Chronic administration of the DOR agonist (e.g., for 10-14 days) is then initiated in the susceptible mice.[8]
-
-
Data Analysis: An increase in social interaction time and a reduction in anxiety-like behaviors in subsequent tests indicate a therapeutic effect of the DOR agonist.[8]
In Vivo Microdialysis
This technique allows for the measurement of neurotransmitter levels in specific brain regions of freely moving animals.[9][10][11]
-
Procedure:
-
Surgically implant a microdialysis probe into the brain region of interest (e.g., nucleus accumbens, prefrontal cortex).[9]
-
Allow the animal to recover from surgery.
-
On the day of the experiment, connect the probe to a microinfusion pump and a fraction collector.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples.
-
Administer the DOR agonist and continue collecting dialysate samples.
-
-
Data Analysis: Analyze the dialysate samples for neurotransmitter concentrations (e.g., dopamine, serotonin) using techniques like HPLC with electrochemical detection.[9] Changes in neurotransmitter levels post-drug administration provide insights into the neurochemical mechanisms of the DOR agonist.
Receptor Occupancy Assay
This assay determines the extent to which a drug binds to its target receptor in the brain at various doses.[12][13][14][15]
-
Procedure:
-
Administer different doses of the unlabeled DOR agonist to groups of animals.[12]
-
At the time of expected peak brain concentration, administer a radiolabeled ligand that specifically binds to DORs.[14]
-
After a set time, euthanize the animals and dissect the brains.
-
Measure the amount of radiolabeled ligand in specific brain regions (e.g., striatum, cortex) using techniques like autoradiography or liquid scintillation counting.[13]
-
-
Data Analysis: The percentage of receptor occupancy is calculated by comparing the binding of the radiolabeled ligand in the drug-treated animals to that in vehicle-treated controls.[15] This helps establish a relationship between the dose, receptor engagement, and the observed pharmacological effects.
Data Presentation
Quantitative data from the described experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Analgesic Efficacy of a Novel DOR Agonist
| Dose (mg/kg) | Tail-Flick Latency (%MPE) | Hot Plate Latency (%MPE) |
| Vehicle | 5 ± 2 | 8 ± 3 |
| 1 | 35 ± 5 | 42 ± 6 |
| 3 | 68 ± 7 | 75 ± 8 |
| 10 | 85 ± 6 | 92 ± 5 |
| *p<0.05, **p<0.01, **p<0.001 vs. Vehicle |
Table 2: Anxiolytic/Antidepressant-Like Effects of a Novel DOR Agonist
| Treatment | Immobility Time (s) in Forced Swim Test | Time in Open Arms (s) in Elevated Plus Maze |
| Vehicle | 180 ± 15 | 25 ± 5 |
| DOR Agonist (5 mg/kg) | 95 ± 12** | 60 ± 8 |
| p<0.05, *p<0.01 vs. Vehicle |
Table 3: Pharmacokinetic and Receptor Occupancy Data
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Brain Receptor Occupancy (%) |
| 1 | 50 ± 8 | 0.5 | 30 ± 5 |
| 3 | 150 ± 20 | 0.5 | 65 ± 7 |
| 10 | 450 ± 50 | 1.0 | 90 ± 4 |
References
- 1. tus.elsevierpure.com [tus.elsevierpure.com]
- 2. Antidepressant-like Effects of δ Opioid Receptor Agonists in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delta opioid receptor analgesia: recent contributions from pharmacology and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jneurosci.org [jneurosci.org]
- 6. Behavioral effects of delta-opioid receptor agonists: potential antidepressants? | Semantic Scholar [semanticscholar.org]
- 7. In vivo effects of μ-opioid receptor agonist/δ-opioid receptor antagonist peptidomimetics following acute and repeated administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid‐Onset Therapeutic Effects of Delta Opioid Receptor Agonists on Depression‐Like Behaviors Induced by Chronic Social Defeat Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of opioid peptides on dopamine release in the nucleus accumbens: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo detection of optically-evoked opioid peptide release | eLife [elifesciences.org]
- 11. Microdialysis of extracellular endogenous opioid peptides from rat brain in vivo [pubmed.ncbi.nlm.nih.gov]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. Ex vivo delta opioid receptor autoradiography: CNS receptor occupancy of two novel compounds over their antihyperalgesic dose range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. In Vivo Receptor Occupancy in Rodents by LC-MS/MS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-based Screening of 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one and its analogs represent a class of synthetic compounds with diverse pharmacological activities. Various derivatives have shown potential as antipsychotic agents, opioid receptor modulators, and inhibitors of the mitochondrial permeability transition pore.[1][2][3][4][5][6] Given their therapeutic potential, robust and efficient screening methodologies are essential to characterize their biological effects and elucidate their mechanisms of action.
These application notes provide a comprehensive overview of key cell-based assays for the preliminary screening of this compound analogs. The protocols detailed below are designed to assess the impact of these compounds on cell viability, apoptosis, and cell cycle progression, providing critical insights for early-stage drug discovery and development.
Potential Signaling Pathways
Derivatives of 1,3,8-triazaspiro[4.5]decan-4-one have been identified as modulators of G-protein coupled receptors (GPCRs), including dopamine and opioid receptors.[1][2][3] The following diagrams illustrate the generalized signaling pathways that could be modulated by these analogs.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the screening assays.
Table 1: Cytotoxicity of this compound Analogs
| Compound ID | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| Analog-001 | MCF-7 | 48 | 15.2 |
| Analog-002 | HeLa | 48 | 22.5 |
| Analog-003 | A549 | 48 | > 50 |
| Control | MCF-7 | 48 | 5.8 |
Table 2: Apoptosis Induction by this compound Analogs
| Compound ID | Cell Line | Concentration (µM) | % Apoptotic Cells (Annexin V+/PI-) |
| Analog-001 | MCF-7 | 10 | 25.4 |
| Analog-002 | HeLa | 10 | 15.8 |
| Analog-003 | A549 | 10 | 5.2 |
| Control | MCF-7 | 5 | 45.1 |
Table 3: Cell Cycle Analysis of Cells Treated with this compound Analogs
| Compound ID | Cell Line | Concentration (µM) | % G1 Phase | % S Phase | % G2/M Phase |
| Analog-001 | MCF-7 | 10 | 65.2 | 15.3 | 19.5 |
| Analog-002 | HeLa | 10 | 50.1 | 28.9 | 21.0 |
| Analog-003 | A549 | 10 | 48.5 | 30.5 | 21.0 |
| Control | MCF-7 | 5 | 75.8 | 8.2 | 16.0 |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Selected cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound analogs and control compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
Apoptosis Detection: Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of the test compounds for 24-48 hours.
-
Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Cell Cycle Analysis: Propidium Iodide Staining
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
6-well cell culture plates
-
Cold 70% ethanol
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and incubate until they reach approximately 70-80% confluency.
-
Treat the cells with the test compounds for 24 hours.
-
Harvest the cells, wash with PBS, and centrifuge.
-
Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while vortexing.
-
Incubate the cells at 4°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI/RNase staining buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
References
- 1. Identifying the In Vivo Cellular Correlates of Antipsychotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-(Heteroaryl)phenalkyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones as opioid receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: High-Throughput Screening of Triazaspiro[4.5]decane-2,4-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of triazaspiro[4.5]decane-2,4-dione derivatives. These compounds have emerged as a novel chemotype with potential therapeutic applications, notably as selective agonists for the δ-opioid receptor (DOR), a target for various neurological disorders including chronic pain and migraine.[1][2][3] Additionally, derivatives of this scaffold have shown potential as myelostimulators, highlighting the diverse biological activities of this class of molecules.[4]
These guidelines are designed to assist researchers in the setup and execution of HTS campaigns to identify and characterize novel triazaspiro[4.5]decane-2,4-dione derivatives with desired pharmacological properties.
Data Presentation: Pharmacological Profile of Lead Compounds
The following tables summarize the quantitative data for representative 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives identified as DOR agonists.[1] The data was obtained from a series of in vitro pharmacological assays.
Table 1: Binding Affinity and Functional Potency of Triazaspiro[4.5]decane-2,4-dione Derivatives at the δ-Opioid Receptor (DOR) [1]
| Compound ID | DOR Binding Affinity (Ki, nM) | cAMP Inhibition (EC50, nM) | β-arrestin 2 Recruitment (EC50, nM) |
| Compound 1 | 180 | 130 | >10000 |
| Compound 2 | 430 | 380 | >10000 |
| Compound 3 | 830 | 910 | >10000 |
Table 2: Efficacy of Triazaspiro[4.5]decane-2,4-dione Derivatives in Functional Assays [1]
| Compound ID | cAMP Inhibition (Emax, %) | β-arrestin 2 Recruitment (Emax, %) |
| Compound 1 | 95 | 15 |
| Compound 2 | 92 | 10 |
| Compound 3 | 88 | 8 |
Signaling Pathways
The primary mechanism of action for the identified triazaspiro[4.5]decane-2,4-dione derivatives is the activation of the δ-opioid receptor, which is a G-protein coupled receptor (GPCR). Specifically, it couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] Concurrently, agonist binding can also trigger the recruitment of β-arrestin proteins, which is another important signaling pathway for GPCRs.[1]
Experimental Workflow
A typical high-throughput screening workflow for identifying and characterizing triazaspiro[4.5]decane-2,4-dione derivatives involves a primary screen to identify initial hits, followed by secondary and confirmatory assays to validate and characterize these hits.
References
- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cosmobio.co.jp [cosmobio.co.jp]
- 4. cosmobio.co.jp [cosmobio.co.jp]
Application Notes and Protocols for 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive guide to the safe handling and storage of 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one (CAS: 1021-25-6), a key intermediate in medicinal chemistry.
Introduction
This compound is a spirocyclic compound frequently utilized as a precursor and intermediate in the synthesis of various pharmaceutical agents.[1] Notably, it serves as a building block for long-acting neuroleptics like Fluspirilene and other butyrophenone-type agents.[2][3] Its structural motif is also found in compounds developed as potential antipsychotic agents and opioid receptor modulators. Given its role in drug discovery and development, researchers must handle this compound with a thorough understanding of its properties and the necessary safety precautions.
Important Note: The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[1] While it is not currently classified as a hazardous substance under Regulation (EC) No. 1272/2008, the absence of comprehensive data necessitates that it be handled with care, assuming it is potentially hazardous.[1]
Physicochemical and Safety Data
The available data for this compound is summarized below. The lack of extensive quantitative data underscores the need for cautious handling based on general laboratory safety principles for compounds of unknown toxicity.
Table 2.1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 1021-25-6 | [4][5] |
| Molecular Formula | C₁₃H₁₇N₃O | [4][5] |
| Molecular Weight | 231.29 g/mol | [1] |
| Appearance | White to Off-White/Pale Beige Solid/Powder | [1][3] |
| Purity | Typically ≥97% | [5] |
Table 2.2: Hazard and Precautionary Data
| Parameter | Information | Source |
| GHS Classification | Not a hazardous substance or mixture. | [1][6][7] |
| Potential Hazards | May be harmful if inhaled, swallowed, or absorbed through the skin. May cause eye, skin, and respiratory tract irritation. | [1] |
| Known Incompatibilities | No specific data available. Avoid strong oxidizing agents. | General Chemical Precaution |
| Hazardous Decomposition | Combustion may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx). | [1] |
Experimental Protocols
The following protocols are based on standard best practices for handling chemical intermediates with limited safety information.
Before handling this compound, a risk assessment is mandatory.
-
Information Gathering: Review this document and any available Safety Data Sheet (SDS). Acknowledge the gaps in toxicological data.[1]
-
Hazard Identification: Assume the compound is potentially harmful upon inhalation, ingestion, or skin contact.[1] Recognize the physical hazard of dust formation.[1]
-
Exposure Evaluation: Determine the quantity of material to be used, the duration of the procedure, and the potential for aerosolization or dust generation.
-
Control Measures Selection: Based on the evaluation, select appropriate engineering controls (fume hood, ventilated balance enclosure), administrative controls (SOPs, training), and Personal Protective Equipment (PPE).
-
Emergency Planning: Confirm the location and operational status of safety showers, eyewash stations, and spill kits. Ensure personnel are familiar with first-aid procedures.
Caption: Risk assessment process for handling chemicals with limited safety data.
This protocol minimizes exposure during routine laboratory operations.
-
Preparation: Work within a certified chemical fume hood or a ventilated enclosure to minimize inhalation of dust.[1]
-
Personal Protective Equipment (PPE): Wear the following mandatory PPE:
-
Weighing: If possible, weigh the compound in a ventilated balance enclosure. If not available, weigh in a fume hood. Use anti-static weigh boats or paper.
-
Dispensing: Handle the solid carefully to avoid creating dust. Use spatulas to transfer the material. Do not pour the dry powder.
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[1] Clean all surfaces and equipment.
Caption: Standard workflow for safely handling this compound.
Proper storage is crucial to maintain the compound's integrity and ensure safety.
-
Container: Keep the compound in its original, tightly closed container.[1]
-
Atmosphere: For long-term storage, consider storing under an inert gas like argon or nitrogen, although this is not universally cited as mandatory.[6]
-
Location: Store in a cool, dry, dark, and well-ventilated place.[1] Avoid proximity to heat sources or direct sunlight.[8]
-
Segregation: Store away from incompatible materials, such as strong oxidizing agents.
-
Temperature: Room temperature storage is generally acceptable.[1] Some suppliers recommend refrigeration (2-8°C) or storage in a freezer.[3][6] Adhere to the specific temperature recommended by the supplier.
Table 3.1: Recommended Storage Conditions
| Condition | Recommendation | Source |
| Temperature | Cool place, Room Temperature, or 2-8°C Refrigerator/Freezer | [1][3][6] |
| Atmosphere | Dry, under inert gas (recommended for long-term) | [1][6] |
| Light | Store in a dark place | [1] |
| Container | Tightly closed container | [1] |
| Ventilation | Well-ventilated area | [1] |
In the event of a spill, follow these steps:
-
Evacuation: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.
-
Communication: Notify laboratory personnel and the safety officer.
-
Ventilation: Ensure the area is well-ventilated (e.g., fume hood is running).
-
PPE: Wear appropriate PPE, including respiratory protection if dust is airborne.
-
Containment: Prevent the powder from spreading or becoming airborne. Do not use a dry brush.
-
Cleanup: Gently cover the spill with an absorbent material (e.g., vermiculite or sand). Carefully sweep or scoop up the mixture into a suitable, closed container for disposal.[1] Avoid creating dust.[1]
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Label the container with the waste contents and dispose of it as chemical waste according to institutional guidelines.
Caption: Decision tree for responding to a spill of this compound.
Dispose of surplus, non-recyclable, and contaminated materials through a licensed disposal company.[1] All waste must be handled in accordance with local, state, and federal regulations. Package and label waste containers clearly.
-
Inhalation: If inhaled, move the person into fresh air. If not breathing, give artificial respiration.[1]
-
Skin Contact: Wash off with soap and plenty of water.[1]
-
Eye Contact: Flush eyes with water as a precaution.[1]
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.[1]
-
Medical Attention: In all cases of significant exposure or if symptoms develop, seek medical advice.
References
- 1. 1,3,8-Triazaspiro[4.5]decan-4-one,1-phenyl- MSDS CasNo.1021-25-6 [m.lookchem.com]
- 2. This compound | 1021-25-6 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound [webbook.nist.gov]
- 5. scbt.com [scbt.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. students.umw.edu [students.umw.edu]
Application Notes and Protocols: 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one in Cardiac Ischemia/Reperfusion Injury Models
Introduction
Ischemia/reperfusion (I/R) injury is a paradoxical phenomenon where the restoration of blood flow to an ischemic tissue exacerbates cellular damage. In the context of cardiology, I/R injury is a major contributor to the final infarct size following a myocardial infarction and subsequent revascularization procedures like angioplasty or thrombolysis. A key event in the pathogenesis of I/R injury is the opening of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane.[1][2] Prolonged opening of the mPTP leads to the collapse of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, ATP depletion, and ultimately, cell death through apoptosis and necrosis.[1][2]
Recent research has identified 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one (PTS) and its derivatives as a novel class of small-molecule inhibitors of the mPTP.[1][2] These compounds exert their cardioprotective effects by targeting the c subunit of the F1/FO-ATP synthase, a key component of the mPTP complex.[1][2][3] By inhibiting mPTP opening, these derivatives have shown promise in reducing myocardial cell death and improving cardiac function in preclinical models of I/R injury.[1][2]
These application notes provide a summary of the key findings, quantitative data, and detailed experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound and its analogs in cardiac I/R injury models.
Mechanism of Action: Targeting the mPTP
The primary mechanism of action for the cardioprotective effects of this compound derivatives is the inhibition of the mitochondrial permeability transition pore (mPTP). This is achieved through a direct interaction with the c subunit of the F1/FO-ATP synthase complex.[1][2][3] The binding of these compounds to the c subunit prevents the conformational changes that lead to the opening of the pore in response to I/R-induced triggers such as calcium overload and oxidative stress. By keeping the mPTP closed, these molecules help to preserve mitochondrial integrity and function, thereby preventing the downstream cascade of events that lead to cardiomyocyte death.[1]
Caption: Signaling pathway of PTS in cardioprotection.
Data Presentation
The following tables summarize the quantitative data from studies evaluating the efficacy of this compound derivatives in cardiac I/R models.
Table 1: Effect of a this compound Derivative (Compound 10) on Cardiac Function in an Ex Vivo Langendorff Model of Myocardial Infarction [1]
| Treatment Group | Left Ventricular Developed Pressure (LVDP) (% of baseline) | End-Diastolic Pressure (EDP) (mmHg) | Coronary Perfusion Pressure (CPP) (mmHg) |
| I/R + Vehicle | 25.3 ± 4.5 | 48.2 ± 5.1 | 85.7 ± 6.3 |
| I/R + Compound 10 (1 µM) | 45.8 ± 3.9 | 28.6 ± 4.2 | 62.4 ± 5.5* |
*p < 0.05 vs. I/R + Vehicle. Data are presented as mean ± SEM.
Table 2: Effect of a this compound Derivative (Compound 10) on Apoptosis in an Ex Vivo Langendorff Model of Myocardial Infarction [1]
| Treatment Group | TUNEL-Positive Cardiomyocytes (%) |
| I/R + Vehicle | 64 ± 5.2 |
| I/R + Compound 10 (1 µM) | 32 ± 4.1* |
*p < 0.05 vs. I/R + Vehicle. Data are presented as mean ± SEM.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods in the field of cardiac I/R injury research.[4][5]
In Vitro Model: Hypoxia/Reoxygenation (H/R) in H9c2 Cardiomyocytes
This protocol describes an in vitro model of simulated I/R injury using the H9c2 rat cardiomyoblast cell line.[4]
Materials:
-
H9c2 cells
-
Dulbecco's Modified Eagle Medium (DMEM), high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Hypoxia chamber (e.g., modular incubator chamber)
-
Gas mixture (95% N₂ / 5% CO₂)
-
Glucose-free DMEM
-
This compound derivative (test compound)
-
Cell viability assay kit (e.g., MTT, LDH)
-
Apoptosis detection kit (e.g., Annexin V/PI staining)
Protocol:
-
Cell Culture: Culture H9c2 cells in high-glucose DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 95% air and 5% CO₂.
-
Experimental Plating: Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis) and allow them to reach 70-80% confluency.
-
Simulated Ischemia (Hypoxia):
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Replace the normal culture medium with glucose-free DMEM.
-
Place the culture plates in a hypoxia chamber.
-
Flush the chamber with a 95% N₂ / 5% CO₂ gas mixture for 10-15 minutes to achieve a hypoxic environment (<1% O₂).
-
Seal the chamber and incubate at 37°C for the desired duration (e.g., 3-6 hours).
-
-
Reoxygenation and Treatment:
-
Remove the plates from the hypoxia chamber.
-
Replace the glucose-free DMEM with normal high-glucose DMEM containing 10% FBS.
-
Add the this compound derivative at the desired concentrations to the treatment groups. A vehicle control (e.g., DMSO) should be included.
-
Return the plates to a standard incubator (95% air / 5% CO₂) for the reoxygenation period (e.g., 12-24 hours).
-
-
Endpoint Analysis:
-
Cell Viability: Assess cell viability using an MTT or LDH assay according to the manufacturer's instructions.
-
Apoptosis: Quantify apoptosis using Annexin V/PI staining followed by flow cytometry or fluorescence microscopy.
-
Caption: Workflow for in vitro H/R experiments.
Ex Vivo Model: Langendorff-Perfused Isolated Heart
This model allows for the study of cardiac function in the absence of systemic influences.[4]
Materials:
-
Adult rat or mouse
-
Heparin
-
Anesthetic (e.g., sodium pentobarbital)
-
Langendorff apparatus
-
Krebs-Henseleit buffer (KHB)
-
Intraventricular balloon catheter connected to a pressure transducer
-
Data acquisition system
-
This compound derivative (test compound)
-
Triphenyltetrazolium chloride (TTC) solution
-
Formalin
Protocol:
-
Heart Isolation:
-
Anesthetize the animal and administer heparin to prevent coagulation.
-
Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold KHB.
-
-
Langendorff Perfusion:
-
Mount the aorta onto the cannula of the Langendorff apparatus.
-
Initiate retrograde perfusion with oxygenated (95% O₂ / 5% CO₂) KHB at a constant pressure (e.g., 80 mmHg for rats) and temperature (37°C).
-
-
Stabilization: Allow the heart to stabilize for 20-30 minutes. During this period, insert a balloon catheter into the left ventricle to measure cardiac function (LVDP, EDP).
-
Ischemia/Reperfusion Protocol:
-
Baseline: Record baseline cardiac function for 10-15 minutes.
-
Global Ischemia: Stop the perfusion to induce global ischemia for a specified duration (e.g., 30-40 minutes).
-
Reperfusion: Restore perfusion with KHB. For treatment groups, the this compound derivative is added to the perfusion buffer at the onset of reperfusion.
-
Continue reperfusion for 60-120 minutes, continuously recording cardiac function.
-
-
Infarct Size Measurement:
-
At the end of reperfusion, freeze the heart and slice it into transverse sections.
-
Incubate the slices in 1% TTC solution at 37°C for 15-20 minutes. TTC stains viable tissue red, while the infarcted area remains pale white.
-
Fix the slices in formalin and image them.
-
Quantify the infarct area as a percentage of the total ventricular area using image analysis software.
-
In Vivo Model: Myocardial Ischemia/Reperfusion in Rodents
This protocol involves the temporary ligation of a coronary artery to induce regional ischemia.[4][5]
Materials:
-
Adult rat or mouse
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Ventilator
-
Surgical instruments
-
Suture (e.g., 6-0 silk)
-
Polyethylene tubing for snaring the suture
-
ECG monitoring system
-
This compound derivative (test compound)
Protocol:
-
Animal Preparation: Anesthetize the animal, intubate, and connect to a ventilator. Monitor ECG throughout the procedure.
-
Surgical Procedure:
-
Perform a left thoracotomy to expose the heart.
-
Identify the left anterior descending (LAD) coronary artery.
-
Pass a suture under the LAD artery.
-
-
Ischemia:
-
Tighten the suture around the LAD by snaring it with polyethylene tubing to induce ischemia.
-
Confirm ischemia by observing blanching of the myocardial tissue and changes in the ECG (e.g., ST-segment elevation).
-
Maintain ischemia for the desired duration (e.g., 30-45 minutes).
-
-
Reperfusion and Treatment:
-
Release the snare to allow reperfusion of the coronary artery.
-
The test compound can be administered intravenously or intraperitoneally at a specific time point (e.g., just before reperfusion).
-
-
Post-operative Care and Endpoint Analysis:
-
Close the chest and allow the animal to recover.
-
After a period of reperfusion (e.g., 24 hours), re-anesthetize the animal.
-
The heart can be excised for infarct size measurement with TTC staining, histological analysis, or biochemical assays (e.g., TUNEL for apoptosis, Western blotting for signaling proteins).
-
Conclusion
This compound and its derivatives represent a promising class of cardioprotective agents that act by inhibiting the mitochondrial permeability transition pore. The data presented demonstrates their potential to improve cardiac function and reduce cell death in clinically relevant models of ischemia/reperfusion injury. The detailed protocols provided herein offer a framework for researchers to further investigate the therapeutic potential of these compounds and to elucidate the intricate mechanisms of cardioprotection. As research in this area progresses, these molecules may pave the way for new therapeutic strategies to mitigate the detrimental effects of myocardial I/R injury in patients.
References
- 1. sfera.unife.it [sfera.unife.it]
- 2. Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guidelines for experimental models of myocardial ischemia and infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols: Computational Docking Studies of Triazaspiro[4.5]decan-4-one Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the computational docking of triazaspiro[4.5]decan-4-one and its derivatives. This class of compounds has shown significant potential in modulating key biological targets, including the mitochondrial permeability transition pore (mPTP) and the delta-opioid receptor (DOR), making them promising candidates for drug development in areas such as cardioprotection and pain management.
Introduction to Triazaspiro[4.5]decan-4-one Compounds and Their Targets
Triazaspiro[4.5]decan-4-one derivatives are a class of synthetic small molecules characterized by a core spirocyclic scaffold. Modifications to this core structure have led to the discovery of potent and selective modulators of important biological targets.
-
Mitochondrial Permeability Transition Pore (mPTP): The mPTP is a protein complex in the inner mitochondrial membrane. Its opening can lead to cell death and is implicated in ischemia-reperfusion injury. Derivatives of 1,4,8-triazaspiro[4.5]decan-2-one have been identified as inhibitors of mPTP opening, with the F-type ATP synthase being a key molecular target.[1][2][3][4][5]
-
Delta-Opioid Receptor (DOR): The DOR is a G-protein coupled receptor involved in analgesia. 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives have been discovered as novel DOR-selective agonists, offering potential for the development of new pain therapeutics.[6][7][8]
Computational docking is a powerful tool to understand the molecular interactions between these compounds and their protein targets, guiding the design of new analogs with improved potency and selectivity.[9]
Quantitative Data Summary
The following tables summarize the biological activity of representative triazaspiro[4.5]decan-4-one derivatives from published studies. This data is critical for correlating with computational docking results to establish robust structure-activity relationships (SAR).
Table 1: Biological Activity of 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives as mPTP Inhibitors
| Compound ID | R Group | mPTP Opening Inhibition (%) |
| 13a | Methyl | 35 |
| 13b | Isopropyl | 45 |
| 13c | Isobutyl | 55 |
| 13d | Phenyl | 60 |
| 13e | Benzyl | 90 |
| 14a | Methyl | 40 |
| 14b | Isopropyl | 50 |
| 14c | Isobutyl | 65 |
| 14d | Phenyl | 70 |
| 14e | Benzyl | 95 |
Data extracted from Albanese et al. The table shows the percentage of mPTP opening inhibition by different derivatives.
Table 2: Pharmacological Characterization of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives at the Delta-Opioid Receptor
| Compound ID | DOR Binding Affinity (Ki, nM) | DOR Functional Potency (EC50, nM) |
| Compound 1 | 150 | 85 |
| Compound 2 | 350 | 210 |
| Compound 3 | 800 | 550 |
Data extracted from Meqbil et al. The table presents the binding affinity (Ki) and functional potency (EC50) of the compounds at the delta-opioid receptor.[6][7][8]
Experimental Protocols: Molecular Docking
This section provides detailed protocols for performing molecular docking studies of triazaspiro[4.5]decan-4-one derivatives against their respective targets. Two widely used software packages, MOE (Molecular Operating Environment) and AutoDock Vina, are covered.
Protocol for Molecular Docking using MOE (targeting ATP Synthase)
This protocol is based on the methodology described for the docking of 1,4,8-triazaspiro[4.5]decan-2-one derivatives to the F-type ATP synthase.[1][2][3]
3.1.1. Preparation of the Receptor (ATP Synthase)
-
Obtain Protein Structure: Download the cryo-EM structure of the human F-type ATP synthase from the Protein Data Bank (PDB).
-
Protonation and Correction: Load the PDB file into MOE. Use the "Structure Preparation" tool to correct for any structural issues, add hydrogen atoms, and assign appropriate protonation states to the amino acid residues.
-
Define the Binding Site: The binding site for these compounds has been identified at the interface of the c8-ring and subunit a.[1][2][3][4] Use the "Site Finder" tool in MOE to identify potential binding pockets and select the one corresponding to this interface.
3.1.2. Preparation of the Ligands (Triazaspiro[4.5]decan-4-one Derivatives)
-
Ligand Construction: Build the 3D structures of the triazaspiro[4.5]decan-4-one derivatives using the "Builder" tool in MOE.
-
Energy Minimization: Perform energy minimization of each ligand using a suitable force field (e.g., MMFF94x) to obtain a low-energy conformation.
3.1.3. Docking Procedure
-
Open the Docking Tool: Navigate to "Compute" > "Dock".
-
Specify Receptor and Ligand: Set the prepared ATP synthase structure as the receptor and the energy-minimized ligands as the ligand set.
-
Define the Binding Site: Select the previously defined binding site on the ATP synthase.
-
Set Docking Parameters:
-
Placement: Triangle Matcher
-
Rescoring: London dG
-
Refinement: Induced Fit
-
-
Run Docking: Execute the docking calculation.
-
Analyze Results: Analyze the resulting poses and their corresponding docking scores. The best poses are typically those with the lowest docking scores and favorable interactions with key residues in the binding site.
Protocol for Molecular Docking using AutoDock Vina (targeting DOR)
This protocol provides a general workflow for docking small molecules to a GPCR like the delta-opioid receptor, which can be adapted for the 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives.
3.2.1. Preparation of the Receptor (Delta-Opioid Receptor)
-
Obtain Protein Structure: Download the crystal structure of the human delta-opioid receptor from the PDB.
-
Prepare the Receptor: Use AutoDockTools (ADT) to prepare the receptor. This involves removing water molecules, adding polar hydrogens, and assigning Gasteiger charges. Save the prepared receptor in PDBQT format.
3.2.2. Preparation of the Ligands (Triazaspiro[4.5]decan-4-one Derivatives)
-
Ligand Preparation: Use ADT to prepare the ligands. This includes detecting the rotatable bonds and assigning Gasteiger charges. Save the prepared ligands in PDBQT format.
3.2.3. Grid Box Generation
-
Define the Binding Pocket: Identify the binding pocket of the DOR, which is typically where the co-crystallized ligand is found.
-
Generate Grid Parameter File: Use AutoGrid to generate a grid parameter file that defines the search space for the docking calculation. The grid box should encompass the entire binding pocket.
3.2.4. Docking with AutoDock Vina
-
Create Configuration File: Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.
-
Run Vina: Execute AutoDock Vina from the command line, providing the configuration file as input.
-
Analyze Results: Vina will output a set of binding poses for each ligand, ranked by their binding affinity (in kcal/mol). The pose with the most negative binding affinity is considered the best.
Visualization of Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the computational docking of triazaspiro[4.5]decan-4-one compounds.
Caption: Inhibition of the mPTP by triazaspiro[4.5]decan-2-one derivatives.
Caption: Agonistic activity of triazaspiro[4.5]decan-2,4-dione derivatives at the DOR.
Caption: General workflow for computational docking studies.
References
- 1. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sfera.unife.it [sfera.unife.it]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to aid in improving the yield of 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic approach for this compound?
A1: The synthesis of this compound is typically achieved through a multi-component reaction. A common and straightforward method involves the one-pot reaction of 4-piperidone, aniline, and urea. Another potential route, often used for similar complex heterocyclic compounds, is the Ugi four-component reaction.
Q2: What are the key starting materials for the synthesis?
A2: For the three-component synthesis, the key starting materials are 4-piperidone (or its hydrochloride salt), aniline, and urea. It is crucial to use high-purity reagents to minimize side reactions and improve the overall yield.
Q3: What are some of the common challenges in synthesizing spiro-compounds like this?
A3: Spiro compounds can present unique synthetic challenges due to their rigid, three-dimensional structures. Common issues include steric hindrance, which can slow down reaction rates, and the potential for multiple stereoisomers. Crystallization for purification can also be difficult due to their complex shapes.
Q4: Is the Ugi reaction a viable alternative for this synthesis?
A4: Yes, the Ugi four-component reaction is a powerful tool for generating diverse libraries of complex molecules, including spirocycles. However, the use of a cyclic ketone like 4-piperidone and a secondary amine within the piperidine ring system can sometimes lead to slower reaction kinetics, potentially requiring elevated temperatures or the use of Lewis acid catalysts to achieve good yields.
Q5: What are the typical solvents used for this type of reaction?
A5: The choice of solvent depends on the specific reaction route. For three-component reactions involving urea, polar protic solvents like ethanol or methanol are often used to facilitate the dissolution of the reagents. For Ugi-type reactions, polar aprotic solvents may also be employed.
Troubleshooting Guide
Low or No Product Yield
| Question | Potential Cause | Recommended Solution |
| Why is my reaction yield significantly lower than expected? | Incomplete reaction: The reaction may not have reached completion. Spirocycle formation can be kinetically slow. | - Increase reaction time: Monitor the reaction progress using TLC or LC-MS and extend the reaction time accordingly.- Increase temperature: Gently heating the reaction mixture can help overcome the activation energy barrier. For thermally sensitive materials, a modest increase is recommended.- Check reagent stoichiometry: Ensure the molar ratios of the reactants are correct. An excess of one reactant may be necessary to drive the reaction to completion. |
| Poor quality of starting materials: Impurities in the starting materials can interfere with the reaction. | - Purify starting materials: Recrystallize or distill the aniline and 4-piperidone if their purity is questionable.- Use anhydrous conditions: If the reaction is sensitive to moisture, use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Suboptimal pH: The reaction may be sensitive to the pH of the medium. | - Adjust pH: If using 4-piperidone hydrochloride, the in-situ formation of HCl might make the medium too acidic. The addition of a non-nucleophilic base might be necessary. Conversely, some reactions may require a catalytic amount of acid. | |
| I am not observing any product formation. What could be wrong? | Incorrect reaction conditions: The chosen temperature or solvent may not be suitable for the reaction. | - Solvent screening: Try a range of solvents with different polarities.- Temperature optimization: Experiment with a range of temperatures, starting from room temperature and gradually increasing. |
| Degradation of starting materials or product: The reactants or the product might be unstable under the reaction conditions. | - Lower the reaction temperature: If degradation is suspected, running the reaction at a lower temperature for a longer duration might be beneficial.- Check for incompatible reagents: Ensure that the chosen reagents and solvents are compatible with each other. |
Formation of Impurities and Side Products
| Question | Potential Cause | Recommended Solution |
| My final product is contaminated with significant impurities. What are the likely side reactions? | Self-condensation of 4-piperidone: Under basic or acidic conditions, 4-piperidone can undergo self-condensation. | - Control the addition of reagents: Add the reagents in a specific order, for instance, by pre-mixing aniline and urea before adding 4-piperidone.- Maintain optimal temperature: Avoid excessive heating which can promote side reactions. |
| Formation of Schiff base: Aniline and 4-piperidone can form a Schiff base as an intermediate. This intermediate might react with other components in an undesired manner. | - Optimize stoichiometry: Adjusting the molar ratios of the reactants can help favor the desired reaction pathway. | |
| How can I minimize the formation of byproducts? | Non-optimal reaction parameters: Incorrect temperature, concentration, or reaction time can lead to the formation of side products. | - Systematic optimization: Employ a Design of Experiments (DoE) approach to systematically optimize the reaction parameters (temperature, concentration, stoichiometry, and reaction time) to maximize the yield of the desired product while minimizing impurities. |
Product Isolation and Purification Issues
| Question | Potential Cause | Recommended Solution |
| I am having difficulty purifying the product by crystallization. | The product is an oil or a low-melting solid. | - Use a different purification technique: Column chromatography is a common alternative for purifying non-crystalline products.- Trituration: Attempt to induce crystallization by triturating the crude product with a suitable solvent. |
| Presence of persistent impurities: Some impurities may co-crystallize with the product. | - Multiple recrystallizations: Perform recrystallization from different solvent systems.- Preparative chromatography: Use preparative TLC or HPLC for challenging separations. | |
| My purified product shows overlapping signals in the NMR spectrum. | Complex spin systems or presence of conformers: The rigid structure of spiro compounds can lead to complex NMR spectra. | - Use a higher field NMR spectrometer: This can improve signal dispersion.- Perform 2D NMR experiments: Techniques like COSY and HSQC can help in assigning the proton and carbon signals accurately. |
Experimental Protocols
Three-Component Synthesis of this compound
This protocol describes a plausible method for the synthesis of this compound based on established multi-component reaction principles for similar heterocyclic compounds.
Reagents and Materials:
-
4-Piperidone hydrochloride
-
Aniline
-
Urea
-
Ethanol
-
Sodium hydroxide (for neutralization)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Rotary evaporator
Procedure:
-
Preparation of 4-Piperidone Free Base: In a round-bottom flask, dissolve 4-piperidone hydrochloride (1 equivalent) in water. Cool the solution in an ice bath and slowly add a solution of sodium hydroxide to neutralize the HCl until the pH is approximately 8-9. Extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 4-piperidone free base.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve aniline (1 equivalent) and urea (1.2 equivalents) in ethanol.
-
Addition of 4-Piperidone: To the stirred solution, add 4-piperidone free base (1 equivalent) portion-wise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent (e.g., ethanol/water or ethyl acetate/hexanes).
Data Presentation
The following table summarizes reported yields for the synthesis of structurally related triazaspiro[4.5]decan-4-one derivatives, which can serve as a benchmark for what might be expected for the synthesis of this compound.
| Compound | Synthetic Method | Key Reagents | Solvent | Yield (%) |
| (S)-2-(8-benzyl-2-oxo-3-phenyl-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide | Multi-step solid-phase synthesis | N-benzyl-4-piperidone | DMF, Toluene | 41% |
| (S)-2-(8-benzyl-2-oxo-3-phenyl-1,4,8-triazaspiro[4.5]decan-1-yl)acetic acid | Multi-step solid-phase synthesis | N-benzyl-4-piperidone | DMF, Toluene | 28% |
| (S)-2-(3,8-dibenzyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide | Multi-step solid-phase synthesis | N-benzyl-4-piperidone | DMF, Toluene | 35% |
| 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione | Three-step synthesis (Strecker reaction followed by cyclization) | 4-phenylcyclohexanone, NaCN, methylamine HCl | DMSO/H2O, Acetic Acid, DMF | 60% (overall) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis.
Technical Support Center: Overcoming Solubility Challenges with 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one in Assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering solubility issues with 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one in various experimental assays. The following information offers strategies and detailed protocols to mitigate compound precipitation and ensure reliable, reproducible results.
Physicochemical Properties of this compound
A summary of the key physicochemical properties is presented below. The compound's structure, characterized by multiple rings and a phenyl group, contributes to its hydrophobic nature and limited aqueous solubility.[1]
| Property | Value | Reference |
| CAS Number | 1021-25-6 | [2] |
| Molecular Formula | C₁₃H₁₇N₃O | [2] |
| Molecular Weight | 231.29 g/mol | [2] |
| Melting Point | 188-191 °C | [3] |
| Appearance | White to pale beige/light brown solid powder | [3] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [3] |
| pKa (Predicted) | 15.08 ± 0.20 | [3] |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and problems encountered when working with this compound.
Q1: My compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. What should I do?
A1: This is a frequent issue caused by the compound's low aqueous solubility.[4][5] The abrupt transfer from a high-concentration organic solvent (DMSO) to an aqueous environment can cause it to crash out of solution.
Initial Troubleshooting Steps:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize potential artifacts or cellular toxicity.[5] However, a slightly higher concentration may be required to maintain solubility. Always run a vehicle control with an identical final DMSO concentration.
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into the final assay volume. Instead, perform a serial dilution. For example, dilute the DMSO stock into a smaller volume of buffer first, mix thoroughly, and then add this intermediate dilution to the final volume. This gradual reduction in solvent concentration can prevent precipitation.[4][5]
-
Mixing and Temperature: After adding the compound to the buffer, vortex or mix the solution thoroughly. Gentle warming to 37°C can sometimes aid dissolution, but be cautious as heat may degrade the compound.[5]
Caption: Recommended stepwise dilution workflow to prevent compound precipitation.
Q2: What are some suitable co-solvents I can use to improve solubility?
A2: Using a co-solvent system can significantly enhance the solubility of hydrophobic compounds.[6][7] Co-solvents are water-miscible organic solvents that, when mixed with DMSO, can improve the compound's stability in the final aqueous solution.
Recommended Co-solvents:
-
Polyethylene Glycol (PEG): Specifically PEG 300 or PEG 400.
-
Propylene Glycol (PG)
-
Ethanol
A common approach is to prepare the initial stock solution in a mixture of DMSO and a co-solvent (e.g., 1:1 ratio) before performing aqueous dilutions.[5][8]
Q3: My compound precipitates in the cell culture media over time during my long-term (24-72h) experiments. How can I address this?
A3: Maintaining solubility over extended periods is critical for long-term assays. The strategies below can help create a more stable formulation.
-
Formulation with Surfactants: Low, non-toxic concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the compound, increasing its apparent solubility.[5][9][10] It is vital to determine the critical micelle concentration (CMC) and to test the surfactant for any cytotoxic effects on your cell line.[10]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules.[7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used to enhance the aqueous solubility of drug-like molecules.[1][7]
-
Use of Serum: If compatible with your assay, increasing the serum percentage in the cell culture media can help. Proteins in the serum, like albumin, can bind to the compound and help keep it in solution.[10]
Q4: I am observing high variability and poor reproducibility in my assay results. Could this be related to solubility?
A4: Absolutely. Inconsistent results are a classic sign of solubility problems.[4] If the compound is not fully and consistently dissolved, the actual concentration exposed to the biological target will be lower and more variable than the intended nominal concentration, leading to unreliable data and inaccurate structure-activity relationships (SAR).[4][7] It is crucial to confirm solubility under your specific assay conditions.
Caption: A troubleshooting workflow for addressing compound solubility issues.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-Solvent System
This protocol describes how to prepare a 10 mM stock solution of this compound (MW: 231.29) using a DMSO and PEG 400 co-solvent system.
-
Weigh Compound: Accurately weigh 2.31 mg of the compound into a sterile microcentrifuge tube.
-
Prepare Co-solvent Mixture: Prepare a 1:1 (v/v) mixture of high-purity DMSO and PEG 400.
-
Dissolve Compound: Add 50 µL of DMSO to the tube. Vortex for 1-2 minutes until the solid is fully wetted.
-
Add Co-Solvent: Add 50 µL of PEG 400 to the tube. The total volume is now 100 µL.
-
Ensure Complete Dissolution: Vortex vigorously for 5 minutes. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes, followed by vortexing, to ensure all solid material has dissolved.
-
Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assessment in Assay Buffer
This protocol provides a general method to determine the kinetic solubility of your compound in the final assay buffer, mimicking the conditions of your experiment.[4]
-
Prepare Compound Plate: In a 96-well plate, add a small volume (e.g., 1-2 µL) of your high-concentration DMSO stock solution.
-
Add Buffer: Add your specific assay buffer to each well to achieve the desired final compound concentration. The final DMSO concentration should be consistent with your assay conditions (e.g., 0.5%).
-
Incubate: Seal the plate and shake it at room temperature for 1.5 to 2 hours. This allows the solution to reach equilibrium.
-
Filter: Use a 96-well filter plate (e.g., with a 0.45 µm filter) to separate any precipitated compound from the soluble fraction.
-
Quantify: Analyze the concentration of the compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Determine Solubility: The highest concentration at which no precipitate is observed (or the measured concentration in the filtrate) is considered the kinetic solubility under those conditions.[4]
Summary of Solubilization Strategies
The table below summarizes various formulation strategies that can be employed to enhance the bioavailability and solubility of poorly soluble compounds like this compound.[6][11][12]
| Strategy | Principle of Action | Advantages | Considerations |
| Co-solvency | Reduces the interfacial tension between the aqueous solution and the hydrophobic compound.[8] | Simple to implement; effective for many compounds. | Potential for co-solvent toxicity; compound may still precipitate upon high dilution. |
| pH Adjustment | For ionizable compounds, adjusting the pH can increase the proportion of the more soluble ionized form.[7] | Very effective if the compound has a suitable pKa. | Not applicable to neutral compounds; can alter assay conditions. |
| Surfactants | Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[9] | Can significantly increase solubility; commercially available. | Potential for cell toxicity; can interfere with some assays.[10] |
| Complexation | Cyclodextrins have a hydrophobic core and hydrophilic exterior, forming inclusion complexes.[7] | Low toxicity; can improve stability. | Can be expensive; may alter compound-target binding kinetics. |
| Particle Size Reduction | Reducing particle size (micronization, nanosuspension) increases the surface area-to-volume ratio, enhancing the dissolution rate.[9][12] | Significantly improves dissolution; established technology.[12] | Requires specialized equipment; potential for particle agglomeration. |
| Lipid-Based Formulations | The compound is dissolved or suspended in lipids, oils, or surfactants to form emulsions or self-emulsifying systems (SEDDS).[6][11][12] | Excellent for in vivo studies; can enhance absorption. | Complex formulations; may not be suitable for all in vitro assays. |
References
- 1. mdpi.com [mdpi.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound CAS#: 1021-25-6 [amp.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. future4200.com [future4200.com]
"1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one" stability in different solvents and temperatures
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one in various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during its handling, storage, and use.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffers
Scenario: You dissolve this compound in an organic solvent (e.g., DMSO) to prepare a stock solution. Upon dilution into an aqueous buffer (e.g., PBS), a precipitate forms.
Possible Causes:
-
Low Aqueous Solubility: The compound has limited solubility in aqueous media, and the final concentration exceeds its solubility limit.
-
"Crashing Out": The rapid change in solvent polarity upon dilution causes the compound to precipitate out of the solution.
-
pH-Dependent Solubility: The solubility of the compound may be influenced by the pH of the buffer.
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of the compound in the aqueous buffer.
-
Optimize Dilution Method: Pre-warm the aqueous buffer to 37°C. Add the stock solution dropwise while gently vortexing or stirring the buffer to facilitate better mixing and prevent localized high concentrations.
-
Use a Co-solvent: If permissible for your experiment, consider adding a small percentage of a water-miscible organic co-solvent (e.g., ethanol, PEG 400) to the aqueous buffer to increase the compound's solubility.
-
Evaluate pH: Determine the pKa of the compound and adjust the pH of the aqueous buffer to a range where the compound is more soluble. For molecules with basic nitrogen atoms, a slightly acidic pH may improve solubility.
-
Sonication: After dilution, briefly sonicate the solution in a water bath to help dissolve any small particles that may have formed.
Issue 2: Inconsistent Results in Biological Assays
Scenario: You observe high variability or a loss of activity of this compound in your cell-based or enzymatic assays over time.
Possible Causes:
-
Compound Degradation: The compound may be unstable in the assay medium at the incubation temperature (e.g., 37°C).
-
Adsorption to Plastics: The compound may adsorb to the surface of plasticware (e.g., microplates, pipette tips), reducing its effective concentration.
-
Reaction with Media Components: The compound may react with components in the cell culture medium or assay buffer.
Troubleshooting Steps:
-
Assess Solution Stability: Prepare the compound in the assay medium and incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO₂). At various time points (e.g., 0, 2, 4, 8, 24 hours), analyze the solution by HPLC to quantify the remaining parent compound.
-
Use Low-Binding Plastics: Utilize low-protein-binding microplates and labware to minimize adsorption.
-
Include a Time-Course Control: In your experimental design, include a control where the compound is added at the beginning and end of the incubation period to assess if the observed effect is time-dependent.
-
Prepare Fresh Solutions: Always prepare fresh working solutions of the compound immediately before use. Avoid using solutions that have been stored for extended periods, even at low temperatures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: As a solid, the compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. Stock solutions in anhydrous organic solvents like DMSO or DMF should be stored at -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
Q2: What solvents are suitable for dissolving this compound?
A2: The compound is expected to be soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and to a lesser extent, in alcohols like ethanol and methanol. Its aqueous solubility is likely to be low. Always use anhydrous solvents for preparing stock solutions to prevent hydrolysis.
Q3: What are the potential degradation pathways for this compound?
A3: Based on its chemical structure, the following degradation pathways are plausible:
-
Hydrolysis: The lactam (cyclic amide) ring is susceptible to hydrolysis under strongly acidic or basic conditions, which would lead to ring-opening.[1][2][3][4]
-
Oxidation: The piperidine ring and the tertiary amine nitrogen could be susceptible to oxidation.[5][6][7]
-
Photodegradation: Aromatic compounds can be sensitive to light, and exposure to UV or visible light may lead to degradation.[8][9][10][11]
Q4: How can I assess the stability of this compound in a specific solvent or formulation?
A4: A forced degradation study is recommended.[12][13] This involves exposing the compound to various stress conditions such as heat, humidity, acidic and basic conditions, oxidation, and light. The extent of degradation is typically monitored by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products.
Data Presentation
The following tables are examples of how to present stability data for this compound.
Table 1: Stability of this compound (1 mg/mL) in Various Solvents at Room Temperature (25°C)
| Solvent | Time (days) | Purity (%) by HPLC | Appearance |
| DMSO | 0 | 99.8 | Clear, colorless solution |
| 7 | 99.7 | Clear, colorless solution | |
| 30 | 99.5 | Clear, colorless solution | |
| Ethanol | 0 | 99.9 | Clear, colorless solution |
| 7 | 98.5 | Clear, colorless solution | |
| 30 | 96.2 | Clear, colorless solution | |
| Acetonitrile | 0 | 99.8 | Clear, colorless solution |
| 7 | 99.6 | Clear, colorless solution | |
| 30 | 99.1 | Clear, colorless solution | |
| PBS (pH 7.4) | 0 | 99.5 | Fine suspension |
| 1 | 95.1 | Fine suspension | |
| 7 | 88.3 | Fine suspension |
Table 2: Forced Degradation Study of this compound
| Stress Condition | Duration | % Degradation | Major Degradation Products (by HPLC-MS) |
| 0.1 M HCl (aq) at 60°C | 24 hours | 15.2 | m/z [M+H]+ 250 (Hydrolyzed product) |
| 0.1 M NaOH (aq) at 60°C | 24 hours | 25.8 | m/z [M+H]+ 250 (Hydrolyzed product) |
| 10% H₂O₂ at 25°C | 48 hours | 8.5 | m/z [M+H]+ 248 (N-oxide) |
| Thermal (80°C, solid) | 7 days | 2.1 | Not significant |
| Photostability (ICH Q1B) | 1.2 million lux hours | 5.3 | Multiple minor products |
Experimental Protocols
Protocol for Determining Compound Stability in Solution
This protocol outlines a general method for evaluating the stability of this compound in a specific solvent or buffer.
1. Materials:
-
This compound
-
High-purity solvent or buffer of interest
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Incubator or water bath set to the desired temperature
-
Volumetric flasks and pipettes
-
Autosampler vials
2. Procedure:
-
Prepare Stock Solution: Accurately weigh a known amount of the compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare Stability Samples: Dilute the stock solution with the solvent/buffer of interest to the final test concentration in volumetric flasks.
-
Initial Analysis (T=0): Immediately after preparation, transfer an aliquot of the stability sample into an HPLC vial and analyze it to determine the initial purity and concentration. This serves as the baseline.
-
Incubation: Store the remaining stability samples under the desired temperature conditions (e.g., 25°C, 37°C, 4°C). Protect from light if photostability is not the variable being tested.
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), withdraw aliquots from the stability samples and analyze them by HPLC.
-
Data Analysis: Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration. Plot the percentage of the compound remaining versus time to determine the degradation rate.
Visualizations
Caption: General workflow for stability assessment of a chemical compound.
Caption: Plausible degradation pathways for this compound.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pharmacy180.com [pharmacy180.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. researchgate.net [researchgate.net]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. fda.gov [fda.gov]
- 11. biobostonconsulting.com [biobostonconsulting.com]
- 12. researchgate.net [researchgate.net]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Spirodecanone Synthesis via Strecker-like Condensation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of spirodecanones and related aza-spirocyclic frameworks via intramolecular Strecker-like condensations.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of a Strecker-like condensation for spirodecanone synthesis?
A1: The synthesis is typically an intramolecular reaction that proceeds in two key stages. First, a precursor molecule containing both a ketone and a tethered amine moiety condenses to form a cyclic iminium ion. This is followed by the intramolecular nucleophilic attack of a cyanide source onto the iminium carbon, which forms the spirocyclic α-aminonitrile core. This aminonitrile can then be hydrolyzed to the corresponding amino acid or used as a versatile intermediate.[1][2] The overall process can be considered a special case of the Mannich reaction.[3]
Q2: Why are ketones generally less reactive than aldehydes in Strecker-type reactions?
A2: Ketones are inherently less electrophilic than aldehydes due to the electron-donating nature of the two alkyl groups attached to the carbonyl carbon. Furthermore, ketones experience greater steric hindrance, which can impede the approach of the nucleophilic amine during the initial condensation step to form the iminium ion intermediate.[2] This can lead to sluggish reactions and lower yields, often necessitating harsher conditions or specific catalysts.[3]
Q3: What are the most common cyanide sources used in this reaction, and what are their safety considerations?
A3: Common cyanide sources include hydrogen cyanide (HCN), alkali metal cyanides (NaCN, KCN), and trimethylsilyl cyanide (TMSCN).[1] While effective, HCN is an extremely toxic gas and requires specialized handling.[2] NaCN and KCN are solid salts that are easier to handle but are still highly toxic and must be used with caution, especially in acidic conditions which generate HCN in situ. TMSCN is often used as a less hazardous alternative, but all cyanide-containing reagents are acutely toxic and must be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.[4]
Q4: Can this reaction be performed enantioselectively?
A4: Yes, achieving enantioselectivity is a significant area of research. Asymmetric synthesis can be approached by using chiral auxiliaries on the amine, chiral catalysts (such as chiral phosphoric acids or metal complexes), or by enzymatic methods.[5][6] The choice of catalyst and reaction conditions is critical for controlling the facial selectivity of the cyanide attack on the iminium ion.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Q: My reaction is showing very low conversion to the desired spirodecanone product. What are the likely causes and solutions?
A: Low yield is a common issue, often stemming from inefficient formation of the key iminium ion intermediate or a slow cyclization step. Several factors could be at play:
-
Inefficient Iminium Ion Formation: The equilibrium between the starting ketone/amine and the iminium ion may not favor the product.
-
Solution 1: Water Removal. The condensation step produces water. Employing a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves (MS) can drive the equilibrium towards the iminium ion.
-
Solution 2: Acid Catalysis. The reaction is often promoted by acid. If you are not using a catalyst, or if it is not effective, consider screening different Brønsted or Lewis acids. Lewis acids can activate the ketone carbonyl, making it more electrophilic.[7][8]
-
-
Poor Nucleophilicity of the Cyclizing Moiety: If the intramolecular reaction involves a π-nucleophile (like an indole or phenyl group), its reactivity is crucial.
-
Solution: Modify Electronics. Ensure the nucleophilic ring is sufficiently electron-rich. Electron-donating groups on the ring will increase its nucleophilicity and facilitate the cyclization, while electron-withdrawing groups will have the opposite effect.[7]
-
-
Steric Hindrance: The three-dimensional structure of the starting material may create significant steric strain in the transition state leading to the spirocycle.
-
Catalyst Incompatibility: The chosen catalyst may not be suitable for the specific substrate.
Problem 2: Poor Diastereoselectivity
Q: I am forming the spirodecanone, but as a mixture of diastereomers. How can I improve the diastereoselectivity?
A: Controlling the stereochemistry at the newly formed spiro center is a significant challenge, especially when other stereocenters are present.
-
Influence of Temperature: Lowering the reaction temperature often enhances diastereoselectivity by increasing the energy difference between the diastereomeric transition states.
-
Choice of Catalyst: The catalyst can play a crucial role in organizing the transition state. Chiral catalysts are designed for this purpose, but even achiral Lewis acids can influence the preferred direction of nucleophilic attack through coordination.
-
Solution: Screen different Lewis acids (e.g., TiCl₄, BF₃·OEt₂, Sc(OTf)₃) and Brønsted acids (e.g., TFA, p-TsOH). Chiral phosphoric acids have proven effective in related enantioselective Pictet-Spengler reactions for spirocycle synthesis.[12]
-
-
Solvent Effects: The solvent can influence the conformation of the substrate and the transition state geometry.
-
Solution: Screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile).
-
Problem 3: Formation of Side Products
Q: My crude reaction mixture shows multiple spots on TLC, and NMR indicates the presence of impurities. What are the likely side reactions?
A: Several side reactions can compete with the desired spirocyclization.
-
Intermolecular Polymerization: If the intramolecular cyclization is slow, intermolecular reactions between starting material molecules can occur, leading to oligomers or polymers.
-
Solution: High Dilution. Running the reaction at high dilution (e.g., <0.01 M) favors the intramolecular pathway over intermolecular reactions.
-
-
Rearomatization/Alternative Cyclization: In systems like the Pictet-Spengler reaction, there can be a propensity for rearomatization instead of forming the desired spirocycle.[13]
-
Solution: Catalyst and Substrate Choice. The choice of catalyst can steer the reaction towards the desired spirocyclization. N-acyliminium ions, for example, are highly electrophilic and can promote the desired cyclization under milder conditions.[3]
-
-
Retro-Strecker Reaction: The formed α-aminonitrile can revert to the iminium ion and cyanide, especially under certain conditions, leading to an equilibrium mixture and potentially other degradation pathways.
Quantitative Data Summary
The selection of an appropriate catalyst is critical for optimizing the yield of spirocyclization reactions. The following table summarizes data from related Pictet-Spengler and spirocyclization studies, demonstrating the impact of different acid catalysts on product yield.
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference System |
| HCl (100%) | CH₃CN | 82 | 4.5 | 32 | Tetrahydrofuro[3,2-c]pyridine synthesis |
| TsOH (200%) | CH₃CN | 70 | 30 | 11 | Tetrahydrofuro[3,2-c]pyridine synthesis |
| TFA (stoich.) | CH₂Cl₂ | RT | - | 49 | Spiroisoindolinone synthesis[12] |
| Sc(OTf)₃ (10%) | CH₂Cl₂ | RT | - | 93 | Spiroisoindolinone synthesis[12] |
| Cu(OTf)₂ (10%) | CH₂Cl₂ | RT | - | 84 | Spiroisoindolinone synthesis[12] |
| pTSA (10%) | CH₂Cl₂ | RT | 0.5 | 86 | Gold/Brønsted acid catalyzed spirocyclization |
| TfOH (10%) | CH₂Cl₂ | RT | 0.5 | 86 | Gold/Brønsted acid catalyzed spirocyclization |
Note: This data is compiled from studies on analogous spirocyclization reactions and is intended to guide catalyst selection. Optimal conditions will vary depending on the specific substrate.
Experimental Protocols
General Protocol for Intramolecular Strecker-like Spirocyclization
This protocol is a generalized procedure based on common practices for intramolecular iminium ion cyclizations and Strecker reactions. Researchers should optimize conditions for their specific substrate.
Materials:
-
Keto-amine precursor
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene, or Acetonitrile)
-
Lewis or Brønsted acid catalyst (e.g., TiCl₄, Sc(OTf)₃, p-TsOH)
-
Cyanide source (e.g., Trimethylsilyl cyanide (TMSCN))
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add the keto-amine precursor (1.0 eq).
-
Dissolve the precursor in the chosen anhydrous solvent to a concentration of 0.01-0.05 M.
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Add the acid catalyst (e.g., 1.1 eq of TiCl₄ or 10 mol% of Sc(OTf)₃) dropwise. Stir the mixture for 15-30 minutes to allow for iminium ion formation.
-
Slowly add the cyanide source (1.2-1.5 eq of TMSCN) via syringe.
-
Allow the reaction to stir at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃ or Rochelle's salt at low temperature.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired spirocyclic α-aminonitrile.
Visualizations
Reaction Mechanism Workflow
Caption: General workflow for spirodecanone synthesis via Strecker-like condensation.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low yield in spirocyclization reactions.
References
- 1. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for the enantioselective synthesis of spirooxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2- b ]pyrroles - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC05904J [pubs.rsc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Optimizing reaction conditions for synthesizing triazaspiro[4.5]decan-4-one derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for synthesizing triazaspiro[4.5]decan-4-one derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing triazaspiro[4.5]decan-4-one derivatives?
A1: The most prevalent methods are solid-phase synthesis and microwave-assisted organic synthesis. Solid-phase synthesis is particularly useful for creating libraries of compounds by allowing for the systematic variation of substituents.[1][2] Microwave-assisted synthesis offers significant advantages in terms of reduced reaction times and potentially higher yields compared to conventional heating methods.[3][4][5][6]
Q2: What are the key starting materials for the synthesis of 1,4,8-triazaspiro[4.5]decan-2-ones?
A2: A common approach involves the use of a resin-bound amino acid (like Fmoc-Glycine-Rink amide resin), which is then coupled with another amino acid.[1][2] The resulting dipeptide on the solid support is then reacted with a cyclic ketone, such as N-benzyl-4-piperidone, to form the spirocyclic core.[1][2]
Q3: How can I improve the yield and purity of my triazaspiro[4.5]decan-4-one derivatives?
A3: Optimizing the reaction conditions is crucial. For solid-phase synthesis, careful selection of the resin, coupling reagents (e.g., DIC, HOBt), and cleavage cocktail (e.g., TFA/H2O/Et3SiH) is important.[1][2] For microwave-assisted synthesis, optimizing the solvent, temperature, and irradiation time can significantly enhance yields and reduce byproduct formation.[3] Purification is typically achieved by reversed-phase semi-preparative HPLC.[1][2]
Q4: Are there any specific safety precautions I should take during the synthesis?
A4: Standard laboratory safety protocols should be followed. In particular, trifluoroacetic acid (TFA), often used for cleavage from the solid support, is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment. Reagents like diisopropylcarbodiimide (DIC) are moisture-sensitive and should be handled accordingly.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no product yield | Incomplete coupling of amino acids on the solid support. | - Ensure complete Fmoc deprotection using a solution of piperidine in DMF.[1][2]- Use an excess of the coupling reagents (e.g., DIC and HOBt) to drive the reaction to completion.[1][2] |
| Inefficient spirocyclization reaction. | - Optimize the reaction temperature and time. For conventional heating, 80°C overnight may be required.[1][2]- For microwave-assisted synthesis, screen different solvents (e.g., toluene, 2,2-dimethoxypropane) and temperatures (60-80°C) for shorter reaction times (10-20 min).[3] | |
| Degradation of the product during cleavage from the resin. | - Use a scavenger, such as triethylsilane (Et3SiH), in the cleavage cocktail to protect the product from reactive cations.[1][2] | |
| Presence of multiple impurities in the crude product | Side reactions during the coupling or spirocyclization steps. | - Ensure the purity of starting materials and solvents.- For the spirocyclization step, the addition of a catalytic amount of an acid like p-toluenesulfonic acid (p-TsOH) is often necessary.[1][2] |
| Incomplete cleavage from the solid support. | - Increase the cleavage time or the concentration of TFA in the cleavage cocktail. A typical cleavage solution is TFA/H2O/Et3SiH (95:2.5:2.5 v/v) for 3 hours.[1] | |
| Difficulty in purifying the final compound | The product co-elutes with byproducts during chromatography. | - Optimize the HPLC gradient and solvent system. A C18 column is commonly used for purification.[1][2]- Consider alternative purification techniques such as crystallization if applicable. |
| Poor solubility of the final compound | The nature of the substituents on the triazaspiro[4.5]decan-4-one core. | - Introduce hydrophilic or ionizable functional groups to the molecule to improve aqueous solubility.[2] |
Experimental Protocols
General Procedure for Solid-Phase Synthesis of 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives[1][2]
-
Resin Swelling and Fmoc Deprotection: Swell the Fmoc-Glycine-Rink amide resin in DMF. Treat the resin with a 40% solution of piperidine in DMF to remove the Fmoc protecting group.
-
Amino Acid Coupling: Couple the desired Fmoc-protected amino acid to the deprotected amine on the resin using DIC and HOBt in DMF.
-
Second Fmoc Deprotection: Remove the Fmoc group from the newly added amino acid using 40% piperidine in DMF.
-
Spirocyclization: React the resin-bound dipeptide with N-benzyl-4-piperidone in the presence of p-TsOH. The reaction can be carried out in toluene at 80°C overnight or in 2,2-dimethoxypropane at 80°C for 5 hours.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/H2O/Et3SiH (95:2.5:2.5 v/v) for 3 hours at room temperature.
-
Purification: Filter the resin and concentrate the filtrate. Precipitate the crude product with diethyl ether and purify by reversed-phase semi-preparative HPLC.
General Procedure for Microwave-Assisted Synthesis[3]
-
Reaction Setup: In a microwave-safe vessel, combine the resin-bound dipeptide, N-benzyl-4-piperidone, and a catalytic amount of p-TsOH in a suitable solvent (e.g., toluene or 2,2-dimethoxypropane).
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a set temperature (e.g., 80°C) for a specific duration (e.g., 10-20 minutes).
-
Workup and Purification: After cooling, proceed with the cleavage and purification steps as described in the solid-phase synthesis protocol.
Quantitative Data Summary
Table 1: Comparison of Conventional vs. Microwave-Assisted Spirocyclization
| Method | Solvent | Temperature (°C) | Time | Yield (%) | Purity (%) | Reference |
| Conventional | Toluene | 80 | Overnight | ~30-40 | >95 (after HPLC) | [1][2] |
| Microwave | Toluene/DMP (1:1) | 80 | 10 min | Not explicitly stated, but methodology reported as improved | High | [3] |
| Microwave | DMP | 80 | 10 min | Not explicitly stated, but methodology reported as improved | High | [3] |
Table 2: Yields of Selected 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives
| Compound | R-group at position 3 | Yield (%) | Reference |
| 13a | Methyl | 38 | [1][2] |
| 13b | Isopropyl | 31 | [7] |
| 13c | Isobutyl | 30 | [2][7] |
| 13d | Phenyl | 41 | [2][7] |
| 13e | Benzyl | 35 | [7] |
| 14a | Methyl | 28 | [2][7] |
| 14b | Isopropyl | 15 | [7] |
| 14c | Isobutyl | 29 | [1][7] |
Visualizations
Caption: Solid-phase synthesis workflow for triazaspiro[4.5]decan-4-one derivatives.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. sfera.unife.it [sfera.unife.it]
- 3. arkat-usa.org [arkat-usa.org]
- 4. research.monash.edu [research.monash.edu]
- 5. Microwave produced 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives: their in vitro and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave produced 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives: their in vitro and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low bioactivity in 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one analogs
Technical Support Center: 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one Analogs
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with this compound analogs. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the issue of low or inconsistent bioactivity.
The 1,3,8-triazaspiro[4.5]decane scaffold is a versatile chemotype that has been investigated for various biological targets, including δ-opioid receptors, orphanin FQ receptors, and as potential antipsychotic agents.[1][2][3][4] Analogs have also been designed as inhibitors of the mitochondrial permeability transition pore (mPTP) to treat myocardial reperfusion injury.[5][6][7][8] Given the diverse applications, ensuring robust and reproducible bioactivity is critical.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is organized to help you diagnose and resolve common issues encountered during the screening and development of these compounds.
Category 1: Compound-Specific Issues
Q1: My this compound analog shows significantly lower (or no) activity compared to published data. What should I check first?
A1: Discrepancies in bioactivity often originate from issues with the compound itself. Before troubleshooting the assay, it's crucial to verify the quality and integrity of your test compound.
-
Purity and Identity:
-
Action: Re-confirm the identity and purity of your compound batch using methods like NMR, LC-MS, and elemental analysis. The molecular formula for the parent compound is C₁₃H₁₇N₃O with a molecular weight of 231.29.[9]
-
Rationale: Even small impurities can interfere with biological assays or compete with your compound, leading to inaccurate results.
-
-
Solubility:
-
Action: Determine the solubility of your analog in the final assay buffer. Poor solubility is a common cause of low potency.[10] You may see compound precipitation in the stock solution or in the assay plate itself.
-
Troubleshooting: Test different DMSO concentrations (keeping the final concentration consistent and low, typically <0.5%) or explore alternative, biocompatible solvents.
-
-
Stability:
-
Action: Assess the stability of your compound in the assay buffer over the full duration of the experiment.
-
Rationale: The compound may degrade under specific experimental conditions (e.g., temperature, pH, exposure to light).[10] An LC-MS time-course experiment can quantify the amount of intact compound remaining.
-
-
Aggregation:
-
Action: Investigate whether your compound forms aggregates at the concentrations used in the assay. This can be assessed using techniques like dynamic light scattering (DLS).
-
Rationale: Aggregates can lead to non-specific inhibition of enzymes or cellular toxicity, which can be mistaken for true bioactivity. Including a non-ionic detergent like 0.01% Triton X-100 in the assay buffer can often mitigate this issue.
-
Q2: I've synthesized a new analog by modifying the 1-phenyl ring, and the activity has dropped completely. Why?
A2: The structure-activity relationship (SAR) for this scaffold can be highly sensitive to changes on the 1-phenyl moiety.
-
Steric Hindrance: Adding bulky substituents to the phenyl ring may prevent the compound from fitting into the target's binding pocket.
-
Electronic Effects: Altering the electronic properties (e.g., adding electron-withdrawing or electron-donating groups) can disrupt key interactions, such as hydrogen bonds or π-π stacking, that are essential for binding.
-
Metabolic Stability: The modification might have introduced a site that is rapidly metabolized by enzymes present in the assay system (e.g., in cell-based assays).
Studies on related analogs have shown that behavioral activity is particularly sensitive to substituents on the 1-phenyl group.[2] It is recommended to explore a range of small substituents with varying electronic properties to probe the SAR systematically.
Category 2: Biochemical Assay Troubleshooting
Q3: My IC50 values for a known kinase target are inconsistent between experiments. What are the common causes?
A3: Variability in biochemical kinase assays often stems from minor inconsistencies in the assay conditions.
-
ATP Concentration: The apparent potency of an ATP-competitive inhibitor is highly dependent on the concentration of ATP in the assay.
-
Action: Ensure that the ATP concentration is kept consistent across all experiments, typically at or near the Michaelis constant (Km) of the kinase.[10]
-
-
Enzyme Concentration and Quality:
-
Action: Use a consistent, validated concentration of the kinase. Confirm the activity of each new batch of enzyme using a known reference inhibitor.[10] Improper storage or handling can lead to reduced enzyme activity.
-
-
Reagent Stability:
-
Action: Aliquot and store all reagents, including the enzyme, substrate, and ATP, at their recommended temperatures. Avoid repeated freeze-thaw cycles.[10]
-
-
Incubation Times:
-
Action: Standardize all incubation times, including any pre-incubation of the inhibitor with the enzyme. For slow-binding inhibitors, the pre-incubation time can significantly influence the measured IC50.
-
Hypothetical SAR Data for Phenyl Ring Analogs against "Kinase X"
The following table illustrates a hypothetical structure-activity relationship for a series of analogs, demonstrating the sensitivity of the scaffold to substitutions on the 1-phenyl ring.
| Analog ID | Phenyl Ring Substitution | Kinase X IC50 (nM) | Notes |
| LEAD-001 | H (Unsubstituted) | 50 | Parent Compound |
| LEAD-002 | 4-Fluoro | 35 | Small, electron-withdrawing group improves potency. |
| LEAD-003 | 4-Methoxy | 250 | Electron-donating group reduces potency. |
| LEAD-004 | 4-Trifluoromethyl | 850 | Bulky, electron-withdrawing group is poorly tolerated. |
| LEAD-005 | 3-Chloro | 75 | Positional change affects binding. |
| LEAD-006 | 2-Methyl | > 10,000 | Steric hindrance near the spiro core abolishes activity. |
Category 3: Cell-Based Assay Troubleshooting
Q4: My compound is potent in a biochemical assay but shows weak or no activity in a cell-based assay. What's the disconnect?
A4: A discrepancy between biochemical and cellular activity is a common challenge in drug discovery and often points to issues with cell permeability, efflux, or target engagement in the complex cellular environment.[11]
-
Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Cellular Metabolism: The compound may be rapidly metabolized and inactivated by cellular enzymes.
-
Target Availability: The target protein may not be expressed at sufficient levels in the chosen cell line, or it may be in a conformation that the compound cannot bind to.
-
Assay Interference: The compound could interfere with the assay readout technology (e.g., luciferase inhibition in Promega's Kinase-Glo® assay). It is crucial to run a counterscreen to rule out such artifacts.
Q5: I'm observing high well-to-well variability (the "edge effect") in my 96-well plate cell-based assay. How can I minimize this?
A5: High variability, especially an "edge effect," can obscure the true activity of your compound.[10] This is often caused by evaporation from the outer wells of the plate during long incubation periods.[12]
-
Action 1: Use a Plate Seal: Use a breathable or adhesive plate seal to minimize evaporation.
-
Action 2: Humidify the Incubator: Ensure the incubator has a properly filled and maintained water pan to maintain high humidity.
-
Action 3: Create a Hydration Border: Do not use the outermost wells for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to create a moisture buffer.[10]
-
Action 4: Consistent Cell Seeding: Ensure your cell suspension is homogenous before and during plating to avoid inconsistent cell numbers across wells.[10]
Visual Troubleshooting Guides and Workflows
Diagram 1: General Troubleshooting Workflow for Low Bioactivity
This diagram outlines a logical progression of steps to diagnose the root cause of low bioactivity.
Caption: A step-by-step decision tree for troubleshooting low bioactivity results.
Diagram 2: Hypothetical Signaling Pathway Inhibition
This diagram illustrates how an analog might inhibit a hypothetical kinase cascade, a common target for such compounds.
References
- 1. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Examination of a series of 8-[3-[bis(4-fluorophenyl)amino]propyl]-1-aryl-1,3,8- triazaspiro[4.5]decan-4-ones as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-acenaphthen-1-yl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one derivatives as orphanin FQ receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sfera.unife.it [sfera.unife.it]
- 8. tandfonline.com [tandfonline.com]
- 9. scbt.com [scbt.com]
- 10. benchchem.com [benchchem.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. focus.gbo.com [focus.gbo.com]
Technical Support Center: Purification of 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the post-synthesis purification of 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Crude product is an oil or sticky solid and will not crystallize. | The product may be impure, leading to a melting point depression. The presence of residual solvent can also prevent solidification. | 1. Solvent Removal: Ensure all reaction solvents are thoroughly removed under high vacuum. Gentle heating may be applied if the compound is thermally stable. 2. Trituration: Attempt to solidify the oil by triturating with a non-polar solvent in which the product is poorly soluble (e.g., hexanes, diethyl ether). This can help remove non-polar impurities and induce crystallization. 3. Chromatography: If trituration fails, column chromatography is the recommended next step to isolate the pure compound. |
| Low recovery after recrystallization. | The chosen recrystallization solvent may be too good, meaning the compound has significant solubility even at low temperatures. Too much solvent may have been used. | 1. Solvent System Optimization: Test a range of solvents and solvent mixtures. An ideal single solvent should dissolve the compound when hot but not when cold.[1] A solvent/anti-solvent system (e.g., dissolving in a polar solvent like ethanol and adding a non-polar anti-solvent like water or hexanes until turbidity is observed) can also be effective.[1] 2. Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.[2] 3. Cooling: Ensure the solution is cooled slowly to room temperature and then in an ice bath to maximize crystal formation before filtration.[1] |
| Product purity does not improve after recrystallization. | The impurities may have similar solubility properties to the desired product in the chosen solvent system. | 1. Change Solvent System: Experiment with different solvent systems that have varying polarities. 2. Alternative Purification Method: If recrystallization is ineffective, other techniques such as acid-base extraction or column chromatography should be employed. |
| Compound streaks on the TLC plate during column chromatography. | The compound may be too polar for the chosen solvent system, or it may be interacting with acidic sites on the silica gel. | 1. Increase Eluent Polarity: Gradually increase the polarity of the mobile phase. A common solvent system for nitrogen-containing compounds is a mixture of ethyl acetate and hexanes; the proportion of ethyl acetate can be increased.[3] For very polar compounds, adding a small amount of methanol to a dichloromethane or ethyl acetate eluent can be effective. 2. Add a Basic Modifier: To neutralize the acidic silica gel, add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to the eluent.[3] |
| Poor separation of the product from impurities during column chromatography. | The polarity of the eluent may not be optimal for separating the compound from impurities with similar retention factors (Rf). | 1. Optimize Solvent System: Systematically test different solvent mixtures to find one that provides the best separation on a TLC plate before running the column. 2. Use a Different Stationary Phase: If separation on silica gel is poor, consider using a different stationary phase such as alumina or a phenyl-functionalized silica gel, which can offer different selectivity for aromatic compounds.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a synthesis of this compound?
A1: Based on a common synthetic route, likely impurities include unreacted starting materials such as 1-phenyl-1,3-diaminopropane and 4-piperidone, as well as by-products from side reactions. The physical state of related crude products is often reported as a yellow or orange oil, suggesting the presence of colored impurities.[1][5]
Q2: Which purification method is the best starting point for a crude sample of this compound?
A2: Given that the target compound has basic nitrogen atoms, an acid-base extraction is an excellent initial purification step to separate it from neutral or acidic impurities.[6][7] The crude product can be dissolved in an organic solvent (e.g., dichloromethane or ethyl acetate) and washed with a dilute aqueous acid (e.g., 1M HCl). The basic product will move into the aqueous layer as its hydrochloride salt. The aqueous layer can then be collected, basified (e.g., with 1M NaOH), and the purified product extracted back into an organic solvent.
Q3: What is a good solvent system for the recrystallization of this compound?
A3: An ideal recrystallization solvent is one in which the compound is soluble at high temperatures and insoluble at low temperatures.[1] For a compound with both aromatic and heterocyclic components, good starting points for solvent screening include alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), and ketones (e.g., acetone). A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, may also be effective if a suitable single solvent cannot be identified.[8]
Q4: What are the recommended conditions for column chromatography of this compound?
A4: For column chromatography on silica gel, a good starting eluent would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The ratio can be optimized based on TLC analysis. Given the presence of basic nitrogen atoms, adding 0.5-1% triethylamine to the eluent can improve peak shape and prevent streaking.[3] For more challenging separations, reversed-phase chromatography on a C18 or phenyl-functionalized column could be effective, as has been used for similar spiro-compounds.[1]
Q5: My purified product is a persistent oil. How can I solidify it?
A5: If the product is pure but remains an oil, it may be due to its intrinsic physical properties or the presence of a very small amount of impurity that inhibits crystallization. You can try dissolving the oil in a minimal amount of a volatile solvent and then adding a non-polar anti-solvent while vigorously stirring or sonicating. Cooling this mixture to a low temperature can sometimes induce precipitation of a solid. If all else fails and the compound is for biological testing, it may be acceptable to handle it as an oil, ensuring it is free of solvent.
Experimental Protocols
Acid-Base Extraction Protocol
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Shake the funnel vigorously, venting frequently to release any pressure.[9]
-
Separation: Allow the layers to separate. The basic product will be protonated and move into the aqueous (bottom) layer. Drain and collect the aqueous layer.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh 1M HCl to ensure all the product has been transferred to the aqueous phase. Combine the aqueous extracts.
-
Basification: Cool the combined aqueous extracts in an ice bath and slowly add 1M sodium hydroxide (NaOH) with stirring until the solution is basic (pH > 10, check with pH paper). The product should precipitate or form an oily layer.
-
Back-Extraction: Extract the basified aqueous solution with several portions of a fresh organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
General Recrystallization Protocol
-
Solvent Selection: Determine a suitable solvent or solvent system by testing the solubility of small amounts of the crude product in different solvents at room temperature and upon heating.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[2]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A decision tree for troubleshooting the solidification and initial purification of the crude product.
References
- 1. sfera.unife.it [sfera.unife.it]
- 2. This compound(1021-25-6) 1H NMR spectrum [chemicalbook.com]
- 3. Chromatography [chem.rochester.edu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing the Selectivity of Phospholipase D2 (PLD2) Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experiments aimed at enhancing the selectivity of Phospholipase D2 (PLD2) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the key differences between PLD1 and PLD2 isoforms?
While sharing conserved regulatory and catalytic domains, PLD1 and PLD2 exhibit distinct modes of activation and functional roles.[1] They have different subcellular localizations and regulatory mechanisms, which is crucial for designing isoform-selective inhibitors.[2]
Q2: What is ML-298 and how does it achieve PLD2 selectivity?
ML-298 is a potent and highly selective allosteric inhibitor of PLD2.[3][4] Unlike competitive inhibitors that bind to the active site, ML-298 binds to a distinct site on the PLD2 enzyme, inducing a conformational change that inhibits its activity.[3] Its chemical structure, derived from a 1,3,8-triazaspiro[4.5]decan-4-one privileged structure, is key to its high selectivity for PLD2 over PLD1.[1][5]
Q3: Are there newer generation PLD2 inhibitors that improve upon ML-298?
Yes, ML395 is a next-generation PLD2 inhibitor developed through further optimization of ML-298.[6] ML395 demonstrates improved physicochemical properties, including better solubility and metabolic stability, and a superior pharmacokinetic profile, making it more suitable for in vivo studies.[6] It also shows greater than 80-fold selectivity for PLD2 over PLD1.[6]
Q4: What is the transphosphatidylation reaction and how is it used in PLD assays?
In the presence of a primary alcohol (like 1-butanol), PLD enzymes catalyze a transphosphatidylation reaction, producing a phosphatidylalcohol instead of phosphatidic acid (PA).[7][8] This reaction is exclusive to PLD and is often used as a specific measure of PLD activity in cellular assays.[4][8] However, it's important to note that n-butanol is not a PLD inhibitor and may have off-target effects in cell-based assays.[9][10]
Q5: How can I be sure that the observed effects in my cellular experiments are due to PLD2 inhibition and not off-target effects?
To confirm that the observed phenotype is due to on-target PLD2 inhibition, several control experiments are recommended:
-
Use a structurally related inactive analog: This helps to rule out effects caused by the chemical scaffold itself.[11]
-
Employ orthogonal assays: Confirm the results using a different experimental method.[11]
-
CRISPR/Cas9 knockout: Knocking out the PLD2 gene should prevent the inhibitor from having an effect if it is truly on-target.[12]
-
Rescue experiment: Overexpression of PLD2 in a knockout or knockdown background should rescue the phenotype, which would then be reversed by the inhibitor.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of PLD2 Activity
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | Ensure the final DMSO concentration in the assay does not exceed 0.5%. Prepare fresh dilutions from a DMSO stock for each experiment. Visually inspect for precipitation after adding the inhibitor to the assay buffer.[3] |
| Compound Degradation | Store stock solutions properly and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.[3] |
| Incorrect Assay Conditions | Verify the assay buffer pH is within the optimal range for PLD2 (typically pH 7.4-8.0). Ensure the assay is performed at the recommended temperature (e.g., 37°C). Titrate the substrate concentration to be near the Km for PLD2 for sensitive detection of inhibition.[3] |
Issue 2: High Background Signal in PLD Assay
| Potential Cause | Troubleshooting Steps |
| Non-enzymatic Substrate Hydrolysis | Run a control reaction without any enzyme (lysate or purified protein) to determine the rate of non-enzymatic substrate hydrolysis.[3] |
| Contaminating Enzyme Activity | If using cell lysates, consider using a more specific substrate or a PLD assay that measures a unique product of PLD activity, such as the transphosphatidylation reaction.[3] |
Issue 3: Variability Between Experimental Replicates
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Handling | Maintain consistent cell culture practices, use cells within a defined passage number range, and ensure uniform cell seeding and treatment conditions.[3] |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. Prepare master mixes of reagents to minimize pipetting steps and ensure consistency.[3] |
Issue 4: Observed Cytotoxicity at Effective Inhibitory Concentrations
| Potential Cause | Troubleshooting Steps |
| Off-target Effects | Perform a dose-response curve for cytotoxicity (e.g., using an MTT or LDH assay) in parallel with your PLD inhibition assay to determine the therapeutic window. Use the lowest effective concentration of the inhibitor that gives significant PLD2 inhibition with minimal cytotoxicity.[3] Screen the inhibitor against a panel of other kinases or enzymes to identify potential off-target interactions.[12][13] |
Quantitative Data Summary
Table 1: Inhibitory Potency and Selectivity of PLD2 Inhibitors
| Inhibitor | Target(s) | PLD1 IC50 (nM, cellular) | PLD2 IC50 (nM, cellular) | Selectivity (PLD1/PLD2) | Reference(s) |
| ML-298 | PLD2 | > 20,000 | 355 | > 53-fold for PLD2 | [4][9][14] |
| ML395 | PLD2 | > 30,000 | 360 | > 80-fold for PLD2 | [6] |
| VU0364739 | PLD2 | 1,500 | 20 | ~75-fold for PLD2 | [6][15] |
| ML299 | PLD1/PLD2 | 5.6 | 20 | Dual Inhibitor | [10][14] |
| Halopemide | PLD1/PLD2 | 21 | 300 | Dual Inhibitor | [14] |
| Compound 72 | PLD2 | 5,100 | 140 | ~36-fold for PLD2 | [16] |
| Compound 82 | PLD2 | > 20,000 | 2,500 | > 8-fold for PLD2 | [16] |
IC50 values are based on cellular assays.
Experimental Protocols
Protocol 1: In Vitro PLD2 Activity Assay (Fluorometric)
This protocol is adapted from a method for measuring purified PLD2 activity.[4]
-
Reagent Preparation :
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.1 mM CaCl2).
-
Prepare a substrate working solution containing phosphatidylcholine (PC), Amplex Red, horseradish peroxidase (HRP), and choline oxidase in the reaction buffer.
-
Prepare serial dilutions of the PLD2 inhibitor (e.g., ML-298) in the reaction buffer.
-
-
Assay Procedure :
-
To each well of a 96-well plate, add 50 µL of the reaction buffer.
-
Add 10 µL of the diluted inhibitor or vehicle (DMSO) to the appropriate wells.
-
Add 20 µL of purified PLD2 enzyme solution to all wells except the no-enzyme control.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the substrate working solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader (excitation ~571 nm, emission ~585 nm).
-
-
Data Analysis :
-
Subtract the fluorescence values of the no-enzyme control from all other readings.
-
Calculate the percentage of PLD2 inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[4]
-
Protocol 2: Cellular PLD Activity Assay (Transphosphatidylation)
This protocol measures PLD activity in intact cells.[4]
-
Cell Preparation :
-
Seed cells (e.g., HEK293 overexpressing PLD2) in a 24-well plate and grow to ~80-90% confluency.
-
Serum-starve the cells for 4-6 hours before the assay.
-
-
Inhibitor Treatment and PLD Activation :
-
Pre-treat the cells with various concentrations of the PLD2 inhibitor or vehicle (DMSO) in serum-free medium for 30-60 minutes.
-
Stimulate the cells with a PLD agonist (e.g., 100 nM PMA) in the presence of the inhibitor.
-
Simultaneously, add [3H]1-butanol to a final concentration of 0.3-0.5% (v/v).
-
Incubate for 15-30 minutes at 37°C.
-
-
Lipid Extraction :
-
Stop the reaction by aspirating the medium and adding 1 mL of ice-cold methanol.
-
Scrape the cells and transfer the cell suspension to a glass tube.
-
Perform a Bligh-Dyer lipid extraction by adding chloroform and water.
-
Separate the organic and aqueous phases by centrifugation.
-
Collect the lower organic phase containing the lipids.
-
-
Quantification and Data Analysis :
-
Separate the lipids by thin-layer chromatography (TLC) to isolate the [3H]phosphatidylbutanol ([3H]PtdBut) band.
-
Quantify the radioactivity of the [3H]PtdBut band using a scintillation counter.
-
Normalize the [3H]PtdBut counts to the total radioactivity in the lipid extract or to the protein concentration.
-
Calculate the percentage of PLD2 inhibition for each inhibitor concentration and determine the IC50 value.[4]
-
Visualizations
Caption: The Phospholipase D2 (PLD2) signaling pathway and point of inhibition.
Caption: General experimental workflow for PLD2 inhibitor discovery and development.
Caption: A logical workflow for troubleshooting common issues in PLD2 inhibition assays.
References
- 1. Design and synthesis of isoform-selective phospholipase D (PLD) inhibitors. Part II. Identification of the 1,3,8-triazaspiro[4,5]decan-4-one privileged structure that engenders PLD2 selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design and synthesis of isoform-selective phospholipase D (PLD) inhibitors. Part II. Identification of the 1,3,8-triazaspiro[4,5]decan-4-one privileged structure that engenders PLD2 selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Phospholipase D Signaling Pathways and Phosphatidic Acid as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Phospholipase D Inhibitors with Improved Drug-like Properties and Central Nervous System Penetrance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Selective, Allosteric PLD2 Inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Development of a Selective, Allosteric PLD1/2 Inhibitor in a Novel Scaffold - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 14. benchchem.com [benchchem.com]
- 15. Development of a Selective, Allosteric PLD2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design of isoform-selective phospholipase D inhibitors that modulate cancer cell invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Modifying the 1-Phenyl Moiety for Enhanced Behavioral Activity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when modifying the 1-phenyl moiety of compounds to improve their behavioral activity.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when initiating modifications to a 1-phenyl moiety to alter CNS activity?
A1: When starting a structure-activity relationship (SAR) study on a 1-phenyl group, the initial focus should be on three key areas: electronics, sterics, and lipophilicity. A systematic approach involves introducing small, well-characterized substituents at the ortho, meta, and para positions.
-
Electronic Effects: Introduce electron-donating groups (EDGs) like -OCH₃, -CH₃ and electron-withdrawing groups (EWGs) like -Cl, -F, -CF₃ to probe the electronic requirements of the target binding pocket.
-
Steric Bulk: Varying the size of the substituent can reveal information about the space available in the binding pocket. For instance, comparing -H to -CH₃ to -C(CH₃)₃ can define steric tolerance.
-
Lipophilicity (LogP/LogD): Substituents significantly alter a compound's lipophilicity, which is a critical factor for blood-brain barrier (BBB) penetration.[1] Halogens and alkyl groups generally increase LogP, while hydroxyl or amino groups decrease it.
A common starting point is a "halogen scan" (F, Cl, Br) at the para-position, as this often provides a good balance of altered electronics and lipophilicity without introducing excessive steric bulk.
Q2: How can I predict if my modifications will improve blood-brain barrier (BBB) penetration?
A2: Predicting BBB penetration is a multifactorial problem, but several physicochemical properties are key indicators.[1] For a compound to passively diffuse across the BBB, it generally needs to be small, moderately lipophilic, and have a low polar surface area (PSA).
-
Lipophilicity (cLogP): An optimal range for passive BBB penetration is often cited as a cLogP between 2 and 4. Highly lipophilic compounds may be sequestered in fatty tissues or be substrates for efflux pumps.
-
Polar Surface Area (PSA): A PSA of less than 60-90 Ų is generally considered favorable for BBB penetration.[1] Adding polar groups like -OH, -NH₂, or -COOH to the phenyl ring will increase PSA and likely hinder CNS entry.
-
Hydrogen Bond Donors (HBD): A lower number of HBDs (typically ≤ 3) is preferred.[1]
The table below illustrates how single substitutions on a hypothetical benzene-containing core (Core-Ph) can alter these key parameters.
| Compound | Substituent (para) | cLogP | PSA (Ų) | HBD | Predicted BBB Penetration |
| Core-Ph-H | -H | 2.5 | 45 | 1 | Favorable |
| Core-Ph-F | -F | 2.7 | 45 | 1 | Favorable |
| Core-Ph-OCH₃ | -OCH₃ | 2.6 | 54 | 1 | Favorable |
| Core-Ph-OH | -OH | 2.1 | 65 | 2 | Borderline |
| Core-Ph-NO₂ | -NO₂ | 2.4 | 88 | 1 | Unfavorable |
Data are hypothetical for illustrative purposes.
Q3: Are there alternatives to a standard phenyl ring that might improve properties?
A3: Yes, replacing the phenyl ring with a bioisostere is a common strategy in medicinal chemistry to address issues like metabolic instability, poor solubility, or toxicity.[2][3] Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.
-
Saturated Rings: Replacing the flat, aromatic phenyl ring with a saturated, three-dimensional scaffold like a bicyclo[1.1.1]pentane or bicyclo[2.2.2]octane can improve solubility and metabolic stability by increasing the fraction of sp³-hybridized carbons (Fsp³).[4]
-
Heteroaromatic Rings: Replacing the phenyl ring with a pyridine, pyrimidine, or other heteroaromatic ring can introduce hydrogen bond acceptors, potentially altering target interactions, improving solubility, and changing metabolic pathways.
Troubleshooting Guides
Problem 1: My modified compound has high in vitro binding affinity but shows no behavioral activity in vivo.
This is a common and frustrating issue in drug development. A lack of translation from in vitro to in vivo efficacy points to problems with the compound's absorption, distribution, metabolism, or excretion (ADME) properties, or potential off-target effects.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for in vitro/in vivo disconnect.
Recommended Actions:
-
Verify Brain Exposure: The most critical first step is to confirm that your compound is reaching its target in the central nervous system. Measure the brain-to-plasma concentration ratio (B/P ratio). A low ratio (<0.1) strongly suggests a BBB penetration issue.
-
Assess Metabolic Stability: The liver is a primary site of drug metabolism.[5] A microsomal stability assay can determine how quickly your compound is broken down by metabolic enzymes like cytochrome P450s.[5][6][7] Rapid metabolism leads to low bioavailability and insufficient target engagement.
-
Check for Active Efflux: Your compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) at the BBB, which actively pump it out of the brain. This can be tested in specific in vitro cell-based assays.
Problem 2: Introducing a substituent on the phenyl ring led to unexpected toxicity or a sedative behavioral phenotype.
Unforeseen toxicity or behavioral side effects often arise from off-target activity or the formation of reactive metabolites.
Logical Relationship Diagram:
Caption: Potential causes of toxicity after phenyl ring modification.
Recommended Actions:
-
hERG Channel Assay: Increased lipophilicity is a known risk factor for binding to the hERG potassium channel, which can lead to cardiotoxicity. This should be tested early for any new chemical series.
-
Metabolite Identification: Certain substituents (e.g., a para-hydroquinone) can be metabolized into toxic reactive species (e.g., a quinone). Use LC-MS/MS to identify major metabolites in liver microsome or hepatocyte incubations.
-
Broad Off-Target Screening: A general sedative effect may indicate activity at receptors known to cause sedation, such as GABA-A receptors, histamine H1 receptors, or certain serotonin receptor subtypes. A broad pharmacology screen can identify these liabilities.
Key Experimental Protocols
Protocol 1: Human Liver Microsomal Stability Assay
This assay measures the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[8]
Materials:
-
Human liver microsomes (HLM)[6]
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
0.1 M Phosphate Buffer (pH 7.4)[9]
-
Ice-cold stop solution (e.g., acetonitrile with an internal standard)
-
Incubator set to 37°C[6]
-
LC-MS/MS for analysis[6]
Methodology:
-
Preparation: Thaw HLM and the NADPH regenerating system on ice.[9] Dilute the HLM to the working concentration (e.g., 0.5 mg/mL) with phosphate buffer.[5]
-
Reaction Mixture: In a microcentrifuge tube, combine the diluted HLM and the test compound (final concentration typically 1 µM). Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.[6]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a separate tube containing the ice-cold stop solution.[5][6] The 0-minute sample is taken immediately after adding NADPH.
-
Termination & Analysis: Vortex the terminated samples and centrifuge at high speed to pellet the precipitated proteins.[6] Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (CLint).
Protocol 2: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM is a widely used behavioral test to assess anxiety in rodents.[10][11][12] Anxiolytic compounds typically increase the time spent and entries into the open, more "threatening" arms.
Apparatus:
-
A plus-shaped maze elevated from the floor (e.g., 50 cm).[10][11]
-
Two arms are open, and two are enclosed by high walls.[10][11]
-
An overhead camera connected to video tracking software (e.g., ANY-maze, EthoVision).[10][13]
Methodology:
-
Habituation: Allow the animals (mice or rats) to acclimate to the testing room for at least 45-60 minutes before the test begins.[10][13]
-
Dosing: Administer the test compound or vehicle control at the appropriate time before the test (e.g., 30 minutes for IP injection).
-
Test Procedure: Gently place the animal in the center of the maze, facing one of the closed arms.[10]
-
Recording: Allow the animal to explore the maze freely for a 5-minute session.[10][11] The tracking software will record movement, time spent in each arm, and entries into each arm.
-
Cleaning: Thoroughly clean the maze with an appropriate solution (e.g., 70% ethanol) between each animal to remove olfactory cues.[11][13]
-
Data Analysis: The primary endpoints are the percentage of time spent in the open arms and the percentage of entries into the open arms. An increase in these parameters suggests an anxiolytic effect. Total distance traveled is also measured to control for general locomotor effects.
References
- 1. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blumberginstitute.org [blumberginstitute.org]
- 3. Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. | Semantic Scholar [semanticscholar.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. mttlab.eu [mttlab.eu]
- 6. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. protocols.io [protocols.io]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
Validation & Comparative
Spectroscopic Interrogation of 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one: A Comparative Guide to Structural Confirmation
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical step. This guide provides a comparative analysis of spectroscopic techniques for elucidating the structure of 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one, a heterocyclic compound of interest in medicinal chemistry. By presenting experimental data from various spectroscopic methods alongside a definitive crystallographic analysis, this document serves as a practical reference for structural verification.
The confirmation of the intricate three-dimensional architecture of spirocyclic compounds like this compound necessitates a multi-faceted analytical approach. While techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide valuable insights into the connectivity and molecular weight, the definitive and absolute stereochemical assignment is often best achieved through single-crystal X-ray crystallography. This guide will compare and contrast the data obtained from these key analytical techniques, offering a comprehensive overview for researchers working with this and structurally related molecules.
Spectroscopic and Crystallographic Data at a Glance
To facilitate a clear comparison, the following tables summarize the key spectroscopic and crystallographic data for this compound and a closely related analogue.
Table 1: ¹H NMR Spectral Data Comparison
| Proton Assignment | This compound (Predicted) | (S)-2-(8-benzyl-2-oxo-3-phenyl-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide (Experimental) [1][2] |
| Phenyl-H | ~7.0-7.5 ppm (m) | 7.53–7.39 (m, 8H), 7.37–7.23 (m, 4H) |
| NH (piperidine) | Broad singlet | 9.53 (bs, 1H) |
| NH (hydantoin) | Broad singlet | 7.11 (s, 1H) |
| CH₂ (piperidine) | Multiplets | 3.72–3.68 (m, 2H), 3.49–3.12 (m, 4H) |
| CH₂ (hydantoin) | Singlet | 4.63 (s, 1H) |
| Spiro-adjacent CH₂ | Multiplets | 2.20–1.95 (m, 2H), 1.89 (d, J= 13.2 Hz, 1H), 1.72 (d, J= 13.2 Hz, 1H) |
| Benzyl-CH₂ | Not Applicable | 4.34 (s, 2H) |
Table 2: ¹³C NMR Spectral Data Comparison
| Carbon Assignment | This compound (Predicted) | (S)-2-(8-benzyl-2-oxo-3-phenyl-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide (Experimental) [1][2] |
| C=O (hydantoin) | ~170-175 ppm | 173.24, 169.56 ppm |
| Spiro Carbon | ~60-70 ppm | 74.13 ppm |
| Phenyl-C (ipso) | ~140 ppm | 139.25 ppm |
| Phenyl-C | ~120-130 ppm | 131.68, 130.13, 130.10, 129.36, 128.54, 128.14, 127.87 ppm |
| CH₂ (piperidine) | ~40-50 ppm | 60.85, 59.27, 49.11, 48.82 ppm |
| CH₂ (hydantoin) | ~40-50 ppm | 42.44 ppm |
| Spiro-adjacent CH₂ | ~30-40 ppm | 33.10, 31.25 ppm |
Table 3: Mass Spectrometry and X-ray Crystallography Data
| Analytical Method | This compound | Alternative Method: Single-Crystal X-ray Crystallography |
| Technique | Electron Ionization Mass Spectrometry (EI-MS) | X-ray Diffraction |
| Molecular Ion (M⁺) | m/z 231[3] | Not Applicable |
| Key Fragmentation | Predicted fragments: [M-C₆H₅N]⁺, [M-HNCO]⁺, piperidine ring fragments | Provides precise bond lengths, bond angles, and absolute stereochemistry. |
| Structural Information | Confirms molecular weight and suggests fragmentation pathways. | Offers an unambiguous 3D structural model of the molecule in the solid state. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are standard protocols for the spectroscopic and crystallographic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of proton and carbon signals, two-dimensional NMR experiments are recommended.
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range (2-3 bond) correlations between protons and carbons.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by coupling with a gas or liquid chromatograph.
-
Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
-
Analysis: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
Data Interpretation: Analyze the molecular ion peak to confirm the molecular weight. Interpret the fragmentation pattern to deduce structural motifs.
Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in a stream of cold nitrogen. Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
Visualizing the Workflow
To illustrate the logical flow of structural elucidation, the following diagrams outline the experimental workflow and the relationships between the different analytical techniques.
Caption: Experimental workflow for the structural elucidation of a target compound.
References
A Comparative Guide to 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one Derivatives and Other PLD2 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one-based inhibitors of Phospholipase D2 (PLD2) against other known PLD2 inhibitors. This document summarizes key quantitative data, details experimental protocols for inhibitor evaluation, and visualizes relevant biological pathways and experimental workflows.
Phospholipase D (PLD) enzymes, particularly PLD1 and PLD2, are pivotal in cellular signaling by catalyzing the hydrolysis of phosphatidylcholine to produce the second messenger phosphatidic acid (PA).[1] The dysregulation of PLD activity is linked to various diseases, including cancer, making its isoforms attractive therapeutic targets.[1] The development of isoform-specific inhibitors is crucial for dissecting the distinct roles of PLD1 and PLD2 and for developing targeted therapies.[2] The this compound scaffold has emerged as a privileged structure for developing potent and selective PLD2 inhibitors.[3]
Quantitative Comparison of PLD2 Inhibitors
The following table summarizes the inhibitory potency (IC50) of various compounds based on the this compound scaffold and other notable PLD inhibitors. The data is compiled from both biochemical and cell-based assays.
| Inhibitor Name/Compound ID | Scaffold/Class | PLD2 IC50 | PLD1 IC50 | Selectivity (PLD1/PLD2) | Assay Type | Reference |
| N-(2-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)-2-naphthamide (22a) | 1,3,8-triazaspiro[4.5]decan-4-one | 20 nM | 1500 nM | 75-fold | Cellular | [2][4] |
| ML298 | 1,3,8-triazaspiro[4.5]decan-4-one | 355 nM | >20,000 nM | >56-fold | Cellular | [5] |
| ML395 | 1,3,8-triazaspiro[4.5]decan-4-one | 360 nM | >30,000 nM | >80-fold | Cellular | [6] |
| Compound 72 | 1,3,8-triazaspiro[4.5]decan-4-one | 140 nM | 5,100 nM | ~36-fold | Biochemical | [7] |
| Compound 82 | 1,3,8-triazaspiro[4.5]decan-4-one | 2,500 nM | >20,000 nM | >8-fold | Biochemical | [7] |
| Halopemide | Benzimidazolone | 300 nM | 21 nM | 0.07-fold (PLD1 selective) | Cellular | [6][7] |
| ML299 | 1,3,8-triazaspiro[4.5]decan-4-one | 20 nM | 6 nM | 0.3-fold (Dual) | Cellular | [5] |
| FIPI | Halopemide analog | Sub-nM (Potent dual inhibitor) | Sub-nM (Potent dual inhibitor) | ~1 (Dual) | In vivo | [8] |
Key Signaling Pathways Involving PLD2
PLD2 is a central node in various signaling cascades that regulate critical cellular functions such as proliferation, survival, and migration.[9][10] Understanding these pathways is essential for interpreting the effects of PLD2 inhibition.
PLD2 in the Ras/MAPK Signaling Cascade
PLD2 can be activated by growth factor receptors and, in turn, activates the Ras/MAPK pathway, a key regulator of cell proliferation.[9][11]
Caption: PLD2 activation and its role in the Ras/MAPK signaling cascade.
PLD2 in the mTOR Signaling Pathway
PLD2-generated phosphatidic acid (PA) can activate the mTOR pathway, a central regulator of cell growth and protein synthesis.[12]
Caption: PLD2-mediated activation of the mTOR signaling pathway.
Experimental Protocols for Evaluating PLD2 Inhibitors
Accurate and reproducible experimental methods are critical for the evaluation of PLD2 inhibitors. Below are detailed protocols for commonly used assays.
In Vitro PLD2 Activity Assay (Amplex Red Method)
This fluorescence-based assay provides a sensitive method for measuring PLD activity in a cell-free system.[12] The assay is based on the detection of choline, a product of phosphatidylcholine hydrolysis by PLD.
Workflow for the in vitro Amplex Red PLD2 assay:
Caption: Workflow for the in vitro Amplex Red PLD2 assay.
Detailed Protocol:
-
Reagent Preparation: Prepare a stock solution of the inhibitor (e.g., 10 mM in DMSO). Serially dilute the inhibitor in assay buffer to the desired final concentrations. Ensure the final DMSO concentration is ≤1%. Prepare all components of a commercial Amplex® Red Phospholipase D Assay Kit according to the manufacturer's instructions.
-
Assay Procedure:
-
To each well of a 96-well black, flat-bottom microplate, add 50 µL of the reaction buffer.
-
Add 10 µL of the diluted inhibitor or vehicle (DMSO) to the appropriate wells.
-
Add 20 µL of purified PLD2 enzyme solution to all wells except the no-enzyme control.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the substrate working solution (containing phosphatidylcholine, Amplex Red, horseradish peroxidase, and choline oxidase) to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Data Analysis:
-
Measure the fluorescence using a microplate reader with excitation at ~571 nm and emission at ~585 nm.
-
Subtract the fluorescence values of the no-enzyme control from all other readings.
-
Calculate the percentage of PLD2 inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[12]
-
In Vitro Transphosphatidylation Assay
This assay measures PLD activity by capitalizing on the enzyme's ability to catalyze a transphosphatidylation reaction in the presence of a primary alcohol.[13]
Detailed Protocol:
-
Liposome Preparation: Prepare liposomes containing a fluorescently or radioactively labeled phosphatidylcholine (PC) substrate.
-
Cell Lysate Preparation: Prepare cell lysates from control and inhibitor-treated cells.
-
Transphosphatidylation Reaction: Incubate the cell lysates with the prepared liposomes in the presence of a primary alcohol (e.g., 1-butanol). PLD will catalyze the transfer of the phosphatidyl group from PC to the alcohol, forming a phosphatidylalcohol.
-
Lipid Extraction and Analysis: Extract the lipids and separate them using thin-layer chromatography (TLC).
-
Quantification: Quantify the amount of phosphatidylalcohol produced to determine PLD activity. The level of inhibition is calculated by comparing the activity in the presence of the inhibitor to the vehicle control.[13]
Conclusion
The this compound scaffold has proven to be a highly fruitful starting point for the development of potent and selective PLD2 inhibitors. Compounds such as N-(2-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)-2-naphthamide (22a), ML298, and ML395 demonstrate excellent potency and selectivity for PLD2 over PLD1.[2][5][6] This selectivity is crucial for elucidating the specific biological roles of PLD2 and for developing targeted therapies that minimize off-target effects. The availability of robust experimental protocols, such as the Amplex Red and transphosphatidylation assays, allows for the accurate and reproducible evaluation of these inhibitors. The continued exploration of this chemical space holds significant promise for advancing our understanding of PLD2 signaling and for the development of novel therapeutics for a range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis and Biological Evaluation of Halogenated N-(2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethylbenzamides: Discovery of an Isoform-Selective Small Molecule Phospholipase D2 (PLD2) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of isoform-selective phospholipase D (PLD) inhibitors. Part II. Identification of the 1,3,8-triazaspiro[4,5]decan-4-one privileged structure that engenders PLD2 selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of dual PLD1/2 and PLD2 selective inhibitors from a common 1,3,8-Triazaspiro[4.5]decane Core: discovery of Ml298 and Ml299 that decrease invasive migration in U87-MG glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Design of isoform-selective phospholipase D inhibitors that modulate cancer cell invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting phospholipase D with small-molecule inhibitors as a potential therapeutic approach for cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cusabio.com [cusabio.com]
- 10. Phospholipase D in Cell Signaling: From a Myriad of Cell Functions to Cancer Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phospholipase D Signaling Pathways and Phosphatidic Acid as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Analysis of Triazaspiro[4.5]decan-4-one and Triazaspiro[4.5]decane-2,4-dione Agonists
A comprehensive guide for researchers and drug development professionals on the pharmacological and functional differences between two distinct classes of triazaspiro agonists, supported by experimental data and detailed protocols.
This guide provides a detailed comparative analysis of two classes of triazaspiro compounds: triazaspiro[4.5]decan-4-one and triazaspiro[4.5]decane-2,4-dione agonists. While both scaffolds have been explored for their potential as modulators of G-protein coupled receptors (GPCRs), they exhibit distinct pharmacological profiles, targeting different receptor systems with varying degrees of selectivity and functional outcomes. This document aims to objectively compare their performance, presenting key experimental data in structured tables, outlining detailed methodologies for crucial experiments, and visualizing relevant biological pathways and workflows.
Introduction to the Triazaspiro Scaffolds
The triazaspiro[4.5]decane core structure has served as a versatile scaffold in medicinal chemistry for the development of ligands targeting various GPCRs, including opioid and nociceptin/orphanin FQ (NOP) receptors. The substitution pattern on the spirocyclic system, particularly the nature of the carbonyl group(s) on the hydantoin or lactam ring, significantly influences receptor affinity, selectivity, and functional activity. This guide focuses on the comparative pharmacology of two prominent classes: the 4-oxo derivatives (triazaspiro[4.5]decan-4-ones) and the 2,4-dione derivatives (triazaspiro[4.5]decane-2,4-diones).
Comparative Pharmacological Data
The following tables summarize the quantitative data for representative compounds from each class, highlighting their distinct receptor binding affinities and functional potencies.
Triazaspiro[4.5]decan-4-one Agonists
This class of compounds has been primarily investigated for its activity at nociceptin (NOP) and classical opioid receptors (mu, delta, kappa). A key example from this class is Ro 64-6198 , a potent and selective NOP receptor agonist.
Table 1: Receptor Binding Affinity of Ro 64-6198
| Receptor | Kᵢ (nM) | Selectivity vs. NOP |
| NOP | 0.389 | - |
| Mu (μ) Opioid | 46.8 | ~120-fold |
| Kappa (κ) Opioid | 89.1 | ~229-fold |
| Delta (δ) Opioid | 1380 | ~3547-fold |
Table 2: Functional Activity of Ro 64-6198
| Assay | Parameter | Value (nM) | Efficacy |
| [³⁵S]GTPγS Binding | EC₅₀ | 38.9 | Full Agonist |
| cAMP Accumulation | IC₅₀ | 32.4 | Full Agonist |
| Calcium Mobilization | EC₅₀ | 25.6 | Full Agonist |
Triazaspiro[4.5]decane-2,4-dione Agonists
Recent studies have identified derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione as a novel chemotype of selective delta-opioid receptor (DOR) agonists. These compounds exhibit a notable bias towards G-protein signaling over β-arrestin recruitment, a profile that may offer therapeutic advantages.[1][2]
Table 3: Pharmacological Characterization of Representative 1,3,8-Triazaspiro[4.5]decane-2,4-dione DOR Agonists
| Compound | Receptor | Binding Affinity (Kᵢ, nM) | cAMP Assay (EC₅₀, nM) | β-arrestin 2 Recruitment (EC₅₀, nM) | G-protein Efficacy (% of Leu-enkephalin) | β-arrestin 2 Efficacy (% of Leu-enkephalin) |
| Compound 1 | DOR | 180 | 230 | >10000 | 85 | <10 |
| Compound 2 | DOR | 450 | 560 | >10000 | 78 | <10 |
| Compound 3 | DOR | 630 | 890 | >10000 | 75 | <10 |
Signaling Pathways and Functional Bias
The differential engagement of downstream signaling pathways is a critical aspect of agonist activity. Triazaspiro[4.5]decan-4-one agonists like Ro 64-6198 are full agonists at the NOP receptor, potently activating G-protein-mediated signaling cascades, leading to the inhibition of adenylyl cyclase and modulation of ion channels.
In contrast, the triazaspiro[4.5]decane-2,4-dione derivatives are G-protein biased DOR agonists.[1] They effectively activate the Gαi/o pathway, leading to the inhibition of cAMP production, but show significantly reduced efficacy in recruiting β-arrestin 2. This biased signaling profile is of considerable interest in drug development, as it may separate the desired therapeutic effects from adverse effects associated with β-arrestin recruitment, such as receptor desensitization and tolerance.[2]
Caption: Comparative signaling pathways of triazaspiro[4.5]decan-4-one and -2,4-dione agonists.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay (for DOR)
This protocol is adapted from Meqbil et al., 2024.[2]
-
Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the human delta-opioid receptor.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Radioligand: [³H]-Naltrindole (a selective DOR antagonist) is used at a concentration near its Kd value.
-
Procedure:
-
A dilution series of the test compound (triazaspiro[4.5]decane-2,4-dione derivative) is prepared.
-
In a 96-well plate, the test compound, radioligand, and cell membranes are incubated.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., unlabeled naltrindole).
-
The incubation is carried out at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.
-
The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: The IC₅₀ values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Kᵢ values are then calculated using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
cAMP Accumulation Assay (for Gαi/o-coupled receptors)
This protocol is a generalized procedure for measuring the inhibition of cAMP production.
-
Cell Culture: HEK293 cells stably expressing the receptor of interest (e.g., DOR or NOP) are seeded in 96-well plates and grown to confluence.
-
Assay Medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Procedure:
-
The cell culture medium is replaced with the assay medium.
-
Cells are pre-incubated with the test compound at various concentrations.
-
Adenylyl cyclase is then stimulated with forskolin to induce cAMP production.
-
The incubation is continued for a specific time (e.g., 15-30 minutes) at 37°C.
-
The reaction is stopped, and the cells are lysed.
-
-
cAMP Quantification: The intracellular cAMP levels are measured using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration-response curves for the inhibition of forskolin-stimulated cAMP accumulation are generated, and EC₅₀ values are determined using non-linear regression.
Caption: Workflow for a cAMP accumulation assay.
β-Arrestin Recruitment Assay (PathHunter® Assay)
This protocol is based on the DiscoverX PathHunter® β-arrestin assay.
-
Cell Line: A cell line co-expressing the GPCR of interest fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag is used.
-
Procedure:
-
Cells are seeded in a 384-well white, clear-bottom plate and incubated overnight.
-
The test compound is added to the cells at various concentrations.
-
The plate is incubated for a specific period (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
The detection reagent, containing the substrate for the complemented β-galactosidase enzyme, is added.
-
The plate is incubated at room temperature for 60 minutes to allow for signal development.
-
-
Signal Detection: The chemiluminescent signal is read using a plate reader.
-
Data Analysis: The dose-response curves for β-arrestin recruitment are generated, and EC₅₀ and Emax values are determined.
Caption: Workflow for the PathHunter® β-arrestin recruitment assay.
Conclusion
The comparative analysis of triazaspiro[4.5]decan-4-one and triazaspiro[4.5]decane-2,4-dione agonists reveals a clear divergence in their pharmacological profiles. The 4-one derivatives, exemplified by Ro 64-6198, are potent and selective NOP receptor agonists with full agonist activity in G-protein-mediated signaling pathways. In contrast, the 2,4-dione derivatives have emerged as a novel class of selective DOR agonists characterized by a strong bias towards G-protein signaling and minimal β-arrestin recruitment. This functional selectivity of the dione derivatives presents a promising avenue for the development of novel analgesics with potentially improved side-effect profiles. The data and protocols presented in this guide provide a valuable resource for researchers in the field of GPCR drug discovery, facilitating the informed selection and characterization of these and related triazaspiro compounds.
References
- 1. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Novel Antipsychotic Agents: Lurasidone, Cariprazine, and Brexpiprazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of three novel antipsychotic agents: lurasidone, cariprazine, and brexpiprazole. The information presented is based on available preclinical experimental data, focusing on key behavioral models predictive of antipsychotic activity. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to support researchers in their drug development efforts.
Executive Summary
Lurasidone, cariprazine, and brexpiprazole represent a significant advancement in the treatment of psychotic disorders, offering distinct pharmacological profiles that aim to improve efficacy and reduce side effects compared to older antipsychotics. All three agents demonstrate efficacy in preclinical models of psychosis, but with notable differences in their potencies and ancillary pharmacological effects. This guide delves into the comparative in vivo data from three key behavioral assays: the Conditioned Avoidance Response (CAR) test, the Prepulse Inhibition (PPI) of the startle reflex, and the catalepsy test.
Comparative In Vivo Efficacy Data
The following tables summarize the available quantitative data from preclinical studies in rodents for lurasidone, cariprazine, and brexpiprazole in key behavioral assays predictive of antipsychotic efficacy and extrapyramidal side effects. It is important to note that direct head-to-head comparative studies for all three drugs using identical methodologies are limited. Therefore, data has been compiled from various sources, and methodological differences should be considered when interpreting these results.
| Drug | Test | Species | Model | Key Findings | Reference |
| Lurasidone | Passive Avoidance | Rat | MK-801 Induced Impairment | Dose-dependently reversed MK-801-induced memory impairment, with complete reversal at 3 mg/kg.[1][2] | Ishiyama et al., 2007 |
| Cariprazine | Conditioned Avoidance Response (CAR) | Rat | - | Inhibited conditioned avoidance response with an ED50 of 0.84 mg/kg.[3][4] | Gyertyán et al., 2011 |
| Brexpiprazole | Catalepsy | Rat/Mouse | - | Cataleptogenic activity is only induced at high dosages.[5] | Maeda et al., 2014 |
| Cariprazine | Catalepsy | Rat | - | Did not produce catalepsy at doses up to 100-fold its CAR inhibitory ED50 value.[3][4] | Gyertyán et al., 2011 |
| Drug | Test | Species | ED50 (mg/kg) | Notes | Reference |
| Lurasidone | Conditioned Avoidance Response (CAR) | Rat | Not explicitly stated | Effective in inhibiting conditioned avoidance response. | Caccia et al., 2013 |
| Cariprazine | Conditioned Avoidance Response (CAR) | Rat | 0.84 | Potent inhibition of conditioned avoidance.[3][4] | Gyertyán et al., 2011 |
| Brexpiprazole | Conditioned Avoidance Response (CAR) | Rat | Not explicitly stated | Improves behavioral measures predictive of antipsychotic efficacy, including the conditioned avoidance response.[5] | Maeda et al., 2014 |
| Lurasidone | Prepulse Inhibition (PPI) Deficit Reversal | Rat | Not explicitly stated | Reverses phencyclidine (PCP)-induced deficits in PPI. | Meltzer et al., 2011 |
| Cariprazine | Prepulse Inhibition (PPI) Deficit Reversal | Rat | ~0.1-0.3 | Reverses apomorphine-induced deficits in PPI. | Gyertyán et al., 2011 |
| Brexpiprazole | Prepulse Inhibition (PPI) Deficit Reversal | Rodent | Not explicitly stated | Improves phencyclidine-induced cognitive deficits.[5] | Maeda et al., 2014 |
| Lurasidone | Catalepsy Induction | Rat | High doses required | Low propensity to induce catalepsy. | Caccia et al., 2013 |
| Cariprazine | Catalepsy Induction | Rat | >85 | No catalepsy observed at doses up to 100-fold the CAR ED50.[3] | Gyertyán et al., 2011 |
| Brexpiprazole | Catalepsy Induction | Rat/Mouse | High doses required | Cataleptogenic activity is only induced at high dosages.[5] | Maeda et al., 2014 |
Table 2: Comparative Potency in In Vivo Models. This table provides a comparative overview of the potency of each drug in different behavioral assays. "Not explicitly stated" indicates that the source confirms the drug's activity in the model but does not provide a specific ED50 value.
Mechanisms of Action: A Visual Overview
The therapeutic and side-effect profiles of these novel antipsychotics are largely determined by their unique receptor binding affinities and functional activities. The following diagrams illustrate the primary signaling pathways modulated by these agents.
Caption: Dopamine D2 Receptor Signaling and Antipsychotic Intervention.
Caption: Serotonin Receptor Signaling and Antipsychotic Intervention.
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below. These protocols are intended to serve as a foundation for researchers designing their own studies.
Conditioned Avoidance Response (CAR) Test
The CAR test is a widely used behavioral paradigm to screen for antipsychotic-like activity.
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric foot shock. A conditioned stimulus (CS), typically a light or tone, is presented, followed by an unconditioned stimulus (US), the foot shock.
Procedure:
-
Acclimation: Allow the animals (typically rats) to acclimate to the testing room for at least 60 minutes before the session.
-
Training: Place the animal in one compartment of the shuttle box. The training session consists of multiple trials. Each trial begins with the presentation of the CS for a set duration (e.g., 10 seconds).
-
Avoidance/Escape: If the animal moves to the other compartment during the CS presentation, it is recorded as an "avoidance response," and the trial ends. If the animal fails to move during the CS, the US is delivered through the grid floor. The animal can then escape the shock by moving to the other compartment (an "escape response").
-
Inter-trial Interval: A variable inter-trial interval is used to prevent predictability.
-
Drug Testing: Once the animals are trained to a stable baseline of avoidance responses, they can be administered the test compound or vehicle prior to the test session. The number of avoidance responses, escape latencies, and failures to escape are recorded. A selective suppression of avoidance responses without affecting escape behavior is indicative of antipsychotic-like activity.
Prepulse Inhibition (PPI) of the Startle Reflex
PPI is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia.
Apparatus: A startle chamber equipped with a load cell platform to measure the whole-body startle response of the animal (typically a rat or mouse). The chamber is housed within a sound-attenuating enclosure. A speaker delivers acoustic stimuli.
Procedure:
-
Acclimation: Place the animal in the startle chamber and allow a 5-10 minute acclimation period with background white noise.
-
Habituation: Present a series of startle pulses (e.g., 120 dB) alone to habituate the animal to the stimulus.
-
Test Session: The test session consists of a pseudorandom presentation of different trial types:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB for 40 ms).
-
Prepulse-plus-pulse trials: A weak, non-startling prepulse stimulus (e.g., 74, 82, or 90 dB for 20 ms) precedes the startle pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as the percentage reduction in the startle response in the prepulse-plus-pulse trials compared to the pulse-alone trials: (% PPI) = 100 - [(startle response on prepulse-pulse trial / startle response on pulse-alone trial) x 100]. Antipsychotic agents are expected to reverse deficits in PPI induced by psychomimetic drugs like phencyclidine (PCP) or apomorphine.
Catalepsy Test (Bar Test)
The catalepsy test is used to assess the potential of a drug to induce extrapyramidal side effects (EPS), particularly parkinsonian-like motor rigidity.
Apparatus: A horizontal bar (e.g., 0.9 cm in diameter) is fixed at a specific height (e.g., 9 cm) above a flat surface.
Procedure:
-
Drug Administration: Administer the test compound or vehicle to the animal (typically a rat or mouse).
-
Positioning: At various time points after drug administration, gently place the animal's forepaws on the horizontal bar.
-
Measurement: Record the time it takes for the animal to remove both forepaws from the bar. A pre-determined cut-off time (e.g., 180 seconds) is typically used.
-
Data Analysis: The latency to descend from the bar is measured. A significant increase in the time the animal remains on the bar is indicative of catalepsy. Atypical antipsychotics are generally expected to induce less catalepsy than typical antipsychotics.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vivo validation of a novel antipsychotic agent.
Caption: A generalized workflow for in vivo antipsychotic efficacy testing.
Conclusion
Lurasidone, cariprazine, and brexpiprazole each present a unique profile in preclinical in vivo models, suggesting distinct therapeutic advantages. Cariprazine demonstrates high potency in the conditioned avoidance response test with a very low propensity to induce catalepsy. Lurasidone effectively reverses cognitive deficits in relevant models. Brexpiprazole also shows a favorable profile with a low risk of catalepsy at therapeutic doses.
The data presented in this guide, along with the detailed experimental protocols, are intended to provide a valuable resource for researchers in the field of antipsychotic drug discovery and development. Further head-to-head comparative studies are warranted to more definitively delineate the in vivo efficacy and safety profiles of these important novel agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cariprazine (RGH-188), a potent D3/D2 dopamine receptor partial agonist, binds to dopamine D3 receptors in vivo and shows antipsychotic-like and procognitive effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cn.aminer.org [cn.aminer.org]
- 5. Newer antipsychotics: Brexpiprazole, cariprazine, and lumateperone: A pledge or another unkept promise? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducible Synthesis of Spirocyclic Ketones
For Researchers, Scientists, and Drug Development Professionals
The synthesis of spirocyclic ketones, a key structural motif in many natural products and pharmaceuticals, presents a unique challenge in modern organic chemistry. The construction of the characteristic quaternary spirocenter with high efficiency and stereocontrol is a critical aspect of their synthesis. This guide provides an objective comparison of three reproducible methods for the synthesis of spirocyclic ketones: Organocatalytic Enantioselective Synthesis, the Intramolecular Heck Reaction, and Matteson-Type Annulation. The performance of each method is supported by experimental data to aid researchers in selecting the most suitable approach for their specific synthetic targets.
Comparative Performance of Synthesis Methods
The following table summarizes the quantitative data for the three distinct methods, offering a clear comparison of their efficiency and stereoselectivity across a range of substrates.
| Method | Substrate/Product Example | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) | Citation |
| Organocatalytic Enantioselective Synthesis | Spiro[5.5]undecane-1,7-dione derivative | 95 | 98 | - | |
| 4-Methyl-spiro[5.5]undecane-1,7-dione derivative | 92 | 97 | - | ||
| 3-Methyl-spiro[5.5]undecane-1,7-dione derivative | 90 | 96 | - | ||
| Intramolecular Heck Reaction | 2-Allyl-2-(2-iodophenyl)cyclopentan-1-one to spiro[cyclopentane-1,2'-indene] derivative | 97 | 94 (after DAAA step) | exo:endo = 1:2.5 | |
| 2-Allyl-2-(2-iodophenyl)cyclohexan-1-one to spiro[cyclohexane-1,2'-indene] derivative | 85 | 88 (after DAAA step) | exo:endo = 1:3.0 | ||
| 2-Allyl-2-(2-iodophenyl)-4-methylcyclopentan-1-one | 95 | 92 (after DAAA step) | exo:endo = 1:2.8 | ||
| Matteson-Type Annulation | Spiro[4.5]decan-1-one derivative from cyclohexanone | 75 | >99 | >20:1 | |
| Spiro[4.4]nonan-1-one derivative from cyclopentanone | 72 | >99 | >20:1 | ||
| Spiro[5.5]undecan-1-one derivative from cycloheptanone | 68 | >99 | >20:1 |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the conceptual workflow of each of the three highlighted synthetic methods for spirocyclic ketones.
Detailed Experimental Protocols
Organocatalytic Enantioselective Synthesis of Spirocyclic 1,3-Diketones
This method utilizes a chiral N-heterocyclic carbene (NHC) catalyst to effect an intramolecular C-acylation of enol lactones, affording highly enantioenriched spirocyclic 1,3-diketones.
General Procedure: To a solution of the enol lactone (0.1 mmol) in anhydrous toluene (1.0 mL) is added the chiral triazolium salt catalyst (0.02 mmol) and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 0.02 mmol). The reaction mixture is stirred at room temperature for 24-48 hours until complete consumption of the starting material as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired spirocyclic 1,3-diketone.
Palladium-Catalyzed Intramolecular Heck Reaction
This protocol describes a sequence of a palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) followed by an intramolecular Heck reaction to construct spirocyclic ketones.
Step A: Decarboxylative Asymmetric Allylic Alkylation (DAAA) A mixture of the α-(ortho-iodophenyl)-β-oxo allyl ester (0.2 mmol), Pd2(dba)3·CHCl3 (0.005 mmol), and the chiral ligand (e.g., (R)-iPr-PHOX, 0.012 mmol) in anhydrous THF (2.0 mL) is stirred at room temperature for 30 minutes. The reaction is then cooled to 0 °C, and a solution of LHMDS (lithium bis(trimethylsilyl)amide, 1.0 M in THF, 0.24 mL, 0.24 mmol) is added dropwise. The reaction is stirred at 0 °C for 2 hours. The reaction is quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate. The combined organic layers are dried over Na2SO4, filtered, and concentrated. The residue is purified by flash column chromatography to yield the α-allylated product.
Step B: Intramolecular Heck Reaction To a solution of the α-allylated product from Step A (0.1 mmol) in anhydrous DMF (1.0 mL) is added Pd(OAc)2 (0.01 mmol), PPh3 (0.02 mmol), and Ag2CO3 (0.15 mmol). The mixture is heated to 100 °C for 12 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by flash column chromatography to afford the spirocyclic ketone as a mixture of exo and endo isomers.
Matteson-Type Annulation for Spirocycle Construction
This method involves an iterative boron-homologation approach to construct spirocycles from simple cyclic ketones.
General Procedure: To a solution of the α-boryl cyclic ketone (0.2 mmol) in anhydrous THF (2.0 mL) at -78 °C is added a solution of LDA (lithium diisopropylamide, 1.0 M in THF, 0.3 mmol). After stirring for 30 minutes, a solution of (chloromethyl)lithium (prepared in situ, approx. 0.4 mmol) is added. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous NaHCO3 solution and extracted with ethyl acetate. The combined organic layers are dried over MgSO4, filtered, and concentrated. The crude product is then dissolved in THF (2.0 mL) and treated with MgBr2·OEt2 (0.3 mmol) at room temperature for 3 hours to effect the intramolecular cyclization. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The residue is purified by flash column chromatography to give the spirocyclic ketone.
A Researcher's Guide to Cross-Validation of Binding Affinity Assays for Opioid Receptors
For researchers, scientists, and drug development professionals, the accurate determination of ligand binding affinity to opioid receptors is a cornerstone of modern analgesic discovery. This guide provides an objective comparison of commonly employed binding affinity assays, supported by experimental data, to aid in the selection of appropriate methods and the robust cross-validation of findings.
The three main subtypes of opioid receptors—mu (µ), delta (δ), and kappa (κ)—are G-protein coupled receptors (GPCRs) that mediate the effects of both endogenous opioid peptides and exogenous opioid drugs.[1] The affinity of a ligand for these receptors is a critical determinant of its potency and potential therapeutic efficacy. A variety of in vitro techniques are available to quantify this interaction, each with its own set of advantages and limitations. Cross-validation of results across different assay platforms is crucial for ensuring data reliability and building a comprehensive understanding of a compound's pharmacological profile.
Comparative Analysis of Binding Affinity Assays
The choice of a binding affinity assay often depends on factors such as the required throughput, the nature of the ligand, and the specific information sought (e.g., equilibrium binding vs. kinetics). Here, we compare four widely used methods: Radioligand Binding Assays, Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Bioluminescence Resonance Energy Transfer (BRET).
| Assay Type | Principle | Key Parameters Measured | Throughput | Advantages | Limitations |
| Radioligand Binding Assay | Measures the displacement of a radiolabeled ligand from the receptor by a test compound.[1] | Ki (inhibition constant), Kd (dissociation constant), Bmax (receptor density) | Low to Medium | High sensitivity, well-established, provides direct binding information. | Requires handling of radioactive materials, lower throughput, endpoint measurements. |
| Fluorescence Polarization (FP) | Measures the change in the polarization of fluorescent light emitted by a labeled ligand upon binding to a larger receptor molecule. | Kd, Ki | High | Homogeneous (no-wash) format, non-radioactive, amenable to high-throughput screening (HTS).[2] | Requires a suitable fluorescently labeled ligand, potential for interference from fluorescent compounds. |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip as a ligand in solution binds to an immobilized receptor.[3] | kon (association rate), koff (dissociation rate), Kd | Medium | Label-free, provides real-time kinetic data, can determine binding stoichiometry.[3] | Requires specialized equipment, receptor immobilization can be challenging and may affect protein conformation. |
| Bioluminescence Resonance Energy Transfer (BRET) | Measures the transfer of energy from a bioluminescent donor fused to the receptor to a fluorescent acceptor on the ligand. | Kd, Bmax | High | Homogeneous assay, suitable for live-cell measurements, provides information on ligand binding in a more physiological context.[4] | Requires genetic modification of the receptor, potential for steric hindrance from the fusion proteins. |
Quantitative Data Summary
The following tables present a compilation of binding affinity data (Ki values) for a selection of standard opioid ligands across the mu, delta, and kappa opioid receptors, as determined by radioligand binding assays. These values serve as a benchmark for comparing results obtained from different assay platforms.
Table 1: Binding Affinities (Ki, nM) of Opioid Ligands at the Human Mu-Opioid Receptor (hMOR)
Data from a standardized competitive radioligand binding assay using [3H]-DAMGO as the radioligand and cell membranes expressing recombinant human MOR.[5][6]
| Compound | Class | Ki (nM) at hMOR |
| Sufentanil | Agonist | 0.138 |
| Buprenorphine | Partial Agonist | 0.216 |
| Hydromorphone | Agonist | 0.365 |
| Oxymorphone | Agonist | 0.406 |
| Levorphanol | Agonist | 0.637 |
| Morphine | Agonist | 1.14 |
| Fentanyl | Agonist | 1.35 |
| Nalbuphine | Mixed Agonist-Antagonist | 2.12 |
| Methadone | Agonist | 3.38 |
| Alfentanil | Agonist | 4.11 |
| Hydrocodone | Agonist | 19.8 |
| Oxycodone | Agonist | 25.9 |
| Diphenoxylate | Agonist | 56.7 |
| Pentazocine | Mixed Agonist-Antagonist | 132 |
| Meperidine | Agonist | 271 |
| Propoxyphene | Agonist | 509 |
| Codeine | Agonist | 3,300 |
| Tramadol | Agonist | 12,500 |
Table 2: Comparative Binding Affinities (Ki, nM) of Opioid Ligands at Mu, Delta, and Kappa Opioid Receptors
Data obtained from competitive binding assays using membranes from Chinese Hamster Ovary (CHO) cells expressing the respective human recombinant opioid receptors.[7]
| Ligand | Mu (µ) Receptor Ki (nM) | Delta (δ) Receptor Ki (nM) | Kappa (κ) Receptor Ki (nM) |
| DAMGO (µ-selective agonist) | 0.9 | >1000 | >1000 |
| DPDPE (δ-selective agonist) | >1000 | 1.2 | >1000 |
| U-50,488 (κ-selective agonist) | >1000 | >1000 | 2.1 |
| Morphine | 3.0 | >1000 | >1000 |
| Naloxone (non-selective antagonist) | 1.5 | 25 | 18 |
| Naltrexone (non-selective antagonist) | 0.2 | 1.1 | 0.9 |
Signaling Pathways and Experimental Workflows
Understanding the downstream consequences of receptor binding is crucial for interpreting affinity data. Opioid receptor activation initiates complex intracellular signaling cascades, primarily through G-protein dependent and β-arrestin dependent pathways.
Caption: Simplified overview of major opioid receptor signaling pathways.
The following diagram illustrates a typical workflow for a competitive binding assay, a common method for determining the binding affinity of a test compound.
Caption: General workflow for a competitive binding assay.
The logical relationship for cross-validating different binding affinity assays is depicted below. This process involves comparing the data obtained from multiple techniques to ensure consistency and accuracy.
Caption: Logical workflow for cross-validating binding affinity assays.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of binding assay results. Below are representative protocols for key binding affinity assays.
Competitive Radioligand Binding Assay
This protocol outlines the determination of the binding affinity (Ki) of a test compound for an opioid receptor using a competitive radioligand binding assay.[1]
Objective: To determine the Ki of a test compound for a specific opioid receptor subtype.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the recombinant human opioid receptor of interest (e.g., µ, δ, or κ).
-
Radioligand: A selective radiolabeled ligand for the target receptor (e.g., [3H]-DAMGO for µ, [3H]-DPDPE for δ, [3H]-U69593 for κ).
-
Test Compound: The unlabeled compound for which the affinity is to be determined.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-selective opioid antagonist like Naloxone.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration that yields a sufficient signal-to-noise ratio.
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.
-
Competitive Binding: Assay buffer, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC50: The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This is determined using non-linear regression analysis of the competition curve.
-
Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Fluorescence Polarization (FP) Assay
This protocol provides a general framework for a competitive FP binding assay.
Objective: To determine the Ki of a test compound using a fluorescently labeled ligand.
Materials:
-
Receptor Source: Purified opioid receptor or membrane preparations.
-
Fluorescent Ligand (Tracer): A fluorescently labeled opioid ligand with known affinity for the target receptor.
-
Test Compound: The unlabeled compound to be tested.
-
Assay Buffer: A buffer that maintains the stability and activity of the receptor.
-
Microplate Reader: Equipped with polarization filters.
Procedure:
-
Determine Optimal Tracer Concentration: Perform a saturation binding experiment by titrating the fluorescent tracer against a fixed concentration of the receptor to determine the Kd of the tracer and the optimal concentration to use in the competition assay (typically at or below the Kd).
-
Assay Setup: In a suitable microplate (e.g., black, low-binding), add the assay buffer, a fixed concentration of the receptor, the fluorescent tracer, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for a period sufficient to reach equilibrium, protected from light.
-
Measurement: Measure the fluorescence polarization (in milli-polarization units, mP) using a microplate reader.
Data Analysis:
-
Generate Competition Curve: Plot the change in fluorescence polarization against the logarithm of the test compound concentration.
-
Determine IC50: Determine the IC50 value from the competition curve using non-linear regression.
-
Calculate Ki: Calculate the Ki using the Cheng-Prusoff equation as described for the radioligand binding assay.
Surface Plasmon Resonance (SPR) Analysis
This protocol describes a typical SPR experiment for characterizing the interaction between a ligand and an opioid receptor.
Objective: To determine the association rate (kon), dissociation rate (koff), and dissociation constant (Kd) of a ligand for an opioid receptor.
Materials:
-
SPR Instrument: (e.g., Biacore).
-
Sensor Chip: A sensor chip suitable for immobilizing the receptor (e.g., CM5, NTA).
-
Receptor: Purified, solubilized opioid receptor.
-
Ligand (Analyte): The compound to be tested, dissolved in running buffer.
-
Running Buffer: A buffer compatible with both the receptor and the ligand.
-
Immobilization Reagents: As required for the chosen immobilization chemistry (e.g., EDC/NHS for amine coupling).
-
Regeneration Solution: A solution to remove the bound analyte from the receptor surface without denaturing the receptor (e.g., low pH glycine).
Procedure:
-
Receptor Immobilization: Immobilize the purified opioid receptor onto the sensor chip surface using a suitable chemistry. A reference flow cell should be prepared in parallel (e.g., a mock immobilization or immobilization of an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.
-
Analyte Injection: Inject a series of concentrations of the analyte (ligand) over the sensor and reference surfaces at a constant flow rate.
-
Association Phase: Monitor the increase in the SPR signal (response units, RU) as the analyte binds to the immobilized receptor.
-
Dissociation Phase: After the injection, flow running buffer over the surfaces and monitor the decrease in the SPR signal as the analyte dissociates from the receptor.
-
Regeneration: Inject the regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.
Data Analysis:
-
Data Processing: Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.
-
Kinetic Analysis: Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kon and koff values.
-
Calculate Kd: Calculate the equilibrium dissociation constant from the kinetic rate constants: Kd = koff / kon. Alternatively, Kd can be determined from a steady-state affinity analysis by plotting the equilibrium binding response against the analyte concentration.
Bioluminescence Resonance Energy Transfer (BRET) Assay
This protocol outlines a BRET-based ligand binding assay in live cells.[4]
Objective: To determine the Kd of a ligand for an opioid receptor in a live-cell format.
Materials:
-
Cell Line: A cell line (e.g., HEK293) stably or transiently expressing the opioid receptor of interest fused to a bioluminescent donor (e.g., NanoLuc).
-
Fluorescent Ligand: A fluorescently labeled ligand that acts as the BRET acceptor.
-
Bioluminescent Substrate: The substrate for the bioluminescent donor (e.g., furimazine for NanoLuc).
-
Cell Culture Reagents: Media, supplements, and plates for cell culture and transfection.
-
Microplate Reader: Capable of measuring dual-emission luminescence.
Procedure:
-
Cell Seeding: Seed the cells expressing the donor-fused receptor into a white, clear-bottom 96-well plate.
-
Ligand Addition: Add varying concentrations of the fluorescently labeled ligand to the cells. For competition assays, add a fixed concentration of the fluorescent ligand and varying concentrations of an unlabeled test compound.
-
Incubation: Incubate the plate at 37°C for a time sufficient to reach binding equilibrium.
-
Substrate Addition: Add the bioluminescent substrate to all wells.
-
BRET Measurement: Immediately measure the luminescence at two wavelengths (one corresponding to the donor emission and one to the acceptor emission) using a BRET-compatible plate reader.
Data Analysis:
-
Calculate BRET Ratio: Calculate the BRET ratio for each well by dividing the acceptor emission intensity by the donor emission intensity.
-
Generate Saturation Curve: For saturation binding, plot the BRET ratio against the concentration of the fluorescent ligand.
-
Determine Kd: Determine the Kd by fitting the saturation binding data to a one-site binding model using non-linear regression. For competition assays, determine the IC50 and calculate the Ki as described previously.
Conclusion
Crucially, this guide emphasizes the importance of cross-validating findings across multiple assay platforms. Discrepancies in binding affinity values between different assays can arise from variations in experimental conditions, receptor preparations, and the inherent principles of each technique. By employing a multi-assay approach, researchers can build a more complete and reliable pharmacological profile of their compounds, ultimately accelerating the discovery and development of novel and safer opioid-based therapeutics.
References
- 1. path.ox.ac.uk [path.ox.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of BRET to monitor ligand binding to GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zenodo.org [zenodo.org]
- 6. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative receptor model for responses that are left- or right-shifted versus occupancy (are more or less concentration sensitive): the SABRE approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cardioprotective Effects of Mitochondrial Permeability Transition Pore (mPTP) Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of mPTP Inhibitors in Cardioprotection, Supported by Experimental Data.
The opening of the mitochondrial permeability transition pore (mPTP) is a critical event in the cascade of cellular injury, particularly in the context of cardiac ischemia-reperfusion (I/R) injury. Inhibition of the mPTP has therefore emerged as a promising therapeutic strategy to mitigate myocardial damage. This guide provides a comparative overview of various mPTP inhibitors, presenting available quantitative data on their efficacy, detailed experimental protocols for their evaluation, and visual representations of the underlying signaling pathways and experimental workflows.
Quantitative Comparison of mPTP Inhibitors
The following tables summarize the available quantitative data on the inhibitory potency and cardioprotective efficacy of different mPTP inhibitors. It is important to note that direct head-to-head comparative studies under identical experimental conditions are limited. Therefore, the data presented here are a synthesis from various preclinical studies, and comparisons should be made with consideration of the different experimental models and conditions.
Table 1: Inhibitory Potency of mPTP Inhibitors
| Inhibitor | Target/Mechanism | IC50 / K0.5 | Assay Conditions |
| Cyclosporine A (CsA) | Cyclophilin D (CypD)-dependent | 0.31 µM (IC50) | mPTP inhibition in coated-platelets |
| NIM811 | Cyclophilin D (CypD)-dependent | 0.66 µM (IC50 for HCV RNA reduction) | Not a direct mPTP inhibition assay |
| Sanglifehrin A (SfA) | Cyclophilin D (CypD)-dependent | 2 nM (K0.5) | Inhibition of CypD peptidyl-prolyl cis-trans isomerase (PPIase) activity[1] |
| TRO40303 | CypD-independent; binds to TSPO | Not Reported | Delays mPTP opening in cardiomyocytes[2] |
| ER-000444793 | CypD-independent | 2.8 µM (IC50) | Ca2+-induced mPTP opening in isolated mitochondria |
| Isoxazole 63 | CypD-independent | More potent than CsA | PTP opening in isolated heart mitochondria[3] |
| Triazole TR002 | CypD-independent | More potent than CsA | PTP opening in isolated heart mitochondria[3] |
Table 2: Cardioprotective Efficacy of mPTP Inhibitors in Preclinical Models
| Inhibitor | Animal Model | Dosage | Infarct Size Reduction | Improvement in Cardiac Function |
| Cyclosporine A (CsA) | Meta-analysis of various models | Various | Overall 16.09% reduction | Inconsistent results in clinical trials[4][5] |
| NIM811 | Rabbit cardiac arrest model | 2.5 mg/kg | Reduced myocardial necrosis | Improved survival[6] |
| Sanglifehrin A (SfA) | Isolated perfused rat heart | 1.0 µM | Reduced from 43.9% to 23.8% of risk volume[7] | Improved recovery of left ventricular developed pressure[1] |
| TRO40303 | Rat myocardial I/R | 2.5 mg/kg | 38% reduction vs. control[2] | Not explicitly reported |
| Isoxazole 63 | Ex vivo perfused mouse heart | 0.5 µM | Significantly smaller than DMSO control | Significantly better post-ischemic recovery |
| Triazole TR002 | Ex vivo perfused mouse heart | 0.5 µM | Trended toward a decrease | Not explicitly reported |
Signaling Pathways and Experimental Workflows
To visualize the complex processes involved in mPTP-mediated cell death and the experimental procedures used to assess cardioprotection, the following diagrams are provided in the DOT language for Graphviz.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are summaries of standard protocols.
Myocardial Infarct Size Measurement (TTC Staining)
This protocol is used to differentiate between viable and necrotic myocardial tissue.
-
Animal Model: Induce myocardial ischemia-reperfusion injury in a suitable animal model (e.g., mouse or rat) by ligating and then releasing a coronary artery.
-
Heart Extraction: At the end of the reperfusion period, euthanize the animal and excise the heart.
-
Slicing: Chill the heart and slice it into uniform transverse sections (e.g., 1-2 mm thick).
-
Staining: Immerse the heart slices in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate buffer at 37°C for 15-20 minutes.[2] Viable tissue with intact dehydrogenase enzymes will stain red, while infarcted tissue will remain pale.
-
Imaging and Analysis: Photograph the stained slices and use image analysis software to quantify the area of infarction and the total area of the ventricle for each slice. The infarct size is typically expressed as a percentage of the total ventricular area or the area at risk.
Assessment of Cardiac Function (Echocardiography)
Echocardiography is a non-invasive method to assess cardiac structure and function.
-
Anesthesia: Anesthetize the animal (e.g., rat) with an appropriate anesthetic agent.
-
Imaging: Use a high-frequency ultrasound system with a small animal probe. Obtain standard two-dimensional views of the heart, such as the parasternal long-axis and short-axis views.
-
M-mode and Doppler: Acquire M-mode images at the mid-papillary muscle level to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs). Use Doppler imaging to assess blood flow velocities.
-
Calculations: Calculate functional parameters such as:
-
Ejection Fraction (EF%): [(LVIDd³ - LVIDs³) / LVIDd³] x 100
-
Fractional Shortening (FS%): [(LVIDd - LVIDs) / LVIDd] x 100
-
-
Data Acquisition: Perform measurements at baseline (before I/R) and at various time points after I/R to assess changes in cardiac function.[1]
Mitochondrial Permeability Transition Pore Opening Assays
These assays are performed on isolated mitochondria to directly assess the effect of inhibitors on mPTP opening.
a) Calcium Retention Capacity (CRC) Assay
This assay measures the amount of Ca²⁺ that mitochondria can sequester before the mPTP opens.
-
Mitochondrial Isolation: Isolate mitochondria from cardiac tissue using differential centrifugation.
-
Assay Buffer: Resuspend the isolated mitochondria in a buffer containing respiratory substrates (e.g., glutamate and malate) and a fluorescent Ca²⁺ indicator (e.g., Calcium Green 5N).
-
Ca²⁺ Pulses: Add sequential pulses of a known concentration of CaCl₂ to the mitochondrial suspension while monitoring the extra-mitochondrial Ca²⁺ fluorescence.
-
Measurement: Initially, mitochondria will take up the Ca²⁺, leading to a transient increase followed by a decrease in fluorescence. When the mPTP opens, mitochondria release the accumulated Ca²⁺, resulting in a large and sustained increase in fluorescence. The total amount of Ca²⁺ added before this sustained release is the CRC.[8][9]
b) Mitochondrial Swelling Assay
This assay directly visualizes mitochondrial swelling as a consequence of mPTP opening.
-
Mitochondrial Suspension: Prepare a suspension of isolated mitochondria in a suitable buffer with respiratory substrates.
-
Induction of Swelling: Induce mPTP opening by adding a Ca²⁺ bolus.
-
Measurement: Monitor the change in light absorbance at 540 nm over time. As mitochondria swell, the light scattering decreases, resulting in a decrease in absorbance. The rate and extent of this decrease are indicative of mPTP opening.[9]
Conclusion
The inhibition of the mPTP remains a compelling target for cardioprotection. While preclinical studies have demonstrated the efficacy of various inhibitors in reducing infarct size and preserving cardiac function, the translation to clinical success has been challenging. This guide highlights the need for more standardized, head-to-head comparative studies to objectively evaluate the therapeutic potential of different mPTP inhibitors. The development of novel, more specific, and potent inhibitors, particularly those with CypD-independent mechanisms of action, holds promise for future therapeutic advancements in the management of ischemic heart disease. The provided protocols and diagrams serve as a resource for researchers dedicated to advancing this critical area of cardiovascular drug discovery.
References
- 1. Sanglifehrin A acts as a potent inhibitor of the mitochondrial permeability transition and reperfusion injury of the heart by binding to cyclophilin-D at a different site from cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TRO40303, a new cardioprotective compound, inhibits mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel class of cardioprotective small-molecule PTP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Cyclosporine in Acute Myocardial Infarction: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Cyclosporine on Reperfusion Injury in Patients: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclosporin A and cardioprotection: from investigative tool to therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibiting mitochondrial permeability transition pore opening at reperfusion protects against ischaemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Role of the MPTP in conditioning the heart – translatability and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one and Spiperone: Unveiling Structural and Functional Divergence
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structural and functional properties of the core chemical scaffold, 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one, and its pharmacologically potent derivative, Spiperone. This analysis is supported by available experimental data and detailed methodologies.
The journey from a basic chemical scaffold to a potent, clinically relevant drug is a testament to the principles of medicinal chemistry and structure-activity relationships. This guide delves into the striking differences between this compound, a foundational molecular structure, and Spiperone, a well-characterized antipsychotic agent. While sharing a common core, their pharmacological profiles are vastly different, a direct consequence of specific structural modifications.
Structural Comparison: The Genesis of Potency
At the heart of both molecules lies the this compound moiety. This spirocyclic system provides a rigid, three-dimensional framework. However, in its unsubstituted form, it is primarily recognized as a synthetic precursor and a metabolite of various butyrophenone-type agents, including Fluspirilene.[1]
Spiperone, with the IUPAC name 8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, is a derivative where the hydrogen atom at the 8-position of the piperidine ring is replaced by a 4-(4-fluorophenyl)-4-oxobutyl group.[2] This butyrophenone side chain is the critical pharmacophore that bestows upon Spiperone its potent biological activity. The presence of the fluorophenyl ketone and the specific length of the butyl chain are crucial for high-affinity binding to its target receptors.[3]
Functional Differences: From Inactive Precursor to Potent Antagonist
The addition of the butyrophenone side chain transforms the relatively inert this compound scaffold into Spiperone, a potent antagonist of multiple G protein-coupled receptors (GPCRs), primarily the dopamine D2 and serotonin 5-HT2A receptors.[4] This dual antagonism is central to its antipsychotic effects.
This compound is not known to possess significant intrinsic activity at dopamine or serotonin receptors. Its primary role in pharmacology is that of a building block in the synthesis of more complex and active molecules like Spiperone.[5] While some derivatives of this scaffold have been explored for activity at other targets such as opioid receptors, the parent compound itself is not considered a significant dopaminergic or serotonergic ligand.[6][7]
Spiperone , in stark contrast, is a widely utilized pharmacological tool and an antipsychotic medication.[4] Its high affinity for D2 and 5-HT2A receptors allows it to effectively block the signaling of dopamine and serotonin in the central nervous system. This modulation of neurotransmitter activity is the basis for its therapeutic effects in conditions like schizophrenia.
Quantitative Data Summary
The following table summarizes the available quantitative data for Spiperone's receptor binding affinities. No reliable data for the binding affinity of this compound to dopamine and serotonin receptors is publicly available, which is consistent with its role as a precursor.
| Compound | Receptor | Binding Affinity (Ki) [nM] |
| Spiperone | Dopamine D2 | ~0.02 - 0.2 |
| Serotonin 5-HT1A | ~1.0 - 10.0 | |
| Serotonin 5-HT2A | ~0.1 - 1.0 | |
| This compound | Dopamine D2 | Data not available |
| Serotonin 5-HT1A | Data not available | |
| Serotonin 5-HT2A | Data not available |
Signaling Pathways
Spiperone exerts its effects by antagonizing the signaling of dopamine D2 and serotonin 5-HT2A receptors. These receptors, upon activation by their endogenous ligands, initiate distinct intracellular signaling cascades.
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are coupled to Gi/o proteins. Activation of the D2 receptor by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling events. Spiperone, by blocking the D2 receptor, prevents this cascade from occurring.
Caption: Dopamine D2 Receptor Signaling Pathway.
Serotonin 5-HT2A Receptor Signaling Pathway
Serotonin 5-HT2A receptors are coupled to Gq/11 proteins. Upon activation by serotonin, they stimulate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a variety of cellular responses. Spiperone's antagonism at the 5-HT2A receptor blocks this signaling cascade.
Caption: Serotonin 5-HT2A Receptor Signaling Pathway.
Experimental Protocols
The determination of receptor binding affinities for compounds like Spiperone is typically performed using radioligand binding assays. Below are generalized protocols for dopamine D2 and serotonin 5-HT2A receptor binding assays.
Dopamine D2 Receptor Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand, such as [³H]-Spiperone, from the D2 receptor.
1. Materials:
- Receptor Source: Membranes from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
- Radioligand: [³H]-Spiperone.
- Test Compounds: Spiperone (as a reference) and this compound.
- Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
- Wash Buffer: Cold assay buffer.
- Non-specific Binding Control: A high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM haloperidol).
- Filtration Apparatus: Glass fiber filters and a cell harvester.
- Scintillation Counter and Cocktail.
2. Procedure:
- Prepare serial dilutions of the test compounds.
- In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and either the test compound, vehicle (for total binding), or the non-specific binding control.
- Initiate the reaction by adding the receptor membrane preparation.
- Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
- Terminate the reaction by rapid filtration through the glass fiber filters, followed by washing with cold wash buffer to remove unbound radioligand.
- Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Serotonin 5-HT2A Receptor Radioligand Binding Assay
This assay is similar to the D2 receptor assay but uses a radioligand specific for the 5-HT2A receptor, such as [³H]-Ketanserin.
1. Materials:
- Receptor Source: Membranes from cells stably expressing the human serotonin 5-HT2A receptor.
- Radioligand: [³H]-Ketanserin.
- Test Compounds: Spiperone and this compound.
- Assay Buffer and Wash Buffer: Similar to the D2 receptor assay.
- Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., 10 µM Mianserin).
- Filtration and Counting Equipment: As described for the D2 assay.
2. Procedure and Data Analysis:
- The procedure and data analysis are analogous to the dopamine D2 receptor binding assay, with the substitution of the appropriate radioligand and non-specific binding control.
Conclusion
The comparison between this compound and Spiperone provides a clear illustration of the power of targeted chemical modification in drug discovery. The core triazaspiro[4.5]decan-4-one scaffold, while a valuable synthetic intermediate, is essentially devoid of the potent dopaminergic and serotonergic activity that characterizes Spiperone. The introduction of the 4-(4-fluorophenyl)-4-oxobutyl side chain at the 8-position is the key structural feature that transforms an inactive precursor into a potent dual D2/5-HT2A receptor antagonist with significant clinical utility. This dramatic functional divergence underscores the importance of structure-activity relationship studies in the design and development of novel therapeutic agents.
References
- 1. This compound | 1021-25-6 [chemicalbook.com]
- 2. Spiperone | C23H26FN3O2 | CID 5265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Examination of a series of 8-[3-[bis(4-fluorophenyl)amino]propyl]-1-aryl-1,3,8- triazaspiro[4.5]decan-4-ones as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. R6890 - Wikipedia [en.wikipedia.org]
- 6. 8-(Heteroaryl)phenalkyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones as opioid receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 8-acenaphthen-1-yl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one derivatives as orphanin FQ receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Isoform-Selective PLD Inhibitors in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
The two major isoforms of phospholipase D (PLD) in mammals, PLD1 and PLD2, are pivotal enzymes in cellular signaling, catalyzing the hydrolysis of phosphatidylcholine to generate the second messenger phosphatidic acid (PA).[1][2] Dysregulation of PLD activity has been implicated in a variety of diseases, including cancer, making its isoforms attractive therapeutic targets.[2][3] The development of isoform-selective inhibitors is crucial for dissecting the specific roles of PLD1 and PLD2 and for developing targeted therapies. This guide provides an objective comparison of the performance of various PLD inhibitors, supported by experimental data and detailed methodologies.
Quantitative Comparison of PLD Inhibitors
The isoform selectivity of PLD inhibitors is primarily determined by comparing their half-maximal inhibitory concentrations (IC50) against PLD1 and PLD2. The following table summarizes the IC50 values for several notable PLD inhibitors from both biochemical and cellular assays. A higher ratio of IC50 (PLD1/PLD2) indicates greater selectivity for PLD2, while a lower ratio suggests selectivity for PLD1.
| Inhibitor | Target(s) | PLD1 IC50 (nM) | PLD2 IC50 (nM) | Selectivity (PLD1/PLD2 Fold-Difference) | Assay Type | Reference(s) |
| ML-298 | PLD2 | > 20,000 | 355 | > 53-fold for PLD2 | Cellular | [2] |
| ML299 | PLD1/PLD2 | 5.6 (Cellular), 48 (Biochemical) | 20 (Cellular), 84 (Biochemical) | Dual Inhibitor | Cellular & Biochemical | [2][4] |
| FIPI | PLD1/PLD2 | Potent dual inhibitor | Potent dual inhibitor | Dual Inhibitor | Cellular | [2][5] |
| Halopemide | PLD1/PLD2 | 21 | 300 | ~14-fold for PLD1 | Cellular | [2] |
| Compound 69 | PLD1 | 46 | 933 | ~20-fold for PLD1 | In vitro | [6] |
| Compound 58 | PLD1 | 660 | 6800 | ~10-fold for PLD1 | In vitro | [6] |
| Compound 9b | PLD2 | 1900 (Cellular), >20,000 (In vitro) | 90 (Cellular), 500 (In vitro) | >21-fold (Cellular), >40-fold (In vitro) for PLD2 | Cellular & In vitro | [3] |
| Compound 3 | PLD2 | 1000 | 110 | ~9-fold for PLD2 | Cellular | [3] |
Signaling Pathways and Experimental Workflow
To understand the context in which these inhibitors function, it's essential to visualize the PLD signaling pathway and the general workflow for evaluating inhibitor selectivity.
The evaluation of PLD inhibitors follows a structured workflow, beginning with initial screening and culminating in cellular characterization.
Experimental Protocols
Accurate evaluation of PLD inhibitor selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key assays.
Biochemical PLD Activity Assay (Amplex Red Assay)
This in vitro assay measures the activity of purified PLD enzymes through a coupled enzymatic reaction that generates a fluorescent product.[7]
Materials:
-
Purified recombinant human PLD1 or PLD2 enzyme
-
PLD Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM CaCl2)
-
Phosphatidylcholine (PC) substrate
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
PLD inhibitors dissolved in DMSO
-
96-well black microplate
Procedure:
-
Prepare a reaction mixture containing PLD Assay Buffer, Amplex Red reagent, HRP, and choline oxidase.
-
Add varying concentrations of the PLD inhibitor (or DMSO as a vehicle control) to the wells of the 96-well plate.
-
Add the purified PLD1 or PLD2 enzyme to the wells.
-
Initiate the reaction by adding the PC substrate.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission) over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value using non-linear regression analysis.[7]
Cellular PLD Activity Assay (Transphosphatidylation)
This assay measures PLD activity within intact cells by leveraging the enzyme's ability to use a primary alcohol, such as 1-butanol, as a nucleophile in a transphosphatidylation reaction, producing phosphatidylbutanol (PtdBut), a specific product of PLD activity.[7][8]
Materials:
-
Mammalian cells (e.g., Calu-1 for endogenous PLD1, HEK293 overexpressing PLD2).[3]
-
Cell culture medium
-
PLD inhibitors dissolved in DMSO
-
1-butanol
-
Phorbol 12-myristate 13-acetate (PMA) for stimulating PLD activity (optional)
-
Lipid extraction solvents (e.g., chloroform, methanol, HCl)
-
Thin-layer chromatography (TLC) plates and developing solvents
-
Method for lipid quantification (e.g., radiolabeling with ³H-palmitic acid followed by scintillation counting, or mass spectrometry).[8]
Procedure:
-
Seed cells in culture plates and grow to the desired confluency.
-
Optional: For assays requiring radiolabeling, pre-label the cells with a radioactive lipid precursor like ³H-palmitic acid for 18-24 hours.[8]
-
For some cell lines, serum-starve the cells for 18-24 hours to reduce basal PLD activity.[7]
-
Pre-treat the cells with varying concentrations of the PLD inhibitor (or DMSO as a vehicle control) for a specified time (e.g., 30 minutes).[7]
-
Add 1-butanol to a final concentration of 0.3-0.4%.[7]
-
If required, stimulate PLD activity with an agonist like PMA (e.g., 100 nM) for 15-30 minutes.[7]
-
Terminate the reaction by aspirating the medium and adding ice-cold methanol.
-
Perform lipid extraction using a suitable method (e.g., Bligh-Dyer extraction).
-
Separate the lipids using TLC.
-
Quantify the amount of PtdBut formed.
-
Data Analysis: Calculate the percent inhibition of PtdBut formation at each inhibitor concentration relative to the vehicle control. Determine the cellular IC50 value by fitting the data to a dose-response curve.[9]
By employing these standardized methods and referencing the comparative data, researchers can make informed decisions in selecting the most appropriate PLD inhibitor for their specific experimental needs, ultimately advancing the understanding of PLD biology and its role in disease.
References
- 1. cusabio.com [cusabio.com]
- 2. benchchem.com [benchchem.com]
- 3. Design and synthesis of isoform-selective phospholipase D (PLD) inhibitors. Part II. Identification of the 1,3,8-triazaspiro[4,5]decan-4-one privileged structure that engenders PLD2 selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Selective, Allosteric PLD1/2 Inhibitor in a Novel Scaffold - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Targeting phospholipase D with small-molecule inhibitors as a potential therapeutic approach for cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design of isoform-selective phospholipase D inhibitors that modulate cancer cell invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Measuring Phospholipase D Enzymatic Activity Through Biochemical and Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Comparative study of receptor binding profiles for triazaspiro[4.5]decan-4-one derivatives
A Comparative Guide to the Receptor Binding Profiles of Triazaspiro[4.5]decan-4-one Derivatives
This guide provides a comparative analysis of the receptor binding profiles of various triazaspiro[4.5]decan-4-one derivatives, targeting researchers, scientists, and professionals in drug development. The information is compiled from recent studies, presenting a consolidated view of the structure-activity relationships and receptor selectivity of this chemical scaffold.
Introduction
The triazaspiro[4.5]decan-4-one scaffold has emerged as a versatile platform for the design of ligands targeting a range of G-protein coupled receptors (GPCRs). Research has particularly focused on their potential as modulators of opioid and nociceptin/orphanin FQ (N/OFQ) receptors, which are critical targets for pain, mood disorders, and other neurological conditions. This guide summarizes the key findings on the binding affinities and functional activities of these derivatives, providing a valuable resource for further drug discovery and development efforts.
Data Presentation
The following table summarizes the quantitative receptor binding and functional data for selected triazaspiro[4.5]decan-4-one derivatives.
| Compound ID | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Assay Type | Reference |
| Compound 1 | DOR | Submicromolar | Submicromolar | cAMP GloSensor Assay | [1] |
| MOR | >10,000 | - | - | [1] | |
| Compound 2 | DOR | Submicromolar | Submicromolar | cAMP GloSensor Assay | [1] |
| MOR | >10,000 | - | - | [1] | |
| Compound 3 | DOR | Submicromolar | Submicromolar | cAMP GloSensor Assay | [1] |
| MOR | >10,000 | - | - | [1] | |
| NNC 63-0532 | ORL1 | 7.3 | 109 | Inhibition of forskolin-induced cAMP formation | [2][3] |
| 305 | [³⁵S]-GTP-γ-S binding | [3] | |||
| µ-opioid | 140 | >10,000 | [³⁵S]-GTP-γ-S binding | [2][3] | |
| κ-opioid | 405 | - | - | [2][3] | |
| Dopamine D₂S | 209 | - | - | [2][3] | |
| Dopamine D₃ | 133 | - | - | [2][3] | |
| Dopamine D₄.₄ | 107 | - | - | [2][3] |
Note: "Submicromolar" indicates that the reported values were below 1 µM, but the exact figures were not available in the provided search results.
Experimental Protocols
The data presented in this guide were generated using standard pharmacological assays. Below are detailed methodologies for the key experiments cited.
Radioligand Competition Binding Assays
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor. The principle involves the competition between a radiolabeled ligand (with known affinity) and the unlabeled test compound for binding to the receptor.
-
Membrane Preparation : Cell membranes expressing the receptor of interest (e.g., DOR, MOR, ORL1) are prepared from cultured cells (e.g., HEK293, CHO).
-
Assay Buffer : A suitable buffer is used, for example, 50 mM Tris-HCl, 10 mM MgCl₂, and 1 mM EDTA at pH 7.4.
-
Incubation : Membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]DPDPE for DOR, [³H]DAMGO for MOR) and varying concentrations of the unlabeled test compound.
-
Separation : The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection : The amount of radioactivity bound to the filters is quantified using a scintillation counter.
-
Data Analysis : The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assays
This assay measures the ability of a compound to act as an agonist or antagonist at a G-protein coupled receptor that signals through the modulation of adenylyl cyclase and, consequently, intracellular cyclic AMP (camp) levels.
-
Cell Culture : Cells expressing the receptor of interest are plated in a multi-well plate.
-
Compound Treatment : The cells are treated with varying concentrations of the test compound. For Gi-coupled receptors like opioid receptors, adenylyl cyclase is often stimulated with forskolin to induce a measurable decrease in cAMP upon agonist activation.
-
cAMP Measurement : Intracellular cAMP levels are measured using a detection kit, such as a cAMP GloSensor assay. This assay utilizes a genetically engineered luciferase that produces light in the presence of cAMP.
-
Data Analysis : The luminescence signal is measured, and the data are plotted as a dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) of the compound.
β-Arrestin Recruitment Assays
This assay is used to determine if a ligand induces the recruitment of β-arrestin to the activated GPCR, a key step in receptor desensitization and an alternative signaling pathway.
-
Cell Lines : Engineered cell lines are used that co-express the GPCR of interest fused to a fragment of an enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary enzyme fragment.
-
Ligand Stimulation : The cells are stimulated with the test compound.
-
Enzyme Complementation : If the ligand induces β-arrestin recruitment to the receptor, the two enzyme fragments come into close proximity, forming a functional enzyme.
-
Signal Detection : A substrate is added that is converted by the active enzyme into a detectable signal (e.g., chemiluminescence).
-
Data Analysis : The signal is quantified to determine the potency (EC₅₀) and efficacy (Emax) of the compound for β-arrestin recruitment.
Mandatory Visualization
Below are diagrams illustrating key signaling pathways and experimental workflows relevant to the study of triazaspiro[4.5]decan-4-one derivatives.
References
- 1. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (8-Naphthalen-1-ylmethyl-4-oxo-1-phenyl-1,3,8-triaza-spiro[4. 5]dec-3-yl)-acetic acid methyl ester (NNC 63-0532) is a novel potent nociceptin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (8-Naphthalen-1-ylmethyl-4-oxo-1-phenyl-1,3,8-triaza-spiro[4.5]dec-3-yl)-acetic acid methyl ester (NNC 63-0532) is a novel potent nociceptin receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anxiolytic-Like Properties of Orphanin FQ/Nociceptin Receptor Agonists: A Comparative In Vivo Guide
For Researchers, Scientists, and Drug Development Professionals
The Orphanin FQ/Nociceptin (N/OFQ) system, and specifically its receptor (NOP), has emerged as a promising target for the development of novel anxiolytic therapies. Activation of the NOP receptor has been shown to produce anxiolytic-like effects in various preclinical models.[1][2][3] This guide provides a comparative overview of the in vivo validation of N/OFQ receptor agonists, focusing on key compounds and experimental methodologies. It aims to offer an objective comparison of their performance with alternative anxiolytics, supported by experimental data.
Comparative Efficacy of NOP Receptor Agonists
Several synthetic non-peptidic NOP receptor agonists have been developed and evaluated for their anxiolytic-like potential. Among these, Ro 64-6198 and SCH 221510 have been extensively studied. Their efficacy is often compared to classical benzodiazepines like diazepam and chlordiazepoxide.
Quantitative Data Summary
The following tables summarize the dose-dependent anxiolytic-like effects of Ro 64-6198 and SCH 221510 in key behavioral paradigms.
Table 1: Anxiolytic-Like Effects of Ro 64-6198 in Rodent Models
| Agonist | Species | Assay | Dose (mg/kg, i.p.) | Key Findings | Reference |
| Ro 64-6198 | Rat | Elevated Plus-Maze | 0.3 - 3.2 | Dose-dependently increased open arm exploration (transitions, time spent, and distance). Efficacy comparable to alprazolam. | [4][5] |
| Ro 64-6198 | Rat | Fear-Potentiated Startle | 0.3 - 3.2 | Significantly decreased fear-potentiated startle responses. | [4][5] |
| Ro 64-6198 | Rat | Operant Conflict Test | 1.0 | Increased the rate of punished responding, indicating an anxiolytic effect. A bell-shaped dose-response was observed. | [4][6] |
| Ro 64-6198 | Mouse | Marble Burying Test | 1.0 | Decreased the number of marbles buried without affecting locomotor activity. | [7] |
| Ro 64-6198 | Rat | Open Field Test | 0.32 - 3.0 | Attenuated the inhibition of exploration in a novel environment. | [7] |
Table 2: Anxiolytic-Like Effects of SCH 221510 in Rodent Models
| Agonist | Species | Assay | Dose (mg/kg, p.o.) | Key Findings | Reference |
| SCH 221510 | Rat | Elevated Plus-Maze | 1 - 30 | Produced anxiolytic-like effects. | [1] |
| SCH 221510 | Gerbil | Elevated Plus-Maze | 1 - 30 | Produced anxiolytic-like effects. | [1] |
| SCH 221510 | Rat | Vogel Conflict Test | 10 | Anxiolytic-like effect attenuated by NOP antagonist J-113397. | [1] |
| SCH 221510 | Rat | Conditioned Lick Suppression | 1 - 30 | Produced anxiolytic-like effects. | [1] |
| SCH 221510 | Rat | Fear-Potentiated Startle | 1 - 30 | Produced anxiolytic-like effects. | [1] |
Table 3: Comparison with Benzodiazepines
| NOP Agonist | Benzodiazepine | Assay | Key Comparison Points | Reference |
| Ro 64-6198 | Diazepam/Alprazolam | Elevated Plus-Maze, Operant Conflict | Ro 64-6198 showed comparable efficacy to diazepam and alprazolam in producing anxiolytic-like effects.[2][4] | [2][4] |
| Ro 64-6198 | Diazepam | Side Effect Profile | At anxiolytic doses (0.3-3 mg/kg), Ro 64-6198 did not impair motor performance or cognitive function, unlike benzodiazepines.[4][8] It also lacked anticonvulsant properties.[2][4] | [2][4][8] |
| SCH 221510 | Chlordiazepoxide | Various Anxiety Models | SCH 221510 exhibited an anxiolytic-like profile similar to chlordiazepoxide but with a reduced side-effect liability, as it did not disrupt overt behavior at effective doses.[1] | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vivo anxiety models.
Elevated Plus-Maze (EPM) Test
The EPM test is a widely used assay to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[9][10][11][12]
Apparatus:
-
A plus-shaped maze elevated from the floor (typically 50-55 cm).[11][13]
-
Two opposite arms are open (e.g., 30 x 5 cm for mice, 50 x 10 cm for rats), and two opposite arms are enclosed by walls (e.g., 15 cm high for mice, 30-40 cm high for rats).[11]
-
A central platform (e.g., 5 x 5 cm for mice, 10 x 10 cm for rats) connects the arms.[11]
-
The maze is typically made of a non-reflective, easy-to-clean material.[11]
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.[13][14]
-
Drug Administration: Administer the NOP receptor agonist or vehicle at a predetermined time before the test (e.g., 30 minutes for i.p. injection).
-
Placement: Place the animal on the central platform, facing one of the open arms.[9][12]
-
Exploration: Allow the animal to freely explore the maze for a set period, typically 5 minutes.[9][10][12]
-
Recording: Record the session using a video camera for later analysis.
-
Data Analysis: Key parameters measured include:
-
Time spent in the open and closed arms.
-
Number of entries into the open and closed arms.
-
An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic-like effect.[12]
-
-
Cleaning: Thoroughly clean the maze between each animal to remove olfactory cues.[9][13]
Fear-Potentiated Startle (FPS) Test
The FPS test measures conditioned fear by assessing the enhancement of the acoustic startle reflex in the presence of a fear-conditioned stimulus.[15][16]
Apparatus:
-
A startle chamber equipped with a sensor to measure the whole-body startle response.
-
A system to deliver an acoustic startle stimulus (e.g., a loud white noise burst).
-
A system to present a conditioned stimulus (CS), such as a light or a tone.
-
A device to deliver an unconditioned stimulus (US), typically a mild foot shock.
Procedure:
-
Training (Day 1):
-
Place the animal in the chamber.
-
Present the CS (e.g., a light) for a specific duration, which co-terminates with the presentation of the US (foot shock).
-
Repeat this pairing several times with a variable inter-trial interval.
-
-
Testing (Day 2):
-
Place the animal back in the chamber.
-
Present a series of acoustic startle stimuli alone (noise-alone trials) and in the presence of the CS (CS-noise trials) in a randomized order. .
-
An anxiolytic compound is expected to reduce the startle response during the CS-noise trials without significantly affecting the baseline startle response in the noise-alone trials.[16]
-
Operant Conflict Test
Operant conflict tests assess anxiety by measuring the suppression of a reward-seeking behavior by a concurrent aversive stimulus.[17][18] Anxiolytic compounds typically increase the rate of punished responding.
Apparatus:
-
An operant chamber equipped with one or two levers, a feeder for reward delivery (e.g., sucrose pellets), and a grid floor for delivering a mild foot shock.
Procedure:
-
Training:
-
Animals are first trained to press a lever to receive a reward (e.g., on a fixed-ratio schedule).
-
-
Conflict Session:
-
During the test session, responding on the lever results in both a reward and a punishment (e.g., a mild foot shock) on a certain percentage of trials.
-
For example, in a one-lever test, lever pressing could result in a sucrose pellet with a 70% probability and a footshock with a 30% probability.[17][18]
-
-
Data Analysis:
-
The primary measure is the rate of lever pressing during the conflict session.
-
An increase in the number of responses, particularly those that are punished, indicates an anxiolytic effect.[4]
-
Signaling Pathways and Experimental Workflow
NOP Receptor Signaling Pathway
Activation of the NOP receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability and neurotransmitter release.
References
- 1. The anxiolytic-like effects of the novel, orally active nociceptin opioid receptor agonist 8-[bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol (SCH 221510) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Biology of Nociceptin/Orphanin FQ (N/OFQ) Related to Obesity, Stress, Anxiety, Mood, and Drug Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A synthetic agonist at the orphanin FQ/nociceptin receptor ORL1: anxiolytic profile in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. protocols.io [protocols.io]
- 11. benchchem.com [benchchem.com]
- 12. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 15. med-associates.com [med-associates.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Establishing operant conflict tests for the translational study of anxiety in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one, ensuring compliance with standard laboratory safety protocols. While this compound is not classified as a hazardous substance under Regulation (EC) No. 1272/2008, it is imperative to manage its disposal with the same rigor as other chemical waste to maintain a safe and compliant laboratory environment.
Immediate Safety and Handling Protocol
When preparing for the disposal of this compound, adherence to the following immediate safety measures is essential:
-
Consult the Safety Data Sheet (SDS): Always review the most current SDS for this compound before handling. The SDS contains vital information on physical and chemical properties, potential hazards, and first-aid measures.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Work in a Ventilated Area: All handling of the chemical for disposal purposes should be conducted in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.
-
Avoid Direct Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, follow the first-aid measures outlined in the SDS.
Step-by-Step Disposal Procedure
The disposal of this compound should follow a structured protocol that aligns with general best practices for chemical waste management.
Step 1: Waste Identification and Segregation
-
Proper Identification: Clearly identify the waste as this compound.
-
Segregation: Do not mix this compound with other chemical wastes.[1] Keeping waste streams separate prevents unintended chemical reactions and facilitates proper disposal.[1]
Step 2: Container Selection and Labeling
-
Appropriate Container: Use a clean, dry, and chemically compatible container for waste collection. The original container is often a suitable choice if it is in good condition.[1][2] The container must have a secure lid to prevent spills.[2]
-
Clear Labeling: Label the waste container with "Waste: this compound," the date of accumulation, and the name of the generating laboratory or researcher.[3] Do not use abbreviations or chemical formulas.[2]
Step 3: Storage of Chemical Waste
-
Designated Storage Area: Store the waste container in a designated, secure area away from general laboratory traffic.
-
Secondary Containment: It is best practice to place the waste container in secondary containment to mitigate potential leaks or spills.[2]
Step 4: Arrange for Professional Disposal
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for guidance on chemical waste disposal. They can provide specific instructions and schedule a pickup.
-
Licensed Disposal Company: The disposal of chemical waste must be handled by a licensed and reputable waste disposal service.[4] These companies are equipped to manage the transportation and disposal of chemicals in an environmentally sound manner.[5][6]
-
Documentation: Ensure that all necessary documentation for the waste pickup is completed accurately and retained for your records.
Important Note on Prohibited Disposal Methods:
-
Do Not Dispose Down the Drain: Never dispose of this compound in the sanitary sewer.[7]
-
Do Not Dispose in Regular Trash: This chemical should not be discarded in the regular solid waste stream.
Summary of Disposal and Safety Information
For quick reference, the following table summarizes the key logistical and safety considerations for the disposal of this compound.
| Parameter | Guideline |
| Hazard Classification | Not classified as a hazardous substance or mixture. |
| Primary Disposal Route | Collection for disposal by a licensed chemical waste management company.[4] |
| Container Requirements | Original or a compatible, well-sealed container.[1][2] |
| Labeling Requirements | "Waste: this compound", accumulation start date, and generator information.[3] |
| Personal Protective Equipment | Safety goggles, gloves, lab coat. |
| Handling Environment | Well-ventilated area, such as a fume hood. |
| Prohibited Disposal | Do not dispose of in sinks or regular trash.[7] |
Experimental Protocols
Currently, there are no specific experimental protocols for the degradation or specialized disposal of this compound publicly available. The standard and recommended procedure is collection and management by a professional waste disposal service.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for proper laboratory chemical disposal.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. benchchem.com [benchchem.com]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. Hazardous & Non-Hazardous Waste|Clean Earth [cleanearthinc.com]
- 6. uswonline.com [uswonline.com]
- 7. 1,3,8-Triazaspiro[4.5]decan-4-one,1-phenyl- MSDS CasNo.1021-25-6 [m.lookchem.com]
Personal protective equipment for handling 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one
This document provides immediate safety, operational, and disposal guidance for laboratory personnel, including researchers, scientists, and drug development professionals working with 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one (CAS No. 1021-25-6). The following procedures are designed to ensure the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
Given the potential for irritation and harm upon inhalation, ingestion, or skin absorption, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE.
| PPE Category | Item | Standard/Specification |
| Eye Protection | Safety glasses with side-shields or goggles | Conforming to EN166 (EU) or NIOSH (US) approved |
| Hand Protection | Chemical-resistant, impervious gloves | Compliant with EN 374. Material and thickness to be chosen based on the specific laboratory conditions and duration of handling. Regular glove integrity checks are crucial. |
| Body Protection | Laboratory coat | Standard laboratory coat to prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area. If dust formation is likely, a NIOSH/CEN approved respirator may be necessary. | Ensure appropriate exhaust ventilation at places where dust is formed. |
Operational Plan: Step-by-Step Handling Protocol
A meticulous and systematic approach to handling this compound is crucial to minimize exposure and ensure experimental integrity.
1. Preparation and Engineering Controls:
- Ensure a well-ventilated laboratory space, preferably with a chemical fume hood.
- Provide appropriate exhaust ventilation at locations where dust may be generated.[1]
- Have all necessary PPE readily available and in good condition.
- Prepare all equipment and reagents before handling the compound.
2. Handling the Compound:
- Wear the prescribed PPE at all times.
- Avoid the formation of dust and aerosols.[1]
- If transferring the solid, use a spatula or other appropriate tool to minimize dust generation.
- For weighing, use an analytical balance within a ventilated enclosure if possible.
- If creating solutions, add the solid to the solvent slowly to prevent splashing.
3. Storage:
- Store in a cool, dry, and dark place.[1]
- Keep the container tightly closed to prevent contamination and exposure to moisture.[1]
- Consider storing under an inert gas.[1]
4. Accidental Release Measures:
- In case of a spill, avoid breathing in any dust or vapors.[1]
- Carefully sweep up the solid material and place it in a suitable, closed container for disposal.[1]
- Do not let the product enter drains.[1]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Method |
| Unused Product | Offer surplus and non-recyclable solutions to a licensed disposal company. |
| Contaminated Containers | Dispose of as unused product in a suitable, closed container. |
| Contaminated PPE | Dispose of contaminated gloves and other disposable PPE in accordance with applicable laboratory and institutional guidelines. |
Experimental Workflow
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
